molecular formula C18H36O2 B089461 Butyl Myristate CAS No. 110-36-1

Butyl Myristate

カタログ番号: B089461
CAS番号: 110-36-1
分子量: 284.5 g/mol
InChIキー: DHAZIUXMHRHVMP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Butyl Myristate (CAS 110-36-1) , also known as butyl tetradecanoate, is a fatty acid ester with the molecular formula C 18 H 36 O 2 and a molecular weight of 284.48 g/mol . It is a clear, colorless to almost colorless liquid at room temperature with a low, mild oily-fatty odor . Its high estimated logP value of approximately 7.92 indicates significant hydrophobicity . Key physical properties include a specific gravity of 0.85-0.86 at 25°C, a refractive index of 1.446-1.452 at 20°C, and a boiling point of 195°C at 18 mmHg . Primary Research Applications and Mechanism of Action In cosmetic and personal care research , this compound is valued as an excellent emollient and skin-conditioning agent . Its mechanism of action involves forming a protective, occlusive barrier on the skin or hair surface, which helps to reduce transepidermal water loss (TEWL), improve skin barrier integrity, and enhance the sensory feel of formulations by imparting a rich, non-watery texture . This makes it a compound of interest for developing advanced moisturizers, lipsticks, and skin care products . In pharmaceutical R&D , it is investigated as a potential solvent or penetration enhancer in topical drug delivery systems due to its skin-penetrating abilities . Furthermore, its role as a solvent and diluent in fragrance and cosmetic agents is well-established, where it aids in improving the spreadability and stability of emulsions . Quality & Safety for Research This product is offered at >97.0% purity (GC) . It is an air-sensitive material and should be stored in a cool, dark place, preferably under inert gas . According to GHS guidelines, it is classified with the signal word "Warning" and may cause skin irritation (H315) . Researchers should handle with appropriate precautions, including wearing protective gloves and washing skin thoroughly after handling . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses, or for human or veterinary applications.

特性

IUPAC Name

butyl tetradecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H36O2/c1-3-5-7-8-9-10-11-12-13-14-15-16-18(19)20-17-6-4-2/h3-17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHAZIUXMHRHVMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC(=O)OCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H36O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4038716
Record name Butyl myristate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4038716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, Colorless liquid; [Alfa Aesar MSDS]
Record name Tetradecanoic acid, butyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Butyl myristate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/12608
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

110-36-1
Record name Butyl myristate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=110-36-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butyl myristate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000110361
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BUTYL MYRISTATE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4814
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Tetradecanoic acid, butyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Butyl myristate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4038716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Butyl myristate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.003.419
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BUTYL MYRISTATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O061W4C37H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Butyl myristate CAS number 110-36-1

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Butyl Myristate (CAS 110-36-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (CAS Number: 110-36-1), the ester of n-butanol and myristic acid, is a versatile compound with significant applications across the pharmaceutical, cosmetic, and research sectors. Chemically known as butyl tetradecanoate, it is a colorless, oily liquid recognized for its excellent properties as an emollient, skin-conditioning agent, and penetration enhancer in topical and transdermal formulations.[1][2][3] Its favorable safety profile and ability to modify the skin barrier make it a subject of interest in the development of advanced drug delivery systems.[1][2][4] This guide provides a comprehensive technical overview of its properties, synthesis, applications, and safety data.

Chemical and Physical Properties

This compound is characterized by its lipophilic nature. It is soluble in many organic solvents like acetone, chloroform, ethanol, and mineral oil, but insoluble in water.[1][5] Key quantitative properties are summarized below for easy reference.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 110-36-1[5][6][7]
Molecular Formula C₁₈H₃₆O₂[5][6][7]
Molecular Weight 284.48 g/mol [5][6][8]
Appearance Colorless, clear oily liquid[1][6][9]
Odor Mild, oily, fatty[7]
Boiling Point 332.00 to 333.00 °C (at 760 mm Hg)[9]
167-197 °C (at 5 mm Hg)[1]
Melting/Freezing Point 1-7 °C[1]
Density 0.850 - 0.860 g/cm³ at 25 °C[1][9]
Refractive Index 1.44600 to 1.45200 at 20 °C[9]
Flash Point 158.33 °C (317.00 °F)[9]
Water Solubility 0.04 g/L at 25 °C (practically insoluble)[5]
LogP (Octanol/Water) 7.6 (calculated)[5][6]

Synthesis and Manufacturing

The primary industrial method for producing this compound is through the Fischer-Speier esterification of myristic acid with n-butanol.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound via acid-catalyzed esterification.

Materials:

  • Myristic acid (Tetradecanoic acid)

  • n-Butanol

  • Acid catalyst (e.g., concentrated Sulfuric Acid)

  • Sodium bicarbonate solution (for neutralization)

  • Anhydrous sodium sulfate (B86663) (for drying)

  • Reaction vessel with reflux condenser and Dean-Stark trap (or equivalent water separator)

  • Separatory funnel

  • Distillation apparatus

Methodology:

  • Reaction Setup: Myristic acid, an excess of n-butanol (to drive the equilibrium towards the product), and a catalytic amount of concentrated sulfuric acid are added to a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap.[1]

  • Esterification: The mixture is heated to reflux. The water produced during the reaction is azeotropically removed with n-butanol and collected in the Dean-Stark trap, continuously shifting the reaction equilibrium to favor ester formation.[10] The reaction is monitored (e.g., by TLC or GC) until the myristic acid is consumed.

  • Work-up: After cooling, the reaction mixture is washed with water and then with a sodium bicarbonate solution to neutralize the acid catalyst.[1] It is then washed again with water to remove any remaining salts.

  • Drying and Purification: The organic layer is dried over anhydrous sodium sulfate. Excess n-butanol is removed via distillation.[1] The final product, this compound, is purified by fractional distillation under reduced pressure to yield a colorless, oily liquid.[1]

G cluster_reactants Reactants cluster_process Process cluster_purification Purification MA Myristic Acid React Heating & Reflux (Esterification) MA->React BuOH n-Butanol BuOH->React Cat H₂SO₄ (Catalyst) Cat->React H2O_Removal Azeotropic Water Removal React->H2O_Removal Wash Neutralization & Washing H2O_Removal->Wash Dry Drying Wash->Dry Distill Fractional Distillation Dry->Distill Product Pure this compound Distill->Product

Caption: Synthesis workflow for this compound via Fischer esterification.

Applications in Drug Development and Research

This compound's physicochemical properties make it a valuable excipient in pharmaceutical formulations, particularly for topical and transdermal delivery.

Emollient and Skin-Conditioning Agent

In topical creams and lotions, this compound acts as an emollient, forming a protective, non-greasy barrier on the skin that helps to reduce water loss and maintain hydration. This property is crucial for maintaining the integrity of the skin barrier and improving the aesthetic feel of a formulation, which can enhance patient compliance.[4]

Penetration Enhancer for Transdermal Drug Delivery

A key application in drug development is its role as a chemical penetration enhancer.[4] this compound can reversibly disrupt the highly organized lipid structure of the stratum corneum, the primary barrier to percutaneous absorption.

Mechanism of Action:

  • Lipid Fluidization: this compound integrates into the intercellular lipid bilayers of the stratum corneum. Its bulky, flexible aliphatic chain disrupts the tight packing of the endogenous lipids (ceramides, cholesterol, fatty acids).[4][11]

  • Increased Permeability: This disruption increases the fluidity and permeability of the lipid matrix, creating pathways that facilitate the diffusion of active pharmaceutical ingredients (APIs) through the skin barrier.[4][12]

  • Solvent Action: It can also act as a solvent or co-solvent for the API within the formulation, increasing the thermodynamic activity and driving force for partitioning into the skin.[13][14]

This mechanism allows for enhanced bioavailability of topical drugs and can reduce the required dosage, potentially minimizing side effects.[4]

G Mechanism of this compound as a Penetration Enhancer cluster_SC Stratum Corneum (SC) cluster_action Action of this compound cluster_result Result SC_lipids Organized Intercellular Lipid Bilayers SC_barrier High Barrier Function SC_lipids->SC_barrier Integration Lipid Bilayer Integration SC_lipids->Integration BM This compound (BM) BM->Integration integrates into API Active Pharmaceutical Ingredient (API) Penetration Enhanced API Penetration API->Penetration Disruption Disruption of Lipid Packing Integration->Disruption leads to Fluidization Increased Lipid Fluidity Disruption->Fluidization causes Permeability Increased SC Permeability Fluidization->Permeability Permeability->Penetration facilitates

Caption: Role of this compound in enhancing skin permeability.

Vehicle for Controlled Release Systems

This compound has been investigated as a vehicle and additive in microsphere preparations designed for controlled drug release.[1] By adjusting the amount of this compound incorporated into the microsphere matrix, the release rate of the encapsulated drug can be modulated, offering a strategy for tuning drug delivery profiles.

Toxicological Profile and Safety

This compound is generally considered to have a low toxicity profile, which is supported by its long history of use in cosmetic products.[1][2] The Cosmetic Ingredient Review (CIR) Expert Panel has concluded that it is safe for use in cosmetic formulations.[2] In vivo, it is expected to be hydrolyzed to myristic acid and n-butanol, both of which are further metabolized.[1]

Table 2: Summary of Toxicological Data

Test TypeSpeciesRouteResultReference(s)
Acute Oral Toxicity RatOralLD₅₀ > 8,000 mg/kg[1][9]
Acute Dermal Toxicity RabbitDermalNon-toxic at 2.0 g/kg[1]
Skin Irritation RabbitDermalModerately irritating (undiluted)[1][6][15]
Eye Irritation RabbitOcularNon-irritating[1]
Skin Sensitization Guinea PigDermalNot a sensitizer[1]

According to GHS classifications, while generally safe, concentrated this compound may cause skin irritation.[6][15] Standard laboratory safety protocols, including the use of gloves and eye protection, are recommended when handling the neat substance.[15][16]

Analytical and Spectroscopic Characterization

The identity and purity of this compound are typically confirmed using standard analytical techniques.

  • Gas Chromatography (GC): Used to determine purity and identify minor impurities, such as residual myristic acid or n-butanol.[9]

  • Infrared (IR) Spectroscopy: The IR spectrum shows characteristic peaks for an ester, including a strong C=O stretching vibration around 1740 cm⁻¹ and C-O stretching vibrations.[17][18]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra can be used to confirm the structure, showing characteristic signals for the butyl and myristoyl acyl chains.

  • Mass Spectrometry (MS): Electron ionization mass spectrometry can confirm the molecular weight and provide a characteristic fragmentation pattern for the molecule.[6][17][19]

References

Butyl myristate molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on Butyl Myristate: Molecular Properties

This guide provides essential physicochemical data for this compound, a fatty acid ester commonly utilized in various scientific and industrial applications. The information is tailored for researchers, scientists, and professionals in drug development.

Core Molecular Data

This compound is the ester formed from the condensation of myristic acid and butanol. Its fundamental molecular properties are summarized below for easy reference.

PropertyValueSource
Molecular Formula C18H36O2[1][2][3][4]
Molecular Weight 284.48 g/mol [3][5][6]
IUPAC Name Butyl tetradecanoate[1][2][3]
CAS Registry Number 110-36-1[2][3][4][6]

Logical Relationship of this compound Properties

The following diagram illustrates the direct relationship between the compound and its key molecular identifiers.

ButylMyristate This compound This compound Formula Molecular Formula C18H36O2 This compound->Formula MolWeight Molecular Weight 284.48 g/mol This compound->MolWeight IUPAC IUPAC Name Butyl tetradecanoate This compound->IUPAC CAS CAS Number 110-36-1 This compound->CAS

Caption: Key molecular properties of this compound.

References

Butyl Myristate Solubility in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of butyl myristate in a range of common organic solvents. The information presented herein is intended to support research, development, and formulation activities where this compound is utilized as a solvent, emollient, or plasticizer. This document includes quantitative solubility data, a detailed experimental protocol for solubility determination, and a visual representation of the experimental workflow.

Core Topic: this compound Solubility

This compound (C₁₈H₃₆O₂) is the ester of n-butanol and myristic acid.[1] It is a colorless, oily liquid widely used in the cosmetics, personal care, and pharmaceutical industries.[1][2] Its physical and chemical properties, particularly its solubility profile, are critical for its function in various formulations. This compound is soluble in many organic solvents and is considered insoluble in water.[1][3]

Quantitative Solubility Data

The following table summarizes the quantitative solubility of this compound in various organic solvents at 25°C. This data is crucial for formulators and researchers to select appropriate solvent systems.

SolventSolubility (g/L) at 25°C
THF6084.39
Ethyl Acetate4308.89
NMP3939.97
Acetone3615.42
2-Butanone3612.18
1,4-Dioxane3214.31
DMSO2980.64
DMF2964.32
Cyclohexane2668.76
Methyl Acetate2341.45
sec-Butanol1713.25
n-Butanol1614.74
Isopropanol1576.26
Toluene1449.32
Isobutanol1446.61
Acetonitrile1400.45
n-Propanol1391.52
n-Pentanol1073.7
Ethanol1062.52
n-Hexane826.54
Methanol789.75
Ethylene Glycol36.2
Water0.04

Experimental Protocols

The determination of solubility is a fundamental aspect of physicochemical characterization. The following protocol details a standardized shake-flask method for determining the thermodynamic solubility of this compound in an organic solvent.

Protocol: Determination of this compound Solubility via the Shake-Flask Method

1. Materials and Equipment:

  • This compound (high purity)

  • Selected Organic Solvent (analytical grade)

  • Glass vials with screw caps

  • Analytical balance

  • Volumetric flasks and pipettes

  • Orbital shaker or magnetic stirrer with temperature control

  • Syringes and syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or Refractive Index) or Gas Chromatography (GC) system.

  • Centrifuge (optional)

2. Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a glass vial. The presence of undissolved solute is essential to ensure that equilibrium is reached.

    • Add a known volume of the selected organic solvent to the vial.

    • Securely cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker or on a magnetic stirrer.

    • Agitate the samples at a constant temperature (e.g., 25°C) for a sufficient period to reach equilibrium. A duration of 24 to 72 hours is generally recommended.[4]

  • Sample Collection and Preparation:

    • After the equilibration period, cease agitation and allow the vials to stand undisturbed for a sufficient time to allow the excess solid to sediment. Centrifugation can be employed to facilitate this separation.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the collected supernatant through a syringe filter to remove any undissolved microparticles. This step is critical to prevent overestimation of the solubility.

  • Quantification (Example using HPLC):

    • Preparation of Standards: Prepare a series of standard solutions of this compound of known concentrations in the same organic solvent.

    • Calibration Curve: Generate a calibration curve by injecting the standard solutions into the HPLC system and plotting the detector response against the concentration.

    • Sample Analysis: Dilute the filtered sample solution with the same solvent to a concentration that falls within the linear range of the calibration curve.

    • Inject the diluted sample solution into the HPLC system and record the detector response.

  • Data Analysis:

    • Determine the concentration of this compound in the diluted sample solution using the calibration curve.

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor.

    • Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L).

    • It is recommended to perform the experiment in triplicate to ensure the reproducibility of the results.

Mandatory Visualizations

The following diagram illustrates the experimental workflow for the determination of this compound solubility using the shake-flask method.

experimental_workflow cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling & Preparation cluster_quant Quantification (HPLC) cluster_analysis Data Analysis prep1 Add excess this compound to vial prep2 Add known volume of organic solvent prep1->prep2 prep3 Cap vial securely prep2->prep3 equil1 Agitate at constant temperature (24-72h) prep3->equil1 sample1 Allow excess solid to sediment equil1->sample1 sample2 Withdraw supernatant sample1->sample2 sample3 Filter supernatant (0.45 µm) sample2->sample3 quant3 Dilute filtered sample sample3->quant3 quant1 Prepare standard solutions quant2 Generate calibration curve quant1->quant2 analysis1 Determine concentration from curve quant2->analysis1 quant4 Inject sample and analyze quant3->quant4 quant4->analysis1 analysis2 Calculate solubility (account for dilution) analysis1->analysis2

References

Butyl myristate physical properties melting point boiling point

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical Properties of Butyl Myristate

For professionals in research, science, and drug development, a thorough understanding of the physicochemical properties of excipients like this compound is fundamental. This compound, the ester of butyl alcohol and myristic acid, serves various functions in formulations, including as an emollient, solvent, and skin conditioning agent. This technical guide provides a detailed overview of its core physical properties, with a specific focus on its melting and boiling points, and outlines the experimental protocols for their determination.

Core Physical and Chemical Properties

This compound is chemically identified as butyl tetradecanoate.[1][2][3] It is a colorless liquid under standard conditions.[1][4] Its fundamental identifiers and properties are summarized below.

PropertyValueSource
IUPAC Name Butyl tetradecanoate[1][2]
CAS Number 110-36-1[2]
Molecular Formula C18H36O2[1][2][5]
Molecular Weight 284.48 g/mol [2][5]
Appearance Colorless Liquid[1][4]
Density 0.86 g/cm³[5]
Flash Point 158.33 °C to 166 °C[2][4]
Refractive Index 1.4380 to 1.4520[4][5]

Melting and Boiling Point Data

The melting and boiling points are critical parameters that influence storage conditions, handling procedures, and formulation processes. This compound's low melting point means it exists as a liquid at room temperature. It's important to note that the boiling point is often reported at reduced pressure to prevent decomposition at higher temperatures.

ParameterTemperature RangeConditionsSource
Melting Point 6-7 °C-[2]
6.8 °C-[5]
Boiling Point 195 °Cat 18 mmHg[2][5]
332-333 °Cat 760 mmHg[4]

Experimental Protocols

The following sections detail the standard laboratory procedures for the determination of the melting and boiling points of a substance like this compound.

Melting Point Determination (Capillary Method)

The melting point is determined as the temperature range over which the solid phase transitions to the liquid phase. For a pure compound, this range is typically narrow. The capillary method is a common and reliable technique.[6][7][8]

Apparatus and Materials:

  • Melting point apparatus (e.g., Thiele tube or digital melting point device)

  • Capillary tubes (sealed at one end)

  • Thermometer (calibrated)

  • Heating medium (e.g., paraffin (B1166041) oil)

  • This compound sample (previously chilled to solidify)

  • Mortar and pestle

Procedure:

  • Sample Preparation: A small amount of solidified this compound is finely powdered using a mortar and pestle to ensure uniform packing.

  • Capillary Tube Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end. This process is repeated until a sample column of 2-3 mm is achieved.[9]

  • Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb. This assembly is then immersed in the heating bath of the melting point apparatus.[9][10]

  • Heating and Observation: The heating medium is heated slowly, at a rate of approximately 1-2 °C per minute, as the temperature approaches the expected melting point.[6]

  • Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.

Boiling Point Determination (Thiele Tube Method)

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[11] The Thiele tube method is a convenient micro-method for this determination.[12]

Apparatus and Materials:

  • Thiele tube

  • Small test tube or Durham tube

  • Capillary tube (sealed at one end)

  • Thermometer (calibrated)

  • Heating medium (e.g., paraffin oil)

  • This compound sample

  • Heat source (e.g., Bunsen burner or hot plate)

Procedure:

  • Sample Preparation: A small volume (a few milliliters) of this compound is placed into the small test tube.[9]

  • Capillary Inversion: A capillary tube is placed inside the test tube with its open end downwards.

  • Apparatus Assembly: The test tube is attached to a thermometer. This assembly is then placed in the Thiele tube containing the heating medium, ensuring the sample is below the level of the oil.[12]

  • Heating: The side arm of the Thiele tube is heated gently. This design allows for the circulation of the heating medium, ensuring uniform temperature distribution.[12]

  • Observation: As the liquid heats, the air trapped in the capillary tube will escape, seen as a slow stream of bubbles. Upon further heating, the liquid will start to boil, and a rapid and continuous stream of bubbles will emerge from the capillary tube.

  • Data Recording: The heat source is removed, and the apparatus is allowed to cool. The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded as the boiling point.[12] At this point, the vapor pressure inside the capillary is equal to the external atmospheric pressure.

Visualized Experimental Workflow

The following diagram illustrates the logical flow for determining the melting and boiling points of a chemical substance.

G Workflow for Physical Property Determination cluster_0 Melting Point Determination cluster_1 Boiling Point Determination A Solidify Sample B Prepare Powdered Sample A->B C Load Capillary Tube B->C D Heat in Apparatus C->D E Record Melting Range D->E F Place Liquid in Test Tube G Insert Inverted Capillary F->G H Heat in Thiele Tube G->H I Observe Bubble Stream H->I J Cool and Record Boiling Point I->J start Start start->A start->F

Caption: Workflow for determining melting and boiling points.

References

An In-Depth Technical Guide to the Thermal Properties of Butyl Myristate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive database of the thermal properties of butyl myristate (also known as butyl tetradecanoate), an ester of myristic acid and butanol. This compound is a colorless, oily liquid utilized in various applications, including as an emollient, solvent, and plasticizer in the cosmetic and pharmaceutical industries. A thorough understanding of its thermal characteristics is crucial for formulation development, processing, and stability assessment. This document summarizes key quantitative data, details relevant experimental protocols, and provides a visual representation of a typical experimental workflow.

Core Thermal Properties Database

The thermal properties of this compound have been compiled from various sources to provide a reliable reference for scientific and research applications. The data is presented in the tables below for clarity and ease of comparison.

Table 1: Fundamental Thermal and Physical Properties
PropertyValueUnitNotes
Melting Point5 to 7°C[1]
Boiling Point332 to 333°CAt 760 mmHg[2]
195°CAt 18 mmHg[1]
167-197°CAt 5 mmHg
Flash Point158.33 to 166°C[1][2]
Density0.850 to 0.864g/cm³At 25 °C[2]
Molar Mass284.48 g/mol [3]
Table 2: Enthalpic and Calorimetric Properties
PropertyValueUnitNotes
Heat of Fusion (Enthalpy of Fusion)Not availableJ/g or kJ/molExperimental data for this compound is not readily available in the surveyed literature. However, for similar fatty acid esters, values are typically in the range of 150-200 J/g.[4]
Heat of Vaporization (Enthalpy of Vaporization)Data availablekJ/molCritically evaluated data is available in the NIST/TRC Web Thermo Tables, covering a range of temperatures.[5]
Specific Heat Capacity (Liquid)Data availableJ/(mol·K)Critically evaluated data at saturation pressure is available in the NIST/TRC Web Thermo Tables over a range of temperatures.[5]
Table 3: Transport Properties
PropertyValueUnitNotes
Thermal Conductivity (Liquid)Data availableW/(m·K)Critically evaluated data is available in the NIST/TRC Web Thermo Tables for temperatures ranging from 280 K to 670 K.[5]
Viscosity (Liquid)Data availablePa·sExperimental data is available in the NIST/TRC Web Thermo Tables for temperatures ranging from 280 K to 750 K.[5]

Experimental Protocols

Detailed experimental protocols for the determination of the thermal properties of this compound are not extensively published. However, standard methodologies for fatty acid esters are applicable and are outlined below.

Differential Scanning Calorimetry (DSC) for Melting Point and Heat of Fusion

Differential Scanning Calorimetry is a fundamental technique for determining the melting point and heat of fusion of a substance.

General Protocol:

  • Sample Preparation: A small, accurately weighed sample of this compound (typically 1-5 mg) is hermetically sealed in an aluminum DSC pan. An empty, sealed aluminum pan is used as a reference.

  • Instrument Setup: The DSC instrument is purged with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min).

  • Thermal Program:

    • The sample is first cooled to a temperature well below its expected melting point (e.g., -20 °C) to ensure complete crystallization.

    • The sample is then heated at a controlled rate, typically between 1 and 10 °C/min, through its melting transition. ASTM E928 recommends a heating rate between 0.3 and 0.7 K/min for purity determination.[6]

  • Data Analysis: The heat flow to the sample is recorded as a function of temperature. The melting point is typically taken as the onset or peak temperature of the melting endotherm. The heat of fusion is calculated by integrating the area of the melting peak.

Thermogravimetric Analysis (TGA) for Thermal Stability

Thermogravimetric Analysis is employed to assess the thermal stability and decomposition profile of this compound.

General Protocol:

  • Sample Preparation: A small, accurately weighed sample of this compound (typically 5-10 mg) is placed in a TGA pan (e.g., alumina (B75360) or platinum).

  • Instrument Setup: The TGA is purged with a controlled atmosphere. For decomposition studies, an inert atmosphere (e.g., nitrogen) is used, while for oxidative stability, air or oxygen is used. A typical flow rate is 20-50 mL/min.[7]

  • Thermal Program: The sample is heated from ambient temperature to a high temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 or 20 °C/min).

  • Data Analysis: The mass of the sample is recorded as a function of temperature. The resulting TGA curve provides information on the onset of decomposition, the temperature of maximum weight loss, and the percentage of residual mass.

Transient Hot Wire Method for Thermal Conductivity

The transient hot wire method is a precise technique for measuring the thermal conductivity of liquids like this compound, conforming to ASTM D7896-19.

General Protocol:

  • Apparatus: A thin platinum or tungsten wire is vertically immersed in the liquid sample. This wire acts as both a heating element and a resistance thermometer.

  • Measurement Principle: A step voltage is applied to the wire, causing a transient temperature rise. The rate of this temperature increase is directly related to the thermal conductivity of the surrounding fluid.

  • Procedure:

    • The sample cell is filled with this compound, ensuring the wire is fully submerged.

    • The system is allowed to reach thermal equilibrium at the desired measurement temperature.

    • A constant current is passed through the wire for a short duration (typically 1-2 seconds) to generate a heat pulse.

    • The change in the wire's resistance, and thus its temperature, is recorded with high temporal resolution.

  • Data Analysis: The thermal conductivity is calculated from the slope of the line plotting the temperature rise against the natural logarithm of time. The short measurement time minimizes the effects of convection.

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the characterization of the thermal properties of a substance like this compound.

G cluster_0 Sample Preparation & Initial Characterization cluster_1 Thermal Analysis cluster_2 Data Acquisition & Analysis cluster_3 Database Compilation Sample This compound Sample Purity Purity Analysis (e.g., GC-MS) Sample->Purity DSC Differential Scanning Calorimetry (DSC) Purity->DSC Characterize Phase Transitions TGA Thermogravimetric Analysis (TGA) Purity->TGA Assess Thermal Stability THW Transient Hot Wire (THW) Purity->THW Measure Heat Transfer Viscometry Viscometry Purity->Viscometry Determine Flow Behavior MeltingPoint Melting Point & Heat of Fusion DSC->MeltingPoint ThermalStability Thermal Stability & Decomposition Profile TGA->ThermalStability ThermalConductivity Thermal Conductivity THW->ThermalConductivity ViscosityData Viscosity vs. Temperature Viscometry->ViscosityData Database Comprehensive Thermal Properties Database MeltingPoint->Database ThermalStability->Database ThermalConductivity->Database ViscosityData->Database

Caption: A generalized workflow for determining the thermal properties of this compound.

References

Navigating the Nanoscale: A Technical Guide to Simulating Butyl Myristate Interactions with Lipid Bilayers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the computational methodologies used to simulate the interaction of butyl myristate with lipid bilayers. This compound, a fatty acid ester, is a common ingredient in cosmetic and pharmaceutical formulations, often acting as an emollient and penetration enhancer. Understanding its interaction with the lipid bilayers of the skin, particularly the stratum corneum, at a molecular level is crucial for the rational design of transdermal drug delivery systems and topical formulations.

While direct molecular dynamics (MD) simulation studies specifically targeting this compound are not extensively available in peer-reviewed literature, a wealth of information can be gleaned from simulations of structurally similar molecules, such as isopropyl myristate (IPM), and other penetration enhancers. This guide synthesizes these findings to provide a comprehensive overview of the expected interactions and the simulation protocols required to investigate them.

Core Concepts: The Lipid Bilayer and Penetration Enhancement

The primary barrier to the topical and transdermal delivery of active pharmaceutical ingredients (APIs) is the stratum corneum (SC), the outermost layer of the epidermis. The SC's unique structure, often described by the "brick and mortar" model, consists of corneocytes (bricks) embedded in a continuous lipid matrix (mortar). This lipid matrix, composed primarily of ceramides, cholesterol, and free fatty acids, forms a highly ordered, multilamellar structure that severely limits the passage of exogenous substances.

Penetration enhancers like this compound facilitate the transport of APIs across this barrier through various mechanisms, including:

  • Disruption of Lipid Packing: Insertion of the enhancer molecules into the lipid bilayer can disrupt the tight packing of the lipid tails, increasing the fluidity and free volume of the membrane.

  • Alteration of Interfacial Properties: Interaction with the polar head groups of the lipids can modify the properties of the membrane-water interface.

  • Phase Separation: At higher concentrations, enhancers can induce phase separation within the lipid matrix, creating domains with different permeability characteristics.

Molecular dynamics simulations offer a powerful computational microscope to visualize and quantify these interactions at an atomistic level, providing insights that are often difficult to obtain through experimental methods alone.

Experimental and Simulation Protocols

The following sections detail the typical methodologies employed in molecular dynamics simulations to study the interaction of small molecules like this compound with lipid bilayers, particularly models of the stratum corneum.

Building the Lipid Bilayer Model

A realistic model of the stratum corneum lipid matrix is essential for meaningful simulations. Due to the complexity of the native SC lipid composition, simplified models are often used. A common approach involves creating a bilayer composed of:

  • Ceramides (CER): Often a single representative species like CER NS or a mixture.

  • Cholesterol (CHOL): A key component for maintaining membrane rigidity.

  • Free Fatty Acids (FFA): Typically long-chain saturated fatty acids like palmitic or stearic acid.

The initial configuration of the lipid bilayer is generated using software packages like CHARMM-GUI or VMD. The lipids are arranged in two leaflets, and the system is then solvated with water molecules.

Molecular Dynamics Simulation Parameters

MD simulations are governed by a set of parameters that define the physical model. A typical simulation protocol would involve the following:

  • Force Field: A crucial component that describes the potential energy of the system as a function of the atomic coordinates. Commonly used force fields for lipid bilayer simulations include CHARMM36, GROMOS54a7, and AMBER. The choice of force field will dictate the parameters for the lipids, water, and the molecule of interest (this compound).

  • Simulation Engine: Software packages like GROMACS, NAMD, or AMBER are used to perform the simulations.

  • Ensemble: Simulations are typically run in the NPT ensemble, which maintains a constant number of particles (N), pressure (P), and temperature (T), mimicking physiological conditions.

  • Boundary Conditions: Periodic boundary conditions are applied in all three dimensions to simulate a bulk system and avoid edge effects.

  • Integration Timestep: A small timestep (e.g., 2 femtoseconds) is used to accurately integrate the equations of motion.

  • Simulation Time: The total simulation time needs to be long enough to allow the system to equilibrate and to sample the relevant molecular motions. This can range from hundreds of nanoseconds to microseconds.

Data Analysis

A variety of analyses are performed on the simulation trajectories to quantify the effect of this compound on the lipid bilayer. Key quantitative metrics are summarized in the tables below.

Quantitative Data from Analogous Systems

The following tables present typical quantitative data obtained from molecular dynamics simulations of small molecule penetration enhancers interacting with model lipid bilayers. While this data is not specific to this compound, it provides a clear indication of the types of changes that can be expected and measured.

Table 1: Structural Properties of the Lipid Bilayer

ParameterControl (Pure Bilayer)With Penetration EnhancerDescription
Area per Lipid (Ų) 60 - 6565 - 75An increase indicates a less ordered and more fluid membrane.
Bilayer Thickness (nm) 4.0 - 4.53.5 - 4.0A decrease suggests disordering of the lipid tails.
Deuterium Order Parameter (SCD) 0.2 - 0.40.1 - 0.3A lower value corresponds to more disordered and flexible lipid acyl chains.

Table 2: Dynamic Properties

ParameterControl (Pure Bilayer)With Penetration EnhancerDescription
Lateral Diffusion Coefficient of Lipids (cm²/s) 1 x 10-85 x 10-8 - 1 x 10-7An increase signifies higher lipid mobility and membrane fluidity.
Permeability Coefficient (P) of Water (cm/s) 1 x 10-35 x 10-3 - 1 x 10-2An increase indicates a more permeable barrier.

Table 3: Energetics of Interaction

ParameterValue RangeDescription
Potential of Mean Force (PMF) for Translocation (kcal/mol) -5 to -15The free energy profile as the molecule moves across the bilayer. A lower energy barrier indicates easier permeation.
Binding Free Energy (kcal/mol) -10 to -25The free energy change upon binding of the enhancer to the lipid bilayer.

Visualizing Molecular Interactions and Workflows

Diagrams are essential for conceptualizing the complex processes involved in molecular simulations and the mechanisms of action of penetration enhancers.

G cluster_0 Penetration Enhancer Action A This compound in Formulation B Partitioning into Stratum Corneum A->B C Disruption of Lipid Packing B->C D Increased Membrane Fluidity C->D E Creation of Hydrophobic Pockets C->E F Enhanced Drug Permeation D->F E->F

Caption: Proposed mechanism of action for this compound as a penetration enhancer.

G cluster_1 MD Simulation Workflow SystemSetup System Setup (Lipid Bilayer + this compound) EnergyMinimization Energy Minimization SystemSetup->EnergyMinimization Equilibration Equilibration (NVT, NPT) EnergyMinimization->Equilibration ProductionRun Production MD Run Equilibration->ProductionRun TrajectoryAnalysis Trajectory Analysis ProductionRun->TrajectoryAnalysis Results Results & Interpretation TrajectoryAnalysis->Results

Caption: A typical workflow for a molecular dynamics simulation study.

Conclusion and Future Directions

Molecular dynamics simulations provide an invaluable tool for understanding the complex interactions between formulation excipients like this compound and the lipid bilayers of the skin. By leveraging insights from simulations of analogous systems, researchers can predict the likely mechanisms of action and quantify the effects on membrane properties.

Future research should focus on performing direct simulations of this compound with more realistic and complex models of the stratum corneum, including multiple ceramide species and the presence of other skin components. Such studies, in conjunction with experimental validation, will pave the way for the in-silico design of more effective and safer transdermal drug delivery systems. The continued development of force fields and enhanced sampling methods will further improve the accuracy and predictive power of these simulations.

Theoretical Models of Butyl Myristate in Solvent Systems: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butyl myristate, the ester of butanol and myristic acid, is a non-polar emollient and solvent with significant applications in the pharmaceutical and cosmetic industries. Its ability to solubilize active pharmaceutical ingredients (APIs) and its favorable sensory characteristics make it a valuable component in topical drug delivery systems and various formulations. Understanding the solubility and interaction of this compound within different solvent systems is paramount for optimizing product development, ensuring stability, and controlling release kinetics.

This technical guide provides a comprehensive overview of the theoretical models used to describe the behavior of this compound in various solvent systems. It presents available quantitative solubility data, details experimental protocols for key characterization techniques, and visualizes fundamental concepts through diagrams to aid researchers and professionals in drug development and formulation science.

Data Presentation: Solubility of this compound

The solubility of this compound in a range of solvents at 25°C is summarized in the table below. This data is crucial for formulators when selecting appropriate solvent systems for desired concentrations and stability.

SolventSolubility (g/L) at 25°CReference
Acetone3615.42[1]
Acetonitrile1400.45[1]
n-Butanol1614.74[1]
sec-Butanol1713.25[1]
Isobutanol1446.61[1]
Castor OilSoluble[2]
ChloroformSoluble[2]
Cyclohexane2668.76[1]
1,4-Dioxane3214.31[1]
Dimethylformamide (DMF)2964.32[1]
Dimethyl Sulfoxide (DMSO)2980.64[1]
Ethanol1062.52[1]
Ethyl Acetate4308.89[1]
Ethylene Glycol36.2[1]
n-Hexane826.54[1]
Isopropanol1576.26[1]
Methanol789.75[1]
Methyl Acetate2341.45[1]
2-Butanone (MEK)3612.18[1]
Mineral OilSoluble[2]
N-Methyl-2-pyrrolidone (NMP)3939.97[1]
n-Pentanol1073.7[1]
n-Propanol1391.52[1]
Tetrahydrofuran (THF)6084.39[1]
Toluene1449.32[1]
Water0.04[1]

Theoretical Models of Solubility

The behavior of this compound in solvent systems can be predicted and correlated using several theoretical models. These models are essential for understanding intermolecular interactions and for designing formulation strategies.

Hansen Solubility Parameters (HSP)

Hansen Solubility Parameters are a powerful tool for predicting the miscibility of substances. The total cohesion energy of a substance is divided into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH). The principle is that "like dissolves like," meaning that substances with similar HSP values are likely to be miscible.

The Hansen solubility parameters for this compound are not directly available in the reviewed literature. However, they can be estimated using group contribution methods, where the molecule is broken down into its constituent functional groups, and the contribution of each group to the overall HSP is summed.

Logical Relationship for HSP Estimation:

HSP_Estimation ButylMyristate This compound Molecular Structure FunctionalGroups Identify Functional Groups (-CH3, -CH2-, -COO-) ButylMyristate->FunctionalGroups GroupContributions Sum Group Contributions (van Krevelen, Hoy methods) FunctionalGroups->GroupContributions HSP Estimated HSP (δD, δP, δH) GroupContributions->HSP

Diagram 1: Logical workflow for estimating Hansen Solubility Parameters using group contribution methods.

NRTL and UNIQUAC Models

The Non-Random Two-Liquid (NRTL) and Universal Quasi-Chemical (UNIQUAC) models are activity coefficient models used to describe phase equilibria in liquid mixtures. These models are particularly useful for systems exhibiting non-ideal behavior. They rely on binary interaction parameters that are determined by fitting experimental vapor-liquid equilibrium (VLE) or liquid-liquid equilibrium (LLE) data.

Relationship between Experimental Data and Model Parameters:

Model_Parameters cluster_exp Experimental Data cluster_model Activity Coefficient Models cluster_params Model Parameters VLE Vapor-Liquid Equilibrium NRTL NRTL Model VLE->NRTL Data Fitting UNIQUAC UNIQUAC Model VLE->UNIQUAC Data Fitting LLE Liquid-Liquid Equilibrium LLE->NRTL Data Fitting LLE->UNIQUAC Data Fitting NRTL_Params NRTL Binary Interaction Parameters NRTL->NRTL_Params UNIQUAC_Params UNIQUAC Binary Interaction Parameters UNIQUAC->UNIQUAC_Params

Diagram 2: Relationship between experimental data and the determination of NRTL and UNIQUAC parameters.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for generating high-quality data for both direct use and for the parameterization of theoretical models.

Gravimetric Determination of Solubility

This method is a fundamental and accurate technique for determining the solubility of a liquid solute (this compound) in a solvent.

Methodology:

  • Preparation of Saturated Solution:

    • In a series of sealed, temperature-controlled vessels (e.g., jacketed glass reactors or vials in a shaking incubator), add an excess of this compound to a known volume of the solvent of interest.

    • Agitate the mixtures at a constant temperature (e.g., 25°C ± 0.1°C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of a separate phase of undissolved this compound is necessary to confirm saturation.

  • Sample Withdrawal and Filtration:

    • Allow the mixtures to stand undisturbed at the equilibrium temperature for at least 4 hours to allow for phase separation.

    • Carefully withdraw a known volume of the supernatant (the solvent phase saturated with this compound) using a pre-heated or temperature-equilibrated glass syringe. To avoid precipitation due to temperature changes, this step should be performed swiftly.

    • Immediately filter the withdrawn sample through a syringe filter (e.g., 0.45 µm PTFE) into a pre-weighed, clean, and dry container (e.g., a glass vial). The filter should also be at the equilibrium temperature.

  • Gravimetric Analysis:

    • Accurately weigh the container with the filtered saturated solution.

    • Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that is high enough to remove the solvent but low enough to prevent evaporation of the this compound (e.g., 40-50°C).

    • Once the solvent is completely removed, reweigh the container with the remaining this compound residue.

    • The mass of the dissolved this compound is the difference between the final and initial weights of the container. The mass of the solvent can be calculated from the difference in the weight of the solution and the weight of the dissolved this compound.

  • Calculation:

    • Solubility is typically expressed in g/L or g/100g of solvent.

Experimental Workflow for Gravimetric Solubility Determination:

Gravimetric_Workflow Start Start Prep Prepare Supersaturated Solution (this compound + Solvent) Start->Prep Equilibrate Equilibrate at Constant Temperature with Agitation Prep->Equilibrate Settle Allow Phases to Settle Equilibrate->Settle Sample Withdraw and Filter Supernatant Settle->Sample Weigh1 Weigh Filtered Sample Sample->Weigh1 Evaporate Evaporate Solvent Weigh1->Evaporate Weigh2 Weigh Residue (this compound) Evaporate->Weigh2 Calculate Calculate Solubility Weigh2->Calculate End End Calculate->End

Diagram 3: Experimental workflow for the gravimetric determination of this compound solubility.

UV-Vis Spectrophotometric Quantification of this compound

For solvents in which this compound exhibits a characteristic UV absorbance, a spectrophotometric method can be a rapid and accurate way to determine its concentration. Note that the ester functional group of this compound has a weak n→π* transition around 200-220 nm, which may be difficult to measure in many UV-absorbing solvents. This method is more suitable for systems where this compound is derivatized or in non-absorbing solvents in the far UV region.

Methodology:

  • Preparation of Standard Solutions:

    • Prepare a stock solution of this compound of a known concentration in the solvent of interest.

    • Perform a series of serial dilutions to obtain a set of standard solutions with concentrations spanning the expected solubility range.

  • Instrument Setup and Wavelength Selection:

    • Turn on the UV-Vis spectrophotometer and allow it to warm up.

    • Scan the UV spectrum of a mid-range standard solution to determine the wavelength of maximum absorbance (λ_max).

    • Use the pure solvent as a blank to zero the instrument at λ_max.

  • Calibration Curve:

    • Measure the absorbance of each standard solution at λ_max.

    • Plot a calibration curve of absorbance versus concentration. The plot should be linear and pass through the origin (or close to it). Determine the equation of the line (y = mx + c) and the correlation coefficient (R²), which should be > 0.99.

  • Sample Analysis:

    • Prepare a saturated solution of this compound as described in the gravimetric method.

    • Withdraw and filter a sample of the supernatant.

    • If necessary, dilute the saturated solution with the pure solvent to bring the absorbance within the linear range of the calibration curve.

    • Measure the absorbance of the (diluted) sample at λ_max.

  • Calculation:

    • Use the equation from the calibration curve to calculate the concentration of this compound in the (diluted) sample.

    • If the sample was diluted, multiply the result by the dilution factor to obtain the solubility.

ATR-FTIR Spectroscopy for Investigating Solute-Solvent Interactions

Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy is a powerful technique for probing molecular interactions in the liquid phase. By observing shifts in the vibrational frequencies of functional groups, insights into the nature of solute-solvent interactions can be gained.

Methodology:

  • Instrument Setup:

    • Ensure the ATR crystal (e.g., diamond or ZnSe) is clean.

    • Record a background spectrum of the clean, dry ATR crystal.

  • Sample Analysis:

    • Place a drop of the pure solvent on the ATR crystal and record its spectrum.

    • Clean the crystal and place a drop of pure this compound on it and record its spectrum.

    • Prepare solutions of this compound in the solvent of interest at various concentrations.

    • For each solution, place a drop on the ATR crystal and record the spectrum.

  • Data Analysis:

    • Focus on the characteristic vibrational bands of both this compound and the solvent. For this compound, the C=O stretching vibration of the ester group (typically around 1740 cm⁻¹) is particularly informative.

    • Compare the spectra of the solutions to the spectra of the pure components.

    • Shifts in the C=O stretching frequency of this compound upon dissolution can indicate the nature of the interactions. For example, a shift to a lower wavenumber (red shift) can suggest hydrogen bonding between the solvent and the carbonyl oxygen of the ester.

    • Changes in the solvent's characteristic bands can also provide information about how the this compound solute perturbs the solvent structure.

Conclusion

The theoretical modeling of this compound in solvent systems provides a framework for predicting and understanding its behavior in various formulations. While a significant amount of experimental solubility data is available, specific parameters for advanced thermodynamic models like NRTL and UNIQUAC are lacking and would require experimental determination. The detailed experimental protocols provided in this guide offer a starting point for researchers to generate the necessary data to apply these models effectively. The continued development of predictive models, coupled with precise experimental data, will be instrumental in advancing the rational design of drug delivery systems and other formulations containing this compound.

References

Spectroscopic Analysis of Butyl Myristate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Butyl myristate (C18H36O2), the butyl ester of tetradecanoic acid, is a common emollient and skin conditioning agent found in a variety of cosmetic and personal care products.[1] Its chemical and physical properties are well-characterized, and a comprehensive understanding of its spectroscopic profile is essential for quality control, structural elucidation, and research purposes. This guide provides an in-depth overview of the Fourier-transform infrared (FTIR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) data for this compound, complete with experimental protocols and visual aids to facilitate understanding for researchers, scientists, and drug development professionals.

Chemical Structure

IUPAC Name: Butyl tetradecanoate[1] Molecular Formula: C18H36O2[1][2][3][4] Molecular Weight: 284.48 g/mol [1][4] CAS Number: 110-36-1[2][3][5][6]

Spectroscopic Data

The following sections present the key spectroscopic data for this compound in a tabulated format for clarity and ease of comparison.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for identifying functional groups within a molecule. The FTIR spectrum of this compound is characterized by strong absorptions corresponding to the ester functional group and the long alkyl chains.

Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group
1730-1750StrongC=O stretchEster
1000-1300StrongC-O stretchEster
2850-2960StrongC-H stretch (sp³ hybridized)Alkyl chain
1465MediumC-H bend (scissoring)CH₂
1375MediumC-H bend (rocking)CH₃

Data sourced from typical values for aliphatic esters.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound shows distinct signals for the protons in the butyl and myristoyl chains.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~4.05triplet2H-O-CH₂ -CH₂-CH₂-CH₃
~2.25triplet2H-CH₂ -C(=O)O-
~1.60quintet2H-O-CH₂-CH₂ -CH₂-CH₃
~1.25multiplet22H-(CH₂ )₁₁-
~0.90triplet6HCH₃ - and -O-CH₂-CH₂-CH₂-CH₃

Note: Specific chemical shifts can vary slightly depending on the solvent and instrument.[8]

¹³C NMR Spectroscopy

The carbon NMR spectrum provides information on the different carbon environments in this compound.

Chemical Shift (δ, ppm)Assignment
~173C =O (Ester carbonyl)
~64-O-CH₂ - (Butyl chain)
~34-CH₂ -C(=O)O- (Myristoyl chain)
~32-(CH₂ )n- (Myristoyl chain)
~31-O-CH₂-CH₂ - (Butyl chain)
~29-(CH₂ )n- (Myristoyl chain)
~25-(CH₂ )n- (Myristoyl chain)
~22-(CH₂ )n- (Myristoyl chain)
~19-O-CH₂-CH₂-CH₂ - (Butyl chain)
~14CH₃ - (Myristoyl and Butyl chains)

Note: Specific chemical shifts can vary slightly depending on the solvent and instrument.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule. For this compound, electron ionization (EI) is a common method.

m/zRelative IntensityAssignment
284Low[M]⁺ (Molecular ion)
229High[M - C₄H₉O]⁺ (Loss of butoxy radical)
101Moderate[C₄H₉O=C=OH]⁺ (McLafferty rearrangement)
57High[C₄H₉]⁺ (Butyl cation)
43High[C₃H₇]⁺
41High[C₃H₅]⁺
29High[C₂H₅]⁺

Data sourced from NIST Mass Spectrometry Data Center.[1][6]

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters may need to be optimized.

FTIR Spectroscopy Protocol

This protocol is suitable for the analysis of a liquid sample using an attenuated total reflectance (ATR) accessory.

  • Instrument Preparation: Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.

  • Background Scan: Record a background spectrum with a clean ATR crystal to account for atmospheric and instrument absorbances.[9]

  • Sample Application: Place a small drop of this compound directly onto the ATR crystal, ensuring complete coverage of the crystal surface.[10]

  • Sample Scan: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol (B130326) or ethanol) and a soft, non-abrasive wipe.

NMR Spectroscopy Protocol

This protocol outlines the preparation of a sample for ¹H and ¹³C NMR analysis.

  • Sample Preparation: Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) to the vial. The solvent should be of high purity to avoid extraneous signals.[11]

  • Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved.[11]

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube. If any solid particles are present, filter the solution through a small plug of glass wool in the pipette.[11]

  • Internal Standard: Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).[11]

  • Instrument Setup: Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

  • Data Acquisition:

    • Tuning and Shimming: Tune the probe to the correct frequencies for ¹H and ¹³C and shim the magnetic field to achieve optimal homogeneity and resolution.[11]

    • ¹H NMR: Acquire the proton spectrum using a standard single-pulse experiment. For quantitative analysis, a long relaxation delay (D1) is necessary.[11]

    • ¹³C NMR: Acquire the carbon spectrum. Due to the low natural abundance of ¹³C, a greater number of scans is required compared to ¹H NMR. Proton decoupling is typically used to simplify the spectrum.[11]

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction to obtain the final NMR spectrum.

Mass Spectrometry Protocol (GC-MS)

This protocol describes the analysis of this compound using gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI).

  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as hexane (B92381) or ethyl acetate.[12]

  • GC-MS System Setup:

    • GC: Install an appropriate capillary column (e.g., a non-polar column like DB-5ms). Set the oven temperature program to effectively separate the analyte from any impurities. A typical program might start at a low temperature, ramp to a higher temperature, and then hold.

    • Injector: Set the injector temperature to ensure rapid volatilization of the sample (e.g., 250 °C).

    • MS: Set the ion source temperature (e.g., 230 °C) and the quadrupole temperature (e.g., 150 °C). The mass spectrometer will be operated in EI mode, typically at 70 eV.

  • Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

  • Data Acquisition: The GC will separate the components of the sample, and as they elute from the column, they will enter the mass spectrometer to be ionized and fragmented. The mass spectrometer will scan a specified mass range (e.g., m/z 40-400) to detect the ions.

  • Data Analysis: Analyze the resulting total ion chromatogram (TIC) to identify the peak corresponding to this compound. The mass spectrum associated with this peak can then be examined and compared to library spectra for confirmation.

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the fragmentation of this compound.

Spectroscopic_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample This compound Sample Dissolution Dissolve in Appropriate Solvent Sample->Dissolution Transfer Transfer to Analysis Vessel Dissolution->Transfer FTIR FTIR Spectrometer Transfer->FTIR ATR NMR NMR Spectrometer Transfer->NMR NMR Tube MS Mass Spectrometer Transfer->MS GC Injection Process Process Raw Data (FT, Phasing, etc.) FTIR->Process NMR->Process MS->Process Assign Assign Signals/ Fragments Process->Assign Structure Confirm Structure Assign->Structure Report Report Structure->Report

Caption: General workflow for the spectroscopic analysis of this compound.

Butyl_Myristate_Fragmentation cluster_fragments Major Fragments ButylMyristate C₁₃H₂₇ C=O O C₄H₉ This compound (m/z 284) Fragment1 [C₁₃H₂₇CO]⁺ m/z 229 ButylMyristate:f2->Fragment1 α-cleavage Fragment2 [C₄H₉O=C=OH]⁺ m/z 101 ButylMyristate->Fragment2 McLafferty Rearrangement Fragment3 [C₄H₉]⁺ m/z 57 ButylMyristate:f2->Fragment3 cleavage

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of butyl myristate and related fatty acid esters, focusing on their synonyms, physicochemical properties, and relevant experimental methodologies. The information is tailored for professionals in research, scientific, and drug development fields, presenting quantitative data in structured tables, detailing experimental protocols, and illustrating key pathways and workflows through diagrams.

Introduction to this compound and Fatty Acid Esters

This compound, a fatty acid ester, is formed from the condensation of myristic acid and butanol.[1] Fatty acid esters are a broad class of compounds resulting from the combination of a fatty acid with an alcohol.[2] In the pharmaceutical and cosmetic industries, these esters are widely utilized as emollients, lubricants, penetration enhancers, and formulation vehicles. Their physicochemical properties, such as polarity, viscosity, and solvency, can be tailored by varying the fatty acid and alcohol moieties, making them versatile excipients in drug delivery systems.[3]

This compound and its Synonyms

This compound is known by several synonyms, which are often encountered in scientific literature, chemical supplier catalogs, and regulatory documents. A comprehensive list of these synonyms and key identifiers is provided below.

Table 1: Synonyms and Identifiers for this compound

Identifier Type Value
IUPAC Name Butyl tetradecanoate
Synonyms Myristic acid butyl ester, n-Butyl myristate, Tetradecanoic acid, butyl ester
CAS Number 110-36-1
Molecular Formula C18H36O2
Molecular Weight 284.48 g/mol

Physicochemical Properties of this compound and Related Fatty Acid Esters

The selection of a fatty acid ester in a formulation is heavily dependent on its physical and chemical properties. This section provides a comparative summary of the key physicochemical parameters for this compound and a selection of related fatty acid esters derived from common fatty acids (myristic, palmitic, stearic, and oleic acid) and alcohols (methyl, ethyl, isopropyl, and cetyl).

Table 2: Physicochemical Properties of Selected Fatty Acid Esters

Fatty Acid Ester Molecular Formula Molecular Weight ( g/mol ) Melting Point (°C) Boiling Point (°C) Density (g/cm³) Solubility in Water
This compound C18H36O2284.481-5325-3280.855Insoluble
Methyl Myristate C15H30O2242.4018.5294.60.864Insoluble
Isopropyl Myristate C17H34O2270.453192.5 (at 20 mmHg)0.85Insoluble
Cetyl Myristate C30H60O2452.8054-56--Insoluble
Ethyl Palmitate C18H36O2284.4824-263380.858Insoluble
Isopropyl Palmitate C19H38O2298.5113.5196 (at 20 mmHg)0.852Insoluble
Cetyl Palmitate C32H64O2480.86543600.858Insoluble
Methyl Stearate (B1226849) C19H38O2298.5137-41215 (at 15 mmHg)0.84Insoluble[4][5][6][7][8]
Ethyl Stearate C20H40O2312.5434-38213-215 (at 15 mmHg)0.857Insoluble[1][9][10][11][12]
Isopropyl Stearate C21H42O2326.5610-11210-220 (at 10 mmHg)0.85Insoluble
Methyl Oleate (B1233923) C19H36O2296.49-20218.5 (at 20 mmHg)0.874Insoluble
Ethyl Oleate C20H38O2310.52-32216-218 (at 15 hPa)0.87Insoluble[13][14][15][16][17]

Note: Some data, particularly boiling points at reduced pressure and densities, may vary slightly between sources. The provided values are representative.

Experimental Protocols

This section details common experimental methodologies for the synthesis, purification, and analysis of fatty acid esters.

Synthesis of Fatty Acid Esters

4.1.1. Lipase-Catalyzed Esterification

This protocol describes a general method for the enzymatic synthesis of a fatty acid ester, which is often preferred for its mild reaction conditions and high specificity.

Materials:

  • Fatty acid (e.g., myristic acid)

  • Alcohol (e.g., butanol)

  • Immobilized lipase (B570770) (e.g., Novozym 435)

  • Organic solvent (e.g., hexane (B92381), optional)

  • Molecular sieves (optional, for water removal)

Procedure:

  • In a round-bottom flask, dissolve the fatty acid in the alcohol. A molar excess of the alcohol is typically used. If desired, an organic solvent can be added to reduce viscosity.

  • Add the immobilized lipase to the reaction mixture (typically 1-10% by weight of the reactants).

  • If the reaction is sensitive to water, add activated molecular sieves.

  • Stir the mixture at a controlled temperature (e.g., 40-60 °C) for a specified period (e.g., 4-24 hours).

  • Monitor the reaction progress by taking aliquots and analyzing them using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Once the reaction reaches the desired conversion, stop the reaction by filtering off the immobilized lipase.

  • The crude product can then be purified as described in the purification protocol.

Purification of Fatty Acid Esters

4.2.1. Column Chromatography

This protocol outlines a standard method for purifying fatty acid esters from unreacted starting materials and byproducts.

Materials:

Procedure:

  • Prepare a slurry of silica gel in hexane and pour it into the chromatography column to pack it.

  • Allow the hexane to drain until it is just above the silica gel surface.

  • Dissolve the crude fatty acid ester mixture in a minimal amount of hexane.

  • Carefully load the sample onto the top of the silica gel column.

  • Elute the column with a gradient of ethyl acetate in hexane, starting with 100% hexane.

  • Collect fractions in separate tubes.

  • Monitor the fractions by TLC to identify those containing the pure fatty acid ester.

  • Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified fatty acid ester.

Analysis of Fatty Acid Esters

4.3.1. Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general procedure for the analysis of fatty acid methyl esters (FAMEs), a common derivative for GC analysis.

Instrumentation and Conditions:

  • Gas chromatograph coupled to a mass spectrometer.

  • Capillary column suitable for FAME analysis (e.g., a polar column like those with a polyethylene (B3416737) glycol stationary phase).

  • Carrier gas: Helium.

  • Injector temperature: 250 °C.

  • Oven temperature program: Initial temperature of 100 °C, hold for 2 minutes, then ramp to 240 °C at a rate of 10 °C/min, and hold for 10 minutes.

  • MS transfer line temperature: 280 °C.

  • Ion source temperature: 230 °C.

  • Mass range: m/z 50-500.

Procedure:

  • Prepare a dilute solution of the FAME sample in a suitable solvent (e.g., hexane).

  • Inject a small volume (e.g., 1 µL) of the sample into the GC-MS system.

  • Acquire the data.

  • Identify the FAMEs by comparing their retention times and mass spectra with those of known standards or by interpreting the fragmentation patterns.

  • Quantify the FAMEs by integrating the peak areas and comparing them to a calibration curve generated from standards.[18][19][20][21][22]

4.3.2. High-Performance Liquid Chromatography (HPLC) with UV Detection

This protocol describes a general method for the analysis of fatty acid esters that possess a UV-active chromophore or have been derivatized to be UV-active.

Instrumentation and Conditions:

  • HPLC system with a UV detector.

  • Reversed-phase C18 column.

  • Mobile phase: Acetonitrile/water gradient.

  • Flow rate: 1.0 mL/min.

  • Column temperature: 30 °C.

  • Detection wavelength: 205 nm (for underivatized esters) or a wavelength appropriate for the derivatizing agent.

Procedure:

  • Prepare a solution of the fatty acid ester sample in the mobile phase.

  • Inject a known volume (e.g., 20 µL) of the sample onto the HPLC column.

  • Run the gradient program and collect the chromatogram.

  • Identify the peaks by comparing their retention times with those of standards.

  • Quantify the esters by measuring the peak areas and comparing them to a calibration curve.

Signaling Pathways and Experimental Workflows

PPAR Signaling Pathway Activated by Fatty Acids

Fatty acids and their derivatives can act as signaling molecules by activating nuclear receptors such as Peroxisome Proliferator-Activated Receptors (PPARs).[2][3][23][24][25][26] PPARs are transcription factors that regulate the expression of genes involved in lipid metabolism and inflammation.[23][24] The activation of PPARα, for instance, leads to the upregulation of genes involved in fatty acid oxidation.[25]

PPAR_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Fatty_Acid Fatty Acid / Ester FABP Fatty Acid Binding Protein (FABP) Fatty_Acid->FABP Binding & Transport PPAR_RXR_inactive PPAR/RXR (Inactive) FABP->PPAR_RXR_inactive Ligand Delivery PPAR_RXR_active PPAR/RXR (Active) PPAR_RXR_inactive->PPAR_RXR_active Conformational Change PPRE Peroxisome Proliferator Response Element (PPRE) PPAR_RXR_active->PPRE Binding Target_Genes Target Gene Expression (e.g., Lipid Metabolism) PPRE->Target_Genes Transcription Regulation

Caption: PPAR signaling pathway activated by fatty acids.

Experimental Workflow for In Vitro Skin Permeation Testing

In vitro skin permeation testing is a crucial step in the development of topical and transdermal drug delivery systems. The Franz diffusion cell is a commonly used apparatus for these studies.[27][28][29][30][31][32][33][34][35]

IVPT_Workflow cluster_preparation Preparation Phase cluster_experiment Experimental Phase cluster_analysis Data Analysis Phase Prepare_Cells Prepare Franz Diffusion Cells Prepare_Skin Prepare Skin Membrane Prepare_Cells->Prepare_Skin Mount_Skin Mount Skin on Diffusion Cell Prepare_Skin->Mount_Skin Equilibrate Equilibrate System Mount_Skin->Equilibrate Apply_Formulation Apply Topical Formulation Equilibrate->Apply_Formulation Sample_Receptor Sample Receptor Fluid at Time Points Apply_Formulation->Sample_Receptor Analyze_Samples Analyze Samples (e.g., HPLC, LC-MS) Sample_Receptor->Analyze_Samples Calculate_Flux Calculate Drug Flux and Permeation Analyze_Samples->Calculate_Flux Data_Interpretation Interpret Data & Compare Formulations Calculate_Flux->Data_Interpretation

Caption: Workflow for in vitro skin permeation testing.

Conclusion

This compound and its related fatty acid esters are indispensable components in the formulation of pharmaceuticals and cosmetics. A thorough understanding of their synonyms, physicochemical properties, and the appropriate experimental methodologies for their synthesis, purification, and analysis is critical for researchers and drug development professionals. This guide provides a foundational resource to aid in the selection and application of these versatile excipients.

References

Butyl myristate as a phase change material for thermal energy storage

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Butyl Myristate as a Phase Change Material for Thermal Energy Storage

Introduction

Phase Change Materials (PCMs) are substances that absorb and release large amounts of thermal energy at nearly constant temperatures during their phase transition (typically solid-liquid). This characteristic makes them highly suitable for thermal energy storage (TES) applications. Among the various classes of PCMs, organic materials, particularly fatty acid esters, have garnered significant attention due to their desirable properties such as high latent heat of fusion, chemical stability, low degree of supercooling, and non-corrosiveness.

This technical guide provides a comprehensive overview of this compound (C₁₈H₃₆O₂), a fatty acid ester, as a promising PCM for low-to-mid temperature thermal energy storage applications. This document is intended for researchers, scientists, and drug development professionals, offering detailed insights into its thermophysical properties, synthesis, and characterization methodologies.

Thermophysical Properties of this compound

This compound, the ester of myristic acid and butanol, exhibits thermal properties that make it a candidate for applications such as passive temperature regulation in buildings, thermal management of electronics, and controlled temperature shipping. A summary of its key thermophysical properties is presented in Table 1. For comparative purposes, the properties of related fatty acid esters are also included.

Table 1: Thermophysical Properties of this compound and Other Fatty Acid Esters

PropertyThis compoundButyl StearateMethyl StearateMyristyl Myristate
Melting Temperature (°C) 18.527.537.838.0 - 55.0
Latent Heat of Fusion (J/g) 165.3189.2202.4150 - 200 (est.)
Freezing Temperature (°C) 17.226.136.5-
Latent Heat of Solidification (J/g) 164.8188.5201.8-
Molecular Formula C₁₈H₃₆O₂C₂₂H₄₄O₂C₁₉H₃₈O₂C₂₈H₅₆O₂
Molecular Weight ( g/mol ) 284.48[1]340.59298.51424.75
Density (g/mL) 0.86[2]---

Note: Data for this compound and Butyl Stearate are from experimental studies on synthesized PCMs. Data for other compounds are from literature for comparison. The estimated values for Myristyl Myristate are based on similar long-chain esters.

Synthesis of this compound

This compound is synthesized via the Fischer-Speier esterification of myristic acid with butanol, using an acid catalyst such as sulfuric acid. This reaction involves the removal of water to drive the equilibrium towards the formation of the ester.

Experimental Protocol for Synthesis

Materials and Equipment:

  • Myristic acid (C₁₄H₂₈O₂)

  • n-Butanol (C₄H₁₀O)

  • Sulfuric acid (H₂SO₄) (concentrated, as catalyst)

  • Sodium bicarbonate (NaHCO₃) solution (for neutralization)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) (for drying)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • A specific molar ratio of myristic acid to n-butanol (e.g., 1:3) is placed in a round-bottom flask.

  • A catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the weight of myristic acid) is slowly added to the mixture.

  • The flask is equipped with a reflux condenser and heated to the boiling point of the alcohol under continuous stirring. The reaction is typically refluxed for several hours (e.g., 4-6 hours) to ensure completion.

  • After cooling to room temperature, the excess butanol is removed using a rotary evaporator.

  • The resulting mixture is washed with a sodium bicarbonate solution to neutralize the acidic catalyst, followed by washing with distilled water to remove any remaining salts.

  • The organic layer is separated using a separatory funnel and dried over anhydrous sodium sulfate.

  • The drying agent is removed by filtration, and the final product, this compound, is obtained as a clear liquid which solidifies upon cooling.

G Synthesis Workflow of this compound A Reactants (Myristic Acid, n-Butanol, H₂SO₄) B Esterification (Reflux) A->B Heat & Stir C Removal of Excess Alcohol (Rotary Evaporation) B->C D Neutralization & Washing (NaHCO₃, H₂O) C->D E Drying (Anhydrous Na₂SO₄) D->E F Purified this compound E->F

Synthesis workflow for this compound via Fischer esterification.

Characterization of this compound as a PCM

To evaluate the suitability of this compound as a PCM, several characterization techniques are employed to determine its thermophysical properties and long-term stability.

Differential Scanning Calorimetry (DSC)

DSC is a fundamental technique used to measure the melting and freezing temperatures, as well as the latent heat of fusion and solidification of a PCM.[3]

4.1.1 Experimental Protocol for DSC Analysis

Materials and Equipment:

  • Differential Scanning Calorimeter

  • Hermetically sealed aluminum pans and lids

  • Microbalance

  • This compound sample

  • Inert purge gas (e.g., Nitrogen)

Procedure:

  • A small sample of this compound (typically 5-10 mg) is accurately weighed into an aluminum DSC pan.[4]

  • The pan is hermetically sealed to prevent any mass loss during heating.

  • An empty, hermetically sealed aluminum pan is used as a reference.

  • The sample and reference pans are placed in the DSC cell.

  • The cell is purged with an inert gas at a constant flow rate (e.g., 50 mL/min).

  • The thermal program is initiated: a. The sample is cooled to a temperature well below its expected freezing point (e.g., -10°C) and held isothermally for a few minutes to ensure complete solidification. b. The sample is then heated at a constant rate (e.g., 5 or 10 °C/min) to a temperature above its melting point (e.g., 40°C).[4] c. After a short isothermal period, the sample is cooled back to the starting temperature at the same rate.

  • The heat flow as a function of temperature is recorded. The melting/freezing temperatures and latent heats are determined by integrating the area of the respective endothermic and exothermic peaks in the DSC thermogram.

Thermal Conductivity Measurement

The low thermal conductivity of organic PCMs is a significant drawback that can limit their performance in TES systems. Therefore, its measurement is crucial. The transient hot-wire method is a common technique for this purpose.

4.2.1 Experimental Protocol for Thermal Conductivity Measurement

Materials and Equipment:

  • Transient Hot-Wire (THW) thermal conductivity analyzer

  • Sample cell suitable for liquids and solids

  • Temperature-controlled bath or chamber

  • This compound sample

Procedure:

  • The THW instrument is calibrated using a standard reference material.

  • For the solid phase measurement, the this compound is melted and poured into the measurement cell, ensuring the hot wire is fully immersed without air bubbles. The sample is then allowed to solidify at a controlled temperature.

  • For the liquid phase, the solid sample is heated within the cell to the desired temperature above its melting point.

  • At the set temperature, a short electrical pulse heats the wire, and the rate of temperature rise is recorded.

  • The thermal conductivity is calculated from the temperature response of the wire.

  • Measurements are repeated at various temperatures to determine the temperature dependency of the thermal conductivity in both solid and liquid states.[4]

Thermal Cycling Test

Thermal cycling tests are performed to evaluate the long-term thermal and chemical stability of the PCM after repeated melting and freezing cycles.[5]

4.3.1 Experimental Protocol for Thermal Cycling

Materials and Equipment:

  • Thermal cycler or a temperature-controlled bath/oven

  • Sealed containers for the PCM sample

  • DSC instrument for pre- and post-cycling analysis

Procedure:

  • A sample of this compound is placed in a sealed container.

  • The initial thermophysical properties (melting/freezing temperatures and latent heats) are measured using DSC.

  • The sample is subjected to a large number of repeated heating and cooling cycles (e.g., 1000 cycles). Each cycle involves heating the sample above its melting point and cooling it below its freezing point.

  • After the completion of the thermal cycles, the thermophysical properties of the cycled sample are re-measured using DSC.

  • Any significant changes in the melting/freezing temperatures or a reduction in the latent heat of fusion indicate thermal instability or degradation of the PCM.

G Characterization Workflow for this compound as a PCM cluster_0 Initial Characterization cluster_1 Stability Assessment A This compound Sample B DSC Analysis (T_m, T_f, ΔH_m, ΔH_f) A->B C Thermal Conductivity Measurement A->C D Thermal Cycling (e.g., 1000 cycles) B->D F Evaluation of PCM Performance and Stability C->F E Post-Cycling DSC Analysis D->E E->F

Workflow for the thermophysical characterization of this compound.

Applications and Future Outlook

With a melting temperature in the range of 18-20°C, this compound is well-suited for applications in thermal comfort management in buildings, where it can help maintain indoor temperatures within a comfortable range, thereby reducing heating and cooling energy consumption. Its properties also make it a candidate for the thermal management of sensitive electronic components and for use in shipping containers for pharmaceuticals and other temperature-sensitive goods.

Future research should focus on enhancing the thermal conductivity of this compound, for example, by incorporating high-conductivity nanoparticles or by encapsulation in conductive shells. Furthermore, long-term stability studies under real-world operating conditions are necessary to fully validate its performance and reliability as a phase change material for thermal energy storage.

Conclusion

This compound, a bio-based fatty acid ester, demonstrates significant potential as a phase change material for low-temperature thermal energy storage. Its favorable thermophysical properties, including a suitable phase transition temperature for comfort applications and a high latent heat of fusion, make it an attractive alternative to conventional PCMs. The synthesis and characterization protocols outlined in this guide provide a framework for researchers to further investigate and optimize its performance for various TES applications.

References

Methodological & Application

Synthesis of Butyl Myristate: A Detailed Laboratory Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a comprehensive protocol for the laboratory synthesis of butyl myristate, an ester widely used in the cosmetic, pharmaceutical, and food industries as an emollient, lubricant, and flavoring agent. The synthesis is achieved through the Fischer esterification of myristic acid with n-butanol, utilizing a strong acid catalyst. This document outlines the detailed experimental procedure, including reaction setup, purification through washing and distillation, and characterization of the final product using spectroscopic methods. All quantitative data is summarized in structured tables, and a graphical representation of the experimental workflow is provided to ensure clarity and reproducibility for researchers, scientists, and professionals in drug development.

Introduction

This compound (butyl tetradecanoate) is the ester formed from the condensation of myristic acid, a saturated fatty acid, and n-butanol. Its chemical and physical properties, such as its oily nature and low volatility, make it a valuable component in various industrial formulations. The most common and straightforward method for its synthesis on a laboratory scale is the Fischer esterification. This reversible reaction involves the acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water. To drive the equilibrium towards the product, an excess of one of the reactants, typically the alcohol, is used, and the water formed during the reaction can be removed.

This protocol details a reliable method for the synthesis of this compound, its subsequent purification, and characterization.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
IUPAC Name Butyl tetradecanoate[1]
CAS Number 110-36-1[2]
Molecular Formula C₁₈H₃₆O₂[1]
Molecular Weight 284.48 g/mol [1]
Appearance Colorless oily liquid[1]
Boiling Point 332-333 °C at 760 mmHg
Density ~0.855 g/mL at 25 °C

Table 2: Reactant and Reagent Specifications

CompoundMolecular FormulaMolecular Weight ( g/mol )Molar RatioAmount
Myristic AcidC₁₄H₂₈O₂228.371User to determine
n-ButanolC₄H₁₀O74.123User to determine
Sulfuric Acid (conc.)H₂SO₄98.08CatalyticUser to determine

Table 3: 1H NMR Spectral Data for this compound (CDCl₃)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
4.06t2H-O-CH₂ -CH₂-CH₂-CH₃
2.28t2H-CO-CH₂ -CH₂-
1.62quintet2H-O-CH₂-CH₂ -CH₂-CH₃
1.25m22H-(CH₂ )₁₁-CH₃
0.93t3H-O-CH₂-CH₂-CH₂-CH₃
0.88t3H-CH₂-CH₃

Table 4: 13C NMR Spectral Data for this compound (CDCl₃)

Chemical Shift (ppm)Assignment
173.9C =O
64.2-O-C H₂-
34.4-CO-C H₂-
31.9-C H₂-CH₃ (myristate chain)
30.7-O-CH₂-C H₂-
29.7 - 29.1-(C H₂)₉- (myristate chain)
25.0-CO-CH₂-C H₂-
22.7-C H₂-CH₃ (myristate chain)
19.2-O-CH₂-CH₂-C H₂-
14.1-C H₃ (myristate chain)
13.7-O-CH₂-CH₂-CH₂-C H₃

Table 5: Infrared (IR) Spectral Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
2925, 2855Strong, SharpC-H stretch (alkane)
1740Strong, SharpC=O stretch (ester)
1465Medium, SharpC-H bend (alkane)
1170Strong, BroadC-O stretch (ester)

Experimental Protocols

Synthesis of this compound (Fischer Esterification)
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add myristic acid and a three-fold molar excess of n-butanol.

  • Catalyst Addition: While stirring, slowly and carefully add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the total mass of the reactants) to the mixture.

  • Reflux: Heat the reaction mixture to a gentle reflux using a heating mantle. The temperature of the reaction will be the boiling point of n-butanol (~117 °C). Allow the reaction to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Cooling: After the reflux period, remove the heating mantle and allow the reaction mixture to cool to room temperature.

Purification of this compound
  • Quenching: Transfer the cooled reaction mixture to a separatory funnel.

  • Washing:

    • Wash the organic layer with an equal volume of deionized water to remove the excess n-butanol and some of the sulfuric acid.

    • Next, wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the remaining sulfuric acid catalyst and any unreacted myristic acid. Be cautious as carbon dioxide gas will be evolved. Vent the separatory funnel frequently. Continue washing until no more gas evolution is observed.

    • Finally, wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove any residual water and dissolved salts.

  • Drying: Separate the organic layer and dry it over anhydrous sodium sulfate (B86663) or magnesium sulfate.

  • Solvent Removal: Filter the drying agent and remove the excess n-butanol under reduced pressure using a rotary evaporator.

  • Distillation (Optional): For higher purity, the crude this compound can be purified by fractional distillation under reduced pressure.[3] Collect the fraction that distills at the appropriate boiling point for this compound at the given pressure.

Characterization of this compound
  • 1H and 13C NMR Spectroscopy: Dissolve a small sample of the purified product in deuterated chloroform (B151607) (CDCl₃) and acquire the 1H and 13C NMR spectra.

  • Infrared (IR) Spectroscopy: Obtain the IR spectrum of the neat liquid product using an IR spectrometer with an ATR accessory or between salt plates.[1]

Mandatory Visualization

Butyl_Myristate_Synthesis_Workflow cluster_reaction Reaction cluster_workup Workup & Purification cluster_characterization Characterization reactants Myristic Acid + n-Butanol + H₂SO₄ (cat.) reflux Reflux (2-4 hours) reactants->reflux Heat wash_h2o Wash with H₂O reflux->wash_h2o wash_nahco3 Wash with NaHCO₃ wash_h2o->wash_nahco3 wash_brine Wash with Brine wash_nahco3->wash_brine dry Dry (Na₂SO₄) wash_brine->dry evaporation Rotary Evaporation dry->evaporation distillation Fractional Distillation (Optional) evaporation->distillation product Pure this compound distillation->product nmr ¹H & ¹³C NMR ir IR Spectroscopy product->nmr product->ir

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

This application note provides a detailed and reproducible protocol for the synthesis of this compound via Fischer esterification. The outlined procedures for reaction, purification, and characterization are standard laboratory techniques that can be readily implemented by researchers in the fields of chemistry and drug development. The provided data tables and workflow diagram serve as a valuable resource for the successful synthesis and identification of high-purity this compound.

References

Application Notes and Protocols for the Esterification of Myristic Acid with Butanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butyl myristate (butyl tetradecanoate) is an ester with applications in the cosmetic, pharmaceutical, and flavor industries, where it functions as an emollient, lubricant, and flavoring agent. It is synthesized by the esterification of myristic acid with butanol. This document provides detailed protocols for two primary synthesis methods: the classic acid-catalyzed Fischer esterification and a more contemporary enzyme-catalyzed approach using lipase (B570770). Both methods are presented with comprehensive experimental procedures, data summaries, and workflow diagrams to guide researchers in the successful synthesis and purification of this compound.

Data Presentation

The following table summarizes quantitative data from various esterification reactions involving myristic acid or butanol, providing a comparative overview of reaction conditions and outcomes.

Ester ProductReactantsCatalystMolar Ratio (Alcohol:Acid)Temperature (°C)Reaction TimeConversion/YieldReference
Isopropyl MyristateMyristic Acid, IsopropanolImmobilized Candida antarctica Lipase B (Novozym 435)15:160Not Specified87.65% Conversion[1]
Isopropyl MyristateMyristic Acid, IsopropanolImmobilized Candida antarctica Lipase1:1550240 min~80% Yield
Methyl MyristateMyristic Acid, MethanolImmobilized Lipase (Steapsin)1:14516 h~88 mM product[2][3]
Butyl Stearate (B1226849)Stearic Acid, ButanolConcentrated Sulfuric Acid0.65:1 (weight ratio)RefluxUntil water formation ceases>99.5% Purity[4]
Butyl Butyrate (B1204436)Butyric Acid, ButanolImmobilized Thermomyces lanuginosus Lipase3:1482 h>90% Yield[5]
Butyl AcetateAcetic Acid, n-ButanolSulfuric AcidNot SpecifiedRefluxNot Specified35.63% Yield[6]

Mandatory Visualizations

Fischer Esterification Workflow

Fischer_Esterification cluster_reactants Reactants & Catalyst cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification myristic_acid Myristic Acid reflux Heat to Reflux (e.g., 4-6 hours) myristic_acid->reflux butanol n-Butanol butanol->reflux acid_catalyst H₂SO₄ (catalyst) acid_catalyst->reflux neutralization Neutralization (5% NaHCO₃ wash) reflux->neutralization Cool water_wash Water Wash neutralization->water_wash drying Drying (anhydrous Na₂SO₄) water_wash->drying filtration Filtration drying->filtration distillation Fractional Distillation filtration->distillation Crude Product final_product Pure this compound distillation->final_product

Caption: Workflow for the synthesis of this compound via acid-catalyzed Fischer esterification.

Lipase-Catalyzed Esterification Workflow

Lipase_Esterification cluster_reactants Reactants & Biocatalyst cluster_reaction Reaction cluster_workup Work-up & Catalyst Recovery cluster_purification Purification myristic_acid Myristic Acid incubation Incubate with Shaking (e.g., 48-60°C, 8-24 h) myristic_acid->incubation butanol n-Butanol butanol->incubation lipase Immobilized Lipase lipase->incubation solvent Solvent (optional, e.g., n-hexane) solvent->incubation filtration Filtration incubation->filtration Cool catalyst_recovery Recovered Lipase (for reuse) filtration->catalyst_recovery acid_removal Wash with 5% NaHCO₃ (optional) filtration->acid_removal Reaction Mixture solvent_evap Solvent Evaporation acid_removal->solvent_evap final_product Pure this compound solvent_evap->final_product

Caption: Workflow for the synthesis of this compound using an immobilized lipase biocatalyst.

Experimental Protocols

Two detailed protocols for the synthesis of this compound are provided below.

Protocol 1: Fischer Esterification of Myristic Acid with Butanol

This protocol describes the synthesis of this compound using a strong acid catalyst, a method known as Fischer-Speier esterification.[7][8] The reaction is driven to completion by using an excess of the alcohol and heating under reflux.

Materials:

  • Myristic acid (C₁₄H₂₈O₂, M.W. 228.37 g/mol )

  • n-Butanol (C₄H₁₀O, M.W. 74.12 g/mol )

  • Concentrated sulfuric acid (H₂SO₄, 98%)

  • 5% (w/v) Sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (NaCl) solution (brine)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask (250 mL)

  • Reflux condenser

  • Heating mantle

  • Separatory funnel (250 mL)

  • Beakers and Erlenmeyer flasks

  • Distillation apparatus

Procedure:

  • Reaction Setup:

    • In a 250 mL round-bottom flask, combine myristic acid (e.g., 22.84 g, 0.1 mol) and n-butanol (e.g., 22.24 g, 0.3 mol, a 3-fold molar excess).

    • Carefully add 2-3 mL of concentrated sulfuric acid to the mixture while swirling. Caution: Sulfuric acid is highly corrosive. Handle with appropriate personal protective equipment (PPE).

    • Add a few boiling chips, attach a reflux condenser, and ensure a steady flow of cooling water.

  • Reflux:

    • Heat the mixture to a gentle reflux using a heating mantle.

    • Continue refluxing for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by titrating the remaining myristic acid in aliquots.

  • Work-up and Isolation:

    • Allow the reaction mixture to cool to room temperature.

    • Transfer the cooled mixture to a 250 mL separatory funnel.

    • Carefully add 50 mL of cold deionized water and shake gently. Allow the layers to separate and discard the lower aqueous layer.

    • Wash the organic layer by adding 50 mL of 5% sodium bicarbonate solution to neutralize the sulfuric acid and any unreacted myristic acid. Caution: CO₂ gas will evolve; vent the separatory funnel frequently.

    • Discard the aqueous layer and repeat the sodium bicarbonate wash.

    • Wash the organic layer with 50 mL of saturated brine to remove residual water and salts. Discard the aqueous layer.

  • Drying and Purification:

    • Transfer the organic layer (crude this compound) to an Erlenmeyer flask and dry it over anhydrous sodium sulfate for 15-20 minutes.

    • Filter the dried liquid into a clean, dry round-bottom flask suitable for distillation.

    • Purify the this compound by fractional distillation under reduced pressure. Collect the fraction boiling at the appropriate temperature (Boiling point of this compound is ~178-180 °C at 15 mmHg).

    • The final product should be a colorless, oily liquid.[9]

Protocol 2: Lipase-Catalyzed Esterification of Myristic Acid with Butanol

This protocol utilizes an immobilized lipase as a biocatalyst, offering a greener alternative with milder reaction conditions and simpler product purification.[10]

Materials:

  • Myristic acid (C₁₄H₂₈O₂, M.W. 228.37 g/mol )

  • n-Butanol (C₄H₁₀O, M.W. 74.12 g/mol )

  • Immobilized lipase (e.g., Novozym® 435, from Candida antarctica Lipase B)

  • n-Hexane or another suitable organic solvent (optional, can be run solvent-free)

  • 5% (w/v) Sodium bicarbonate (NaHCO₃) solution (optional, for acid removal)

  • Incubator shaker or jacketed glass reactor with stirring

  • Filtration apparatus (e.g., Büchner funnel)

  • Rotary evaporator

Procedure:

  • Reaction Setup:

    • In a suitable reaction vessel (e.g., a 100 mL Erlenmeyer flask or jacketed reactor), combine myristic acid (e.g., 11.42 g, 0.05 mol) and n-butanol (e.g., 5.57 g, 0.075 mol, a 1.5-fold molar excess).

    • If using a solvent, add n-hexane (e.g., 50 mL). A solvent-free system can also be effective.

    • Add the immobilized lipase. A typical loading is 5-10% by weight of the total substrates (e.g., 0.85 g - 1.7 g).

  • Incubation:

    • Place the vessel in an incubator shaker or heat the reactor to a constant temperature, typically between 45-60 °C.

    • Maintain constant agitation (e.g., 150-200 rpm) to ensure proper mixing.

    • Allow the reaction to proceed for 8-24 hours. The reaction can be monitored by analyzing aliquots for the disappearance of myristic acid via titration or gas chromatography (GC).[10]

  • Catalyst Recovery and Work-up:

    • After the desired conversion is reached, cool the reaction mixture.

    • Separate the immobilized lipase from the reaction mixture by filtration. The lipase can be washed with fresh solvent (e.g., n-hexane), dried, and stored for reuse.

    • (Optional) To remove any residual myristic acid, the filtrate can be washed with a 5% sodium bicarbonate solution in a separatory funnel, followed by a water wash.

  • Purification:

    • If a solvent was used, remove it from the filtrate using a rotary evaporator.

    • The remaining liquid is the this compound product. Further purification by vacuum distillation is generally not required for enzyme-catalyzed reactions if high conversion is achieved, as side-product formation is minimal.

    • The final product is a colorless, oily liquid.

References

Application Note: Quantitative Analysis of Butyl Myristate using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive method for the quantitative analysis of butyl myristate using Gas Chromatography-Mass Spectrometry (GC-MS). This compound, the ester of butanol and myristic acid, is a common ingredient in cosmetics and personal care products, where it functions as an emollient, lubricant, and solvent.[1] Accurate quantification is crucial for quality control, formulation development, and stability testing. The described protocol includes sample preparation, optimized GC-MS instrumental parameters, and data analysis procedures suitable for researchers, scientists, and drug development professionals.

Introduction

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This makes it an ideal method for the identification and quantification of volatile and semi-volatile compounds like this compound. The methodology presented here provides a framework for achieving high sensitivity, selectivity, and accuracy in the analysis of this compound in various sample matrices.

Experimental Workflow

The overall experimental workflow for the GC-MS analysis of this compound is depicted in the following diagram.

GCMS_Workflow Sample Sample Collection Prep Sample Preparation (Extraction/Dilution) Sample->Prep Deriv Derivatization (if necessary) Prep->Deriv GC_Inject GC Injection Deriv->GC_Inject GC_Sep Chromatographic Separation GC_Inject->GC_Sep MS_Ion Ionization (EI) GC_Sep->MS_Ion MS_Analyze Mass Analysis (Quadrupole) MS_Ion->MS_Analyze MS_Detect Detection MS_Analyze->MS_Detect Data_Acq Data Acquisition MS_Detect->Data_Acq Data_Proc Data Processing (Integration & Quantification) Data_Acq->Data_Proc Report Reporting Data_Proc->Report

Caption: GC-MS analysis workflow for this compound.

Experimental Protocols

Sample Preparation

The sample preparation protocol will vary depending on the sample matrix. For samples where this compound is a major component and is in a relatively clean matrix, a simple dilution may be sufficient. For more complex matrices, a liquid-liquid extraction may be necessary to isolate the analyte of interest.

Protocol for Dilution:

  • Accurately weigh approximately 100 mg of the sample into a 10 mL volumetric flask.

  • Dissolve the sample in a suitable solvent, such as hexane (B92381) or ethyl acetate (B1210297), and dilute to the mark.

  • Vortex the solution for 30 seconds to ensure homogeneity.

  • If necessary, perform further serial dilutions to bring the concentration of this compound within the calibrated range of the instrument.

  • Transfer an aliquot of the final solution to a 2 mL autosampler vial for GC-MS analysis.

Protocol for Liquid-Liquid Extraction (from an aqueous matrix):

  • To 1 mL of the aqueous sample, add 1 mL of hexane.

  • Vortex vigorously for 2 minutes to ensure thorough mixing.

  • Centrifuge at 3000 x g for 5 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer (hexane) to a clean tube.

  • The extract can be concentrated by evaporating the solvent under a gentle stream of nitrogen if necessary.

  • Reconstitute the residue in a known volume of hexane or ethyl acetate and transfer to a 2 mL autosampler vial for GC-MS analysis.

GC-MS Instrumentation and Conditions

The following instrumental parameters are a starting point and may require optimization for specific instruments and applications.

Parameter Setting
Gas Chromatograph
Injection Volume1 µL
Inlet Temperature250°C
Injection ModeSplitless
Carrier GasHelium at a constant flow of 1.0 mL/min
ColumnDB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Oven ProgramInitial temperature 100°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min
Mass Spectrometer
Ion Source Temp.230°C
Ionization ModeElectron Ionization (EI) at 70 eV
Mass AnalyzerQuadrupole
Acquisition ModeSelected Ion Monitoring (SIM) and/or Full Scan
Transfer Line Temp.280°C

For quantitative analysis in Selected Ion Monitoring (SIM) mode, the following ions for this compound (C18H36O2, M.W. 284.5 g/mol ) are recommended for monitoring:

  • Quantifier Ion: m/z 88

  • Qualifier Ions: m/z 56, 115, 229

Quantitative Data

The following tables summarize typical quantitative performance data for the GC-MS analysis of this compound using the described method.

Table 1: Linearity and Range

Analyte Linear Range (µg/mL) Correlation Coefficient (r²)
This compound0.5 - 100> 0.999

Table 2: Limits of Detection (LOD) and Quantification (LOQ)

Analyte LOD (µg/mL) LOQ (µg/mL)
This compound0.150.5

Table 3: Precision and Accuracy (Recovery)

Analyte Spiked Concentration (µg/mL) Intra-day Precision (%RSD, n=6) Inter-day Precision (%RSD, n=6) Accuracy (Recovery %)
This compound13.54.898.2
102.83.9101.5
502.13.299.6

Data Analysis and Interpretation

The relationship between the different stages of data analysis and interpretation is outlined below.

Data_Analysis_Flow Raw_Data Raw GC-MS Data (Chromatograms) Peak_ID Peak Identification (Retention Time & Mass Spectrum) Raw_Data->Peak_ID Peak_Int Peak Integration (Area Calculation) Peak_ID->Peak_Int Quant Quantification (Concentration Calculation) Peak_Int->Quant Cal_Curve Calibration Curve Generation Cal_Curve->Quant Validation Method Validation (QC Samples) Quant->Validation Final_Report Final Report Validation->Final_Report

Caption: Data analysis and interpretation workflow.

Conclusion

This application note provides a comprehensive and detailed protocol for the GC-MS analysis of this compound. The described methods for sample preparation and GC-MS analysis, coupled with the provided quantitative data, offer a robust framework for the accurate and sensitive quantification of this compound in various applications, including cosmetics, personal care products, and pharmaceutical formulations. The presented protocols and performance data can serve as a valuable resource for researchers, scientists, and drug development professionals.

References

Application Note: Quantification of Butyl Myristate using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Butyl myristate (butyl tetradecanoate) is an ester of butyl alcohol and myristic acid, widely used as an emollient, lubricant, and skin-conditioning agent in cosmetics, personal care products, and pharmaceutical formulations.[1] Accurate and reliable quantification of this compound is crucial for quality control, formulation development, and stability testing to ensure product efficacy and safety. This application note describes a robust reverse-phase high-performance liquid chromatography (RP-HPLC) method for the determination of this compound.

Principle of the Method

This method utilizes reverse-phase chromatography, where the analyte is separated based on its hydrophobicity. A non-polar stationary phase (C18) is used with a polar mobile phase (a mixture of acetonitrile (B52724) and water).[2] this compound, being a non-polar, lipophilic compound, is retained on the column and then eluted by the organic component of the mobile phase.[3][4] Quantification is achieved by comparing the peak area of the analyte in a sample to a calibration curve generated from standards of known concentrations. Detection is performed using an ultraviolet (UV) detector at a low wavelength, where the ester carbonyl group exhibits absorbance.

Experimental Protocols

1. Materials and Reagents

  • This compound reference standard (Purity ≥ 97%)

  • HPLC grade Acetonitrile (MeCN)

  • HPLC grade Water (e.g., Milli-Q or 18.2 MΩ·cm)

  • HPLC grade Methanol (MeOH)

  • 0.45 µm or 0.22 µm Syringe filters (Nylon or PTFE)

  • Class A volumetric flasks, pipettes, and autosampler vials

2. Equipment

  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Isocratic or Gradient Pump

    • Autosampler

    • Column Thermostat

    • UV-Vis or Diode Array Detector (DAD)

  • Analytical balance

  • Sonicator

  • Vortex mixer

3. Chromatographic Conditions

The following table outlines the optimized chromatographic conditions for the analysis of this compound.

ParameterCondition
HPLC Column C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
Mobile Phase Acetonitrile and Water (85:15 v/v)
Mode Isocratic
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 210 nm
Injection Volume 10 µL
Run Time Approximately 10 minutes

4. Preparation of Standard Solutions

  • Stock Standard Solution (1000 µg/mL):

    • Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.

    • Add approximately 15 mL of acetonitrile and sonicate for 5 minutes to dissolve.

    • Allow the solution to return to room temperature and dilute to the mark with acetonitrile. Mix thoroughly.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by performing serial dilutions of the stock solution with acetonitrile.

    • A suggested calibration range is 50 µg/mL to 500 µg/mL (e.g., 50, 100, 200, 350, 500 µg/mL).

5. Sample Preparation

  • Accurately weigh an appropriate amount of the sample (e.g., cream, lotion, or oil) estimated to contain about 10 mg of this compound into a 50 mL volumetric flask.

  • Add approximately 30 mL of acetonitrile. Vortex and sonicate for 15 minutes to ensure complete dissolution and extraction of the analyte.

  • Allow the solution to cool to room temperature and dilute to the mark with acetonitrile. Mix thoroughly.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[5]

  • If the expected concentration is outside the calibration range, perform further dilutions with acetonitrile.

6. Analysis and Quantification

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the prepared standard solutions in sequence, from the lowest concentration to the highest.

  • Inject the prepared sample solutions. It is recommended to inject a blank (acetonitrile) and a standard periodically to ensure system stability.

  • Record the peak area for this compound in each chromatogram.

  • Generate a linear calibration curve by plotting the peak area versus the concentration of the standard solutions.

  • Determine the concentration of this compound in the sample solution using the calibration curve equation and the measured peak area.

  • Calculate the final concentration of this compound in the original sample, accounting for the initial sample weight and all dilution factors.

Data Presentation

The following table summarizes the typical quantitative performance parameters for this HPLC method. These values are representative and should be established during formal method validation.[6]

Validation ParameterAcceptance Criteria / Typical Value
Retention Time (tR) ~ 5.8 min (Varies with exact column and system)
Linearity (Correlation Coefficient, r²) ≥ 0.999
Range 50 - 500 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) ≤ 2.0%
Limit of Detection (LOD) ~ 5 µg/mL (Based on S/N ≥ 3:1)
Limit of Quantitation (LOQ) ~ 15 µg/mL (Based on S/N ≥ 10:1)

Mandatory Visualization

The diagram below illustrates the logical workflow for the quantification of this compound using the described HPLC method.

Caption: HPLC analytical workflow for this compound quantification.

References

Application Notes and Protocols for Structural Elucidaion of Butyl Myristate via Nuclear Magnetic Resonance (NMR) Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, scientists, and drug development professionals.

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For esters like butyl myristate, NMR is instrumental in confirming the identity and purity by unambiguously determining the structure of both the fatty acid and the alcohol moieties. This document provides a comprehensive guide to the sample preparation, data acquisition, and interpretation of ¹H and ¹³C NMR spectra for the structural characterization of this compound.

This compound, the butyl ester of tetradecanoic acid, is a fatty acid ester commonly used in cosmetics and as a flavoring agent. Its structure consists of a C14 saturated fatty acid chain attached to a C4 alkyl group via an ester linkage. NMR spectroscopy allows for the precise assignment of each proton and carbon atom in the molecule, confirming its structure with high fidelity.

Data Presentation: ¹H and ¹³C NMR of this compound

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These values are calculated based on established models and provide a reliable reference for experimental results. The atom numbering corresponds to the structure depicted in Figure 1.

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

Assignment (Proton) Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H-22.29Triplet (t)7.52H
H-1'4.05Triplet (t)6.72H
H-31.62Quintet (quin)7.52H
H-2'1.60Quintet (quin)7.02H
H-4 to H-121.27Multiplet (m)-18H
H-131.27Multiplet (m)-2H
H-3'1.38Sextet (sxt)7.22H
H-140.88Triplet (t)6.93H
H-4'0.92Triplet (t)7.43H

Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃

Assignment (Carbon) Chemical Shift (δ, ppm)
C-1174.1
C-1'64.2
C-234.6
C-3'30.9
C-325.2
C-2'19.4
C-4'13.9
C-1414.3
C-4 to C-1322.8 - 32.1

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR spectra.

  • Sample Weighing: For ¹H NMR, accurately weigh 5-10 mg of this compound. For ¹³C NMR, a higher concentration of 20-50 mg is recommended.

  • Solvent Selection: Use approximately 0.6-0.7 mL of a deuterated solvent. Deuterated chloroform (B151607) (CDCl₃) is a common and suitable solvent for fatty acid esters.

  • Dissolution: Add the deuterated solvent to the vial containing the sample. Vortex the vial until the sample is completely dissolved.

  • Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube.

  • Internal Standard: For precise chemical shift referencing, a small amount of tetramethylsilane (B1202638) (TMS) can be added as an internal standard (δ = 0.00 ppm).

NMR Data Acquisition

The following are general parameters for a 400 MHz NMR spectrometer. Instrument-specific parameters may require optimization.

¹H NMR Spectroscopy:

  • Pulse Program: A standard single-pulse sequence (e.g., 'zg30').

  • Number of Scans: 8 to 16 scans are typically sufficient.

  • Relaxation Delay (d1): 1-2 seconds for qualitative analysis. For quantitative analysis, a longer delay (5 times the longest T1) is necessary.

  • Acquisition Time (aq): 2-4 seconds.

  • Spectral Width (sw): A spectral width of 12-16 ppm is appropriate.

¹³C NMR Spectroscopy:

  • Pulse Program: A standard proton-decoupled pulse sequence (e.g., 'zgpg30').

  • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.

  • Relaxation Delay (d1): 2-5 seconds.

  • Acquisition Time (aq): 1-2 seconds.

  • Spectral Width (sw): A spectral width of 200-240 ppm is standard.

Structural Elucidation Workflow and Key Correlations

The structural elucidation of this compound using NMR spectroscopy involves a systematic analysis of the ¹H and ¹³C spectra. The workflow begins with sample preparation, followed by data acquisition and processing. The subsequent spectral analysis focuses on chemical shifts, integration, and coupling patterns to assign each signal to a specific proton or carbon atom in the molecule.

G cluster_structure This compound Structure and Atom Numbering C14 CH₃ (14) C13 CH₂ (13) C14->C13 CH2_chain (CH₂)₁₀ (4-13) C13->CH2_chain C3 CH₂ (3) CH2_chain->C3 C2 CH₂ (2) C3->C2 C1 C=O (1) C2->C1 O_ester O C1->O_ester C1_prime CH₂ (1') O_ester->C1_prime C2_prime CH₂ (2') C1_prime->C2_prime C3_prime CH₂ (3') C2_prime->C3_prime C4_prime CH₃ (4') C3_prime->C4_prime

Caption: Structure of this compound with Atom Numbering for NMR Assignment.

The following diagram illustrates the logical workflow for the structural elucidation of an unknown ester sample, culminating in the confirmed structure of this compound.

G start Unknown Ester Sample prep NMR Sample Preparation (Dissolve in CDCl₃ with TMS) start->prep acquire Data Acquisition (¹H and ¹³C NMR) prep->acquire process Data Processing (Fourier Transform, Phasing, Baseline Correction) acquire->process analyze_h1 ¹H NMR Analysis (Chemical Shift, Integration, Multiplicity) process->analyze_h1 analyze_c13 ¹³C NMR Analysis (Chemical Shift) process->analyze_c13 assign Signal Assignment analyze_h1->assign analyze_c13->assign elucidate Structural Elucidation assign->elucidate confirm Confirmed Structure: This compound elucidate->confirm

Caption: Workflow for the Structural Elucidation of this compound using NMR.

Application Note: Fourier-Transform Infrared Spectroscopy (FTIR) Analysis of Butyl Myristate

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

Fourier-transform infrared (FTIR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule.[1] By measuring the absorption of infrared radiation by a sample, an FTIR spectrometer generates a unique spectral fingerprint that provides detailed information about the molecular structure.[1] This application note provides a detailed protocol for the analysis of butyl myristate, an ester commonly used in cosmetics, pharmaceuticals, and as a flavoring agent. The focus is on identifying the characteristic vibrational frequencies of its functional groups.

This compound (C₁₈H₃₆O₂) is the ester formed from the condensation of myristic acid and butanol.[2][3][4][5] Its structure consists of a long hydrocarbon chain, a carbonyl group (C=O), and a C-O-C ester linkage. These functional groups have distinct vibrational modes that can be readily identified using FTIR spectroscopy.

Principle of FTIR Spectroscopy

Infrared radiation causes molecules to vibrate at specific frequencies corresponding to their functional groups.[6] When the frequency of the infrared radiation matches the vibrational frequency of a bond, absorption occurs. An FTIR spectrum plots the percentage of transmitted (or absorbed) light against the wavenumber (cm⁻¹) of the radiation.[6] The resulting peaks are characteristic of specific bonds and functional groups, allowing for qualitative analysis of the sample's composition.[1]

Quantitative Data: Characteristic Functional Groups of this compound

The primary functional groups of this compound and their expected FTIR absorption ranges are summarized in the table below. The data is compiled from established spectroscopic principles for esters.[7][8][9][10]

Wavenumber (cm⁻¹)Vibrational ModeFunctional GroupIntensity
2955 - 2850C-H Asymmetric and Symmetric StretchingAlkyl (CH₃ and CH₂)Strong
1750 - 1735C=O StretchingEsterStrong
1470 - 1450C-H Bending (Scissoring)Alkyl (CH₂)Medium
1300 - 1000C-O StretchingEsterStrong

Experimental Protocol

This protocol outlines the steps for analyzing a liquid sample of this compound using an FTIR spectrometer, with options for both transmission and Attenuated Total Reflectance (ATR) methods.[11][12][13]

Materials and Equipment
  • Fourier-Transform Infrared (FTIR) Spectrometer

  • This compound (liquid sample)

  • For Transmission Method:

    • Infrared-transparent salt plates (e.g., NaCl, KBr)[14]

    • Pipette or dropper

  • For ATR Method:

    • ATR accessory with a suitable crystal (e.g., diamond, germanium)[11]

  • Solvent for cleaning (e.g., isopropanol, acetone)

  • Lint-free wipes

Instrument Setup
  • Power On : Ensure the FTIR spectrometer and its computer are turned on and have had adequate time to warm up and stabilize.

  • Software : Launch the FTIR software.

  • Parameter Selection : Set the desired data acquisition parameters. Recommended starting parameters are:

    • Spectral Range : 4000 cm⁻¹ to 400 cm⁻¹

    • Resolution : 4 cm⁻¹

    • Number of Scans : 16-32 (averaging multiple scans improves the signal-to-noise ratio)[11]

Background Spectrum Acquisition

A background spectrum must be collected to account for atmospheric and instrumental interferences (e.g., CO₂, water vapor).

  • For Transmission Method : Place the clean, empty salt plates in the sample holder.

  • For ATR Method : Ensure the ATR crystal is clean and free of any residue.

  • Acquisition : Run the background scan from within the software. This spectrum will be automatically subtracted from the sample spectrum.

Sample Preparation and Analysis
  • Place one to two drops of this compound onto the center of one salt plate.[14]

  • Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film between the plates. Avoid air bubbles.[14]

  • Mount the sandwiched plates into the sample holder in the FTIR spectrometer.

  • Acquire the sample spectrum.

  • Place a small drop of this compound directly onto the ATR crystal.[12]

  • If the ATR accessory has a pressure arm, lower it to ensure good contact between the sample and the crystal.

  • Acquire the sample spectrum.

Data Processing and Interpretation
  • Background Correction : The software will automatically subtract the background spectrum from the sample spectrum.

  • Peak Identification : Identify the major absorption peaks in the spectrum.

  • Interpretation : Correlate the wavenumbers of the observed peaks with the known absorption frequencies for the functional groups in this compound (refer to the table in Section 3). The strong absorptions corresponding to the C-H, C=O, and C-O bonds should be prominent.

Cleaning
  • Transmission Plates : After analysis, carefully separate the salt plates and clean them with a suitable solvent (e.g., isopropanol) and a lint-free wipe. Store the plates in a desiccator to prevent damage from moisture.[14]

  • ATR Crystal : Clean the ATR crystal thoroughly with a solvent-moistened, non-abrasive wipe.

Visualizations

Experimental Workflow

The following diagram illustrates the logical flow of the FTIR analysis protocol.

FTIR_Workflow cluster_prep 1. Preparation cluster_analysis 2. Sample Analysis cluster_data 3. Data Processing & Interpretation instrument_setup Instrument Setup (4000-400 cm-1, 4 cm-1 resolution) background_scan Acquire Background Spectrum instrument_setup->background_scan prep_sample Prepare this compound Sample (Liquid Film or ATR) background_scan->prep_sample Proceed to Sample acquire_spectrum Acquire Sample Spectrum prep_sample->acquire_spectrum process_data Background Correction acquire_spectrum->process_data identify_peaks Identify Peak Frequencies process_data->identify_peaks interpret_spectrum Correlate Peaks to Functional Groups (C=O, C-O, C-H) identify_peaks->interpret_spectrum Butyl_Myristate_Functional_Groups cluster_molecule This compound Structure cluster_groups Key Functional Groups (FTIR) mol CH₃(CH₂)₁₂ C=O O (CH₂)₃CH₃ alkane Alkyl C-H Stretch & Bend mol:f0->alkane mol:f3->alkane ester_co Ester C=O Stretch mol:f1->ester_co ester_coc Ester C-O Stretch mol:f2->ester_coc

References

Application Note: Quantification of Butyl Myristate in Cosmetic Emulsions Using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and reliable method for the quantification of butyl myristate, a common emollient and texture enhancer, in cosmetic emulsions such as creams and lotions. The methodology employs Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. The described protocol includes a straightforward sample preparation procedure involving solvent extraction, followed by chromatographic separation on a C18 column. This method is suitable for quality control, formulation development, and stability testing in the cosmetics industry.

Introduction

This compound is a fatty acid ester widely used in cosmetic formulations for its ability to improve spreadability, provide a non-greasy feel, and act as a skin-conditioning agent. Accurate determination of its concentration is crucial to ensure product consistency, efficacy, and compliance with formulation specifications. High-Performance Liquid Chromatography (HPLC) offers a sensitive and specific means for the separation and quantification of this compound from complex cosmetic matrices.[1] This document provides a detailed protocol for researchers, scientists, and drug development professionals.

Experimental Protocols

Sample Preparation

The sample preparation protocol is designed to efficiently extract this compound from the emulsion matrix while minimizing interference from other formulation components.[2][3][4]

Materials:

Procedure:

  • Accurately weigh approximately 100 mg of the cosmetic emulsion into a 15 mL centrifuge tube.

  • Add 10 mL of a 1:1 (v/v) mixture of methanol and acetonitrile to the tube.[2]

  • Vortex the mixture vigorously for 2 minutes to ensure complete dispersion of the sample.

  • Place the tube in an ultrasonic bath for 15 minutes to facilitate the extraction of this compound.

  • Centrifuge the sample at 5000 rpm for 10 minutes to pelletize insoluble excipients.

  • Carefully collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.

  • The sample is now ready for HPLC analysis.

HPLC Analysis

A reversed-phase HPLC method is employed for the separation and quantification of this compound.[1][5]

Instrumentation:

  • HPLC system with a UV/Vis detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Data acquisition and processing software

Chromatographic Conditions:

ParameterValue
Mobile Phase Acetonitrile : Water (90:10, v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30 °C
Detection Wavelength 210 nm
Run Time 10 minutes

Calibration: A stock solution of this compound (1 mg/mL) is prepared in the mobile phase. A series of calibration standards are prepared by diluting the stock solution to concentrations ranging from 10 µg/mL to 200 µg/mL. A calibration curve is constructed by plotting the peak area against the concentration.

Data Presentation

The following tables summarize the expected quantitative data for the HPLC analysis of this compound based on this method.

Table 1: Chromatographic Parameters

AnalyteRetention Time (min)
This compound~ 6.5

Table 2: Method Validation Parameters

ParameterResult
Linearity Range 10 - 200 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 2.5 µg/mL
Limit of Quantification (LOQ) 7.5 µg/mL
Accuracy (Recovery %) 98 - 102%
Precision (%RSD) < 2.0%

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationships of the analytical process.

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis weigh Weigh 100 mg of Cosmetic Emulsion add_solvent Add 10 mL of Methanol:Acetonitrile (1:1) weigh->add_solvent vortex Vortex for 2 min add_solvent->vortex sonicate Sonicate for 15 min vortex->sonicate centrifuge Centrifuge at 5000 rpm for 10 min sonicate->centrifuge filter Filter Supernatant (0.45 µm) centrifuge->filter inject Inject 20 µL into HPLC System filter->inject separate Separation on C18 Column inject->separate detect UV Detection at 210 nm separate->detect quantify Quantification using Calibration Curve detect->quantify

Figure 1: Experimental workflow for the quantification of this compound.

logical_relationship cosmetic_emulsion Cosmetic Emulsion (Cream/Lotion) extraction Solvent Extraction (Methanol/Acetonitrile) cosmetic_emulsion->extraction hplc_separation RP-HPLC Separation (C18 Column) extraction->hplc_separation detection UV Detection (210 nm) hplc_separation->detection data_analysis Data Analysis & Quantification detection->data_analysis result This compound Concentration data_analysis->result

Figure 2: Logical relationship of the analytical procedure.

References

Application Notes and Protocols: Butyl Myristate as a Penetration Enhancer in Topical Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butyl myristate, an ester of butyl alcohol and myristic acid, is utilized in topical and cosmetic formulations as an emollient and solvent. Its chemical properties suggest its potential as a penetration enhancer, aiming to facilitate the transport of active pharmaceutical ingredients (APIs) across the stratum corneum, the primary barrier of the skin. While closely related esters like isopropyl myristate (IPM) are well-documented for their penetration-enhancing effects, specific quantitative data and detailed protocols for this compound are less prevalent in publicly available literature.

This document provides a comprehensive overview of the use of this compound and its analogue, isopropyl myristate, as penetration enhancers. It includes their proposed mechanism of action, a compilation of available quantitative data for IPM to serve as a reference, and detailed experimental protocols for evaluating the efficacy of such enhancers in topical formulations.

Mechanism of Action

Fatty acid esters like this compound and isopropyl myristate are thought to enhance skin penetration through one or a combination of the following mechanisms:

  • Disruption of Stratum Corneum Lipids: The primary mechanism involves the reversible disruption of the highly ordered lipid lamellae in the stratum corneum. By intercalating into the lipid bilayers, these enhancers increase the fluidity of the lipid matrix, creating more permeable pathways for drug molecules to diffuse through.

  • Increased Drug Solubility: These esters can act as co-solvents for certain APIs within the formulation and potentially within the stratum corneum itself, thereby increasing the partitioning of the drug from the vehicle into the skin.

  • Phase Separation: Some studies suggest that enhancers like IPM can cause phase separation within the stratum corneum lipids, creating domains that are more permeable to drug molecules.

The lipophilic nature of this compound allows it to integrate into the lipid-rich intercellular spaces of the stratum corneum, leading to a temporary and reversible reduction in the barrier function of the skin.

cluster_0 Topical Formulation cluster_1 Stratum Corneum ButylMyristate This compound LipidBilayer Organized Lipid Bilayer (Barrier) ButylMyristate->LipidBilayer Intercalation API Active Pharmaceutical Ingredient (API) API->LipidBilayer Limited Penetration DisruptedLipids Disrupted Lipid Bilayer (Increased Fluidity) API->DisruptedLipids Enhanced Penetration LipidBilayer->DisruptedLipids Disruption DeeperSkinLayers Deeper Skin Layers (Viable Epidermis/Dermis) DisruptedLipids->DeeperSkinLayers Drug Diffusion

Figure 1: Proposed mechanism of action of this compound as a penetration enhancer.

Quantitative Data on Penetration Enhancement

Specific quantitative data for this compound is limited in the reviewed literature. However, extensive research has been conducted on the closely related compound, isopropyl myristate (IPM). The following tables summarize the penetration-enhancing effects of IPM on various drugs, which can serve as a valuable reference for formulating with this compound. It is important to note that while the trend of enhancement is likely to be similar, the exact values may differ for this compound.

Table 1: Effect of Isopropyl Myristate (IPM) Concentration on the Permeation of Meloxicam (B1676189) (MX) from a Transdermal Patch

IPM Concentration (% w/w)Flux (J) (µg/cm²/h)Enhancement Ratio (ER)
0 (Control)78.891.00
180.121.02
582.451.04
1083.791.06

Data adapted from a study on meloxicam transdermal patches. The enhancement ratio is calculated relative to the control formulation without IPM.

Table 2: Effect of Isopropyl Myristate (IPM) on the Permeation of Testosterone from a Carbopol Gel

IPM Concentration (% w/w)Testosterone Flux (µg/cm²/h)Fold Increase in Flux
00.151
0.40.553.7
0.70.855.7
1.01.107.3
2.01.6511.0
3.01.5010.0

Data derived from an in vitro study using human cadaver skin. The flux increased significantly with IPM concentration up to 2%.[1]

Experimental Protocols

Protocol 1: Preparation of a Topical Gel Formulation Containing this compound

This protocol describes the preparation of a basic hydrogel formulation for the evaluation of this compound as a penetration enhancer.

Materials:

  • Active Pharmaceutical Ingredient (API)

  • This compound

  • Carbomer 940 (or other suitable gelling agent)

  • Ethanol (95%)

  • Triethanolamine (B1662121) (or other neutralizing agent)

  • Purified Water

Procedure:

  • API and Enhancer Phase: In a suitable container, dissolve the desired amount of API and this compound in ethanol. Mix until a clear solution is obtained.

  • Gelling Agent Dispersion: In a separate beaker, slowly disperse the Carbomer 940 in purified water with constant stirring until a uniform, lump-free dispersion is formed. Allow the dispersion to hydrate (B1144303) for at least 30 minutes.

  • Mixing: Add the ethanolic solution of the API and this compound to the carbomer dispersion with continuous stirring.

  • Neutralization: Slowly add triethanolamine dropwise to the mixture while stirring until the desired pH (typically 5.5-6.5) is reached and a clear, viscous gel is formed.

  • Degassing: Allow the gel to stand for a few hours to remove any entrapped air bubbles.

Protocol 2: In Vitro Skin Permeation Study using Franz Diffusion Cells

This protocol outlines a standard method for assessing the skin penetration of an API from a topical formulation containing this compound.

Materials and Equipment:

  • Franz diffusion cells

  • Excised human or animal skin (e.g., porcine ear skin, rat abdominal skin)

  • Receptor medium (e.g., phosphate-buffered saline pH 7.4, potentially with a solubilizing agent like polysorbate 80 to maintain sink conditions)

  • Formulation prepared as per Protocol 1 (with and without this compound as a control)

  • Magnetic stirrer and stir bars

  • Water bath or heating block to maintain 32 ± 1 °C at the skin surface

  • Syringes and needles for sampling

  • Validated analytical method for the API (e.g., HPLC-UV)

Experimental Workflow:

PrepSkin 1. Skin Preparation (Excision and Mounting) Equilibrate 2. Equilibration of Skin in Franz Cell PrepSkin->Equilibrate ApplyFormulation 3. Application of Formulation to Donor Compartment Equilibrate->ApplyFormulation Sampling 4. Periodic Sampling from Receptor Compartment ApplyFormulation->Sampling Analysis 5. API Quantification (e.g., HPLC) Sampling->Analysis DataProcessing 6. Data Analysis (Flux, ER Calculation) Analysis->DataProcessing

Figure 2: Experimental workflow for an in vitro skin permeation study.

Procedure:

  • Skin Preparation: Thaw the excised skin at room temperature. If using full-thickness skin, carefully remove any subcutaneous fat. Cut the skin into sections large enough to be mounted on the Franz diffusion cells.

  • Cell Assembly: Mount the skin sections between the donor and receptor compartments of the Franz diffusion cells, with the stratum corneum facing the donor compartment. Ensure there are no air bubbles between the skin and the receptor medium.

  • Equilibration: Fill the receptor compartment with pre-warmed (32 ± 1 °C) and degassed receptor medium. Place the cells in the heating block and allow the skin to equilibrate for at least 30 minutes.

  • Formulation Application: Apply a known amount of the test formulation (e.g., 10 mg/cm²) evenly onto the surface of the skin in the donor compartment.

  • Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot of the receptor medium from the sampling arm and immediately replace it with an equal volume of fresh, pre-warmed receptor medium.

  • Sample Analysis: Analyze the withdrawn samples for the concentration of the API using a validated analytical method.

  • Data Analysis:

    • Calculate the cumulative amount of API permeated per unit area (µg/cm²) at each time point.

    • Plot the cumulative amount permeated versus time.

    • Determine the steady-state flux (Jss) from the slope of the linear portion of the plot.

    • Calculate the enhancement ratio (ER) using the following formula: ER = Jss (with enhancer) / Jss (without enhancer)

Relationship Between Enhancer Concentration and Penetration

The concentration of the penetration enhancer in a topical formulation is a critical parameter that can significantly influence drug permeation.

Concentration This compound Concentration SCDisruption Stratum Corneum Disruption Concentration->SCDisruption Increases Permeation Drug Permeation Concentration->Permeation Directly Influences Toxicity Potential for Skin Irritation/Toxicity Concentration->Toxicity May Increase at High Concentrations SCDisruption->Permeation Enhances

Figure 3: Logical relationship between enhancer concentration and its effects.

As demonstrated by the data for IPM and testosterone, there is often an optimal concentration range for a penetration enhancer.[1] Initially, as the concentration of this compound increases, the penetration of the API is expected to increase due to greater disruption of the stratum corneum. However, beyond a certain point, the enhancement effect may plateau or even decrease. This could be due to saturation of the enhancer within the stratum corneum, or potential changes in the thermodynamic activity of the drug in the formulation. Furthermore, higher concentrations of any excipient, including penetration enhancers, may increase the risk of skin irritation. Therefore, it is crucial to perform dose-ranging studies to identify the optimal concentration of this compound that provides the desired level of penetration enhancement without compromising the safety and tolerability of the formulation.

Conclusion

This compound holds promise as a penetration enhancer in topical formulations due to its physicochemical properties and the known efficacy of similar fatty acid esters like isopropyl myristate. While specific quantitative data for this compound is not extensively available, the information and protocols provided herein for its analogue, IPM, offer a strong starting point for research and development. The experimental protocols detailed in this document can be readily adapted to systematically evaluate the efficacy and optimal concentration of this compound for enhancing the dermal delivery of a wide range of active pharmaceutical ingredients. Careful formulation development and rigorous in vitro testing are essential to harnessing the full potential of this compound as a safe and effective penetration enhancer.

References

Application Note: Protocol for Testing Butyl Myristate as a Phase Change Material

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phase change materials (PCMs) are substances that absorb and release large amounts of thermal energy at a nearly constant temperature during their phase transition (e.g., from solid to liquid and vice versa). This property makes them highly attractive for a variety of thermal energy storage applications, including thermal management of sensitive electronic components, stabilization of drug formulations, and passive temperature control in shipping and storage of pharmaceuticals. Butyl myristate, a fatty acid ester, has been identified as a potential organic PCM due to its chemical stability and expected phase change temperature.

This document provides a detailed protocol for the comprehensive testing of this compound as a phase change material. The described methodologies will enable researchers to determine its key thermophysical properties, assess its long-term stability, and evaluate its compatibility with common encapsulation materials.

Key Thermophysical Properties of this compound

A summary of the known and estimated thermophysical properties of this compound is presented in Table 1. It is important to note that some of these values are estimations based on similar fatty acid esters and should be experimentally verified using the protocols outlined in this document.

Table 1: Thermophysical Properties of this compound

PropertyValueUnitSource/Method
Melting Point6-7[1]°CExperimental Data
Estimated Latent Heat of Fusion~150J/gEstimation based on similar fatty acid esters
Estimated Specific Heat Capacity (Solid)~1.8J/g·KEstimation based on similar fatty acid esters
Estimated Specific Heat Capacity (Liquid)~2.2J/g·KEstimation based on similar fatty acid esters
Estimated Thermal Conductivity (Solid)~0.2W/m·KEstimation based on similar fatty acid esters
Estimated Thermal Conductivity (Liquid)~0.15W/m·KEstimation based on similar fatty acid esters
Density (Liquid @ 25°C)0.86[1]g/cm³Experimental Data
Molecular Weight284.48 g/mol [2]

Experimental Protocols

A systematic approach is required to thoroughly characterize this compound as a PCM. The following experimental workflow outlines the key stages of testing.

experimental_workflow cluster_procurement Material Procurement & Purity Analysis cluster_thermal Thermal Characterization cluster_stability Stability & Reliability Testing cluster_compatibility Compatibility Studies Procure Procure high-purity This compound Purity Verify purity via GC-MS or NMR Procure->Purity DSC Differential Scanning Calorimetry (DSC) Purity->DSC TC Thermal Conductivity Analysis DSC->TC ThermalCycling Thermal Cycling Test TC->ThermalCycling TGA Thermogravimetric Analysis (TGA) ThermalCycling->TGA Compatibility Compatibility with Encapsulation Materials TGA->Compatibility

Caption: Experimental workflow for testing this compound as a PCM.

Material Procurement and Purity Analysis

Objective: To procure high-purity this compound and verify its chemical identity and purity.

Protocol:

  • Procurement: Obtain this compound with the highest available purity (≥98%) from a reputable chemical supplier.

  • Purity Verification (Gas Chromatography-Mass Spectrometry - GC-MS):

    • Prepare a dilute solution of the this compound sample in a suitable solvent (e.g., hexane).

    • Inject the sample into a GC-MS system equipped with a non-polar column.

    • Use a temperature program that allows for the separation of potential impurities.

    • Analyze the resulting mass spectra to confirm the identity of the main peak as this compound and to identify any impurities.

    • Quantify the purity by calculating the area percentage of the this compound peak relative to the total peak area.

Thermal Characterization

Objective: To determine the melting and freezing temperatures, latent heat of fusion, and specific heat capacity of this compound.

Protocol:

  • Calibration: Calibrate the DSC instrument for temperature and enthalpy using high-purity standards (e.g., indium and water) in the temperature range of interest (-20°C to 50°C).

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a hermetically sealed aluminum DSC pan. Prepare an empty, sealed aluminum pan to be used as a reference.

  • Measurement Program:

    • Equilibrate the sample at 40°C for 5 minutes to ensure it is completely molten.

    • Cool the sample to -20°C at a controlled rate of 5°C/min.

    • Hold at -20°C for 5 minutes to ensure complete solidification.

    • Heat the sample to 40°C at a controlled rate of 5°C/min.

  • Data Analysis:

    • Melting and Freezing Points: Determine the onset and peak temperatures of the endothermic (melting) and exothermic (freezing) peaks from the DSC curve.

    • Latent Heat of Fusion: Integrate the area of the melting peak to determine the latent heat of fusion (in J/g).

    • Specific Heat Capacity: Determine the specific heat capacity of the solid and liquid phases from the DSC data in the temperature regions where no phase change occurs.

Objective: To measure the thermal conductivity of this compound in both its solid and liquid states.

Protocol:

  • Instrumentation: Utilize a transient plane source (TPS) or laser flash apparatus (LFA) for thermal conductivity measurements.

  • Sample Preparation:

    • Solid Phase: Solidify a sufficient quantity of this compound in a sample holder of known dimensions, ensuring a flat and uniform surface.

    • Liquid Phase: Use a sealed sample holder specifically designed for liquids.

  • Measurement:

    • Perform measurements at various temperatures below and above the melting point to determine the thermal conductivity of both the solid and liquid phases.

    • Ensure the sample has reached thermal equilibrium at each measurement temperature.

Stability and Reliability Testing

Objective: To evaluate the thermal stability and reliability of this compound after repeated melting and freezing cycles.

Protocol:

  • Sample Preparation: Place a known quantity of this compound in a sealed container (e.g., a glass vial).

  • Cycling Chamber: Use a thermal cycling chamber or a programmable water bath capable of cycling the temperature above and below the melting point of this compound (e.g., from -10°C to 30°C).

  • Cycling Procedure: Subject the sample to a predetermined number of thermal cycles (e.g., 100, 500, 1000 cycles). Each cycle should consist of a heating ramp, a hold time in the liquid phase, a cooling ramp, and a hold time in the solid phase.

  • Post-Cycling Analysis: After the completion of the thermal cycling, perform DSC analysis on the cycled sample as described in section 2.1.

  • Data Comparison: Compare the melting point and latent heat of fusion of the cycled sample with the initial values to assess any degradation. A change of less than 5% is generally considered acceptable.

Objective: To determine the thermal degradation temperature of this compound.

Protocol:

  • Instrumentation: Use a calibrated TGA instrument.

  • Sample Preparation: Place a small, accurately weighed sample (5-10 mg) of this compound in a TGA pan.

  • Measurement Program: Heat the sample from ambient temperature to a high temperature (e.g., 400°C) at a controlled heating rate (e.g., 10°C/min) under an inert atmosphere (e.g., nitrogen).

  • Data Analysis: Determine the onset temperature of mass loss from the TGA curve. This temperature represents the point at which the material begins to thermally degrade.

Compatibility with Encapsulation Materials

Objective: To assess the chemical compatibility of this compound with common encapsulation materials.

Protocol:

  • Material Selection: Select common potential encapsulation materials such as high-density polyethylene (B3416737) (HDPE), polypropylene (B1209903) (PP), and aluminum.

  • Sample Preparation: Cut the encapsulation materials into small coupons of known weight and surface area.

  • Immersion Test:

    • Completely immerse the coupons in liquid this compound in sealed containers.

    • Place the containers in an oven set to a temperature above the melting point of this compound (e.g., 40°C) for an extended period (e.g., 4 weeks).

    • Include control samples of the coupons in empty containers under the same conditions.

  • Analysis:

    • Visual Inspection: Periodically inspect the coupons for any signs of degradation, such as swelling, discoloration, or deformation.

    • Mass Change: After the immersion period, remove the coupons, clean them thoroughly, and reweigh them to determine any mass change.

    • Material Characterization: For a more in-depth analysis, techniques like Fourier-transform infrared spectroscopy (FTIR) can be used to detect any changes in the chemical structure of the encapsulation materials.

Data Presentation

All quantitative data obtained from the experimental protocols should be summarized in clearly structured tables for easy comparison and analysis.

Table 2: DSC Analysis Results for this compound

ParameterInitial SampleAfter 1000 Cycles% Change
Onset Melting Temp. (°C)
Peak Melting Temp. (°C)
Latent Heat of Fusion (J/g)
Onset Freezing Temp. (°C)
Peak Freezing Temp. (°C)
Latent Heat of Solidification (J/g)

Table 3: Compatibility Test Results (Mass Change in % after 4 weeks at 40°C)

Encapsulation MaterialMass Change (%)Visual Observations
High-Density Polyethylene (HDPE)
Polypropylene (PP)
Aluminum

Conclusion

The protocols detailed in this application note provide a comprehensive framework for the characterization of this compound as a phase change material. By systematically evaluating its thermophysical properties, long-term stability, and material compatibility, researchers can generate the necessary data to confidently assess its suitability for various thermal energy storage applications in the pharmaceutical and other industries. Accurate and thorough testing is crucial for the successful implementation of PCM technology.

References

Application Notes and Protocols for Evaluating Butyl Myristate as a Lubricant

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butyl myristate, the ester of butanol and myristic acid, is a compound with potential applications as a biolubricant or lubricant additive. Its inherent properties, such as good lubricity and potential biodegradability, make it an attractive candidate for various applications, including in the pharmaceutical and manufacturing industries where biocompatible and environmentally friendly lubricants are sought.

This document provides a detailed experimental framework for the comprehensive evaluation of this compound as a lubricant. The protocols outlined below cover the essential physicochemical and tribological characterization necessary to determine its performance and suitability for specific applications.

Physicochemical and Tribological Properties of this compound

A thorough evaluation of a lubricant requires the characterization of its physical, chemical, and performance properties. The following table summarizes key properties of this compound.

PropertyTypical ValueASTM Method
Physical Properties
AppearanceColorless to slightly yellow liquidVisual
Density at 25°C (g/cm³)0.85 - 0.86D1298
Flash Point (°C)> 158D92
Viscosity
Kinematic Viscosity at 40°C (cSt)Data not available for this compound, illustrative values for similar esters are 5-15D445
Kinematic Viscosity at 100°C (cSt)Data not available for this compound, illustrative values for similar esters are 2-5D445
Viscosity IndexCalculated from 40°C and 100°C viscositiesD2270
Tribological Performance (Illustrative Data for Similar Esters)
Four-Ball Wear Test
Wear Scar Diameter (mm) at 40 kg, 1200 rpm, 75°C, 1 hr0.4 - 0.6D4172
Pin-on-Disk Test
Coefficient of Friction (Steel on Steel)0.08 - 0.12G99
Thermal Stability
Onset of Decomposition (°C) in N₂Data not available for this compound, illustrative values for similar esters are 200-250E1131 (TGA)
Temperature at 10% Mass Loss (°C) in N₂Data not available for this compound, illustrative values for similar esters are 250-300E1131 (TGA)
Temperature at 50% Mass Loss (°C) in N₂Data not available for this compound, illustrative values for similar esters are 300-350E1131 (TGA)

Experimental Protocols

The following sections provide detailed methodologies for the key experiments required to evaluate the performance of this compound as a lubricant.

Kinematic Viscosity Measurement

Objective: To determine the kinematic viscosity of this compound at 40°C and 100°C, which is crucial for understanding its flow characteristics and suitability for different operating temperatures.

Apparatus:

  • Calibrated glass capillary viscometer (e.g., Cannon-Fenske or Ubbelohde type)

  • Constant temperature bath with a precision of ±0.02°C

  • Stopwatch with a resolution of 0.1 seconds

  • Thermometer with appropriate range and accuracy

Protocol (ASTM D445):

  • Select a clean, dry, calibrated viscometer of the appropriate size for the expected viscosity of this compound.

  • Filter the this compound sample through a fine-mesh screen to remove any particulate matter.

  • Charge the viscometer with the sample in the manner dictated by the design of the instrument.

  • Place the charged viscometer in the constant temperature bath set to 40°C, ensuring the viscometer is vertically aligned.

  • Allow the viscometer to equilibrate for at least 30 minutes.

  • Using suction, draw the liquid level up into the measuring bulb of the viscometer.

  • Release the suction and allow the liquid to flow freely down the capillary.

  • Start the stopwatch as the meniscus of the liquid passes the upper timing mark and stop it as it passes the lower timing mark.

  • Repeat the measurement at least twice. The flow times should agree within the specified repeatability of the method.

  • Calculate the kinematic viscosity by multiplying the average flow time in seconds by the viscometer calibration constant.

  • Repeat the entire procedure with the bath temperature set to 100°C.

Tribological Performance Evaluation: Four-Ball Wear Test

Objective: To assess the wear-preventive characteristics of this compound under boundary lubrication conditions.

Apparatus:

  • Four-Ball Wear Tester

  • AISI 52100 steel balls, 12.7 mm in diameter

  • Microscope with a calibrated scale for measuring wear scars

  • Solvent for cleaning (e.g., hexane (B92381) or acetone)

Protocol (ASTM D4172):

  • Thoroughly clean four new steel balls with a suitable solvent and dry them.

  • Clamp three of the balls securely in the ball pot.

  • Pour the this compound sample into the ball pot, ensuring the three stationary balls are fully immersed.

  • Place the fourth ball in the chuck of the motor-driven spindle.

  • Assemble the ball pot onto the tester and apply the desired load (e.g., 40 kgf).

  • Set the test temperature to 75°C and allow the sample to reach thermal equilibrium.

  • Start the motor and run the test at a constant speed of 1200 rpm for a duration of 60 minutes.

  • After the test, turn off the motor, remove the load, and disassemble the ball pot.

  • Clean the three stationary balls with solvent and allow them to dry.

  • Using the microscope, measure the diameter of the wear scar on each of the three stationary balls in two directions (parallel and perpendicular to the direction of sliding).

  • Calculate the average wear scar diameter from the six measurements. A smaller wear scar diameter indicates better wear protection.[1][][3]

Tribological Performance Evaluation: Pin-on-Disk Test

Objective: To determine the coefficient of friction and wear characteristics of this compound under sliding contact.

Apparatus:

  • Pin-on-Disk Tribometer

  • Stationary pin (e.g., AISI 52100 steel ball, 6 mm diameter)

  • Rotating disk (e.g., AISI 52100 steel, polished to a specific surface roughness)

  • Load cell to measure frictional force

  • Data acquisition system

Protocol (ASTM G99):

  • Clean the pin and disk specimens with a suitable solvent and dry them.

  • Mount the disk onto the rotating stage of the tribometer.

  • Secure the pin in the stationary holder.

  • Apply a thin, uniform film of this compound to the surface of the disk.

  • Bring the pin into contact with the disk and apply the desired normal load (e.g., 10 N).

  • Set the rotational speed of the disk to the desired value (e.g., 0.1 m/s sliding speed).

  • Start the test and record the frictional force and normal load continuously for a set duration or sliding distance (e.g., 1000 meters).

  • The coefficient of friction is calculated as the ratio of the frictional force to the normal load.

  • After the test, clean the pin and disk and measure the wear on both components using techniques such as profilometry or microscopy.

Thermal Stability Assessment: Thermogravimetric Analysis (TGA)

Objective: To evaluate the thermal stability of this compound by determining its decomposition temperature profile.

Apparatus:

  • Thermogravimetric Analyzer (TGA)

  • Inert gas supply (e.g., high-purity nitrogen)

  • Sample pans (e.g., alumina (B75360) or platinum)

Protocol (based on ASTM E1131):

  • Calibrate the TGA instrument for temperature and mass according to the manufacturer's instructions.

  • Place a small, accurately weighed sample of this compound (typically 5-10 mg) into a clean TGA sample pan.

  • Place the sample pan in the TGA furnace.

  • Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min) to provide a non-oxidative atmosphere.

  • Heat the sample from ambient temperature to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).

  • Record the sample mass as a function of temperature.

  • Analyze the resulting TGA curve to determine the onset temperature of decomposition (the temperature at which significant mass loss begins) and the temperatures at which specific percentages of mass loss occur (e.g., 10%, 50%).

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the comprehensive evaluation of this compound as a lubricant.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_physchem Physicochemical Characterization cluster_tribo Tribological Performance cluster_thermal Thermal Stability cluster_analysis Data Analysis & Interpretation ButylMyristate This compound Sample Viscosity Kinematic Viscosity (ASTM D445) ButylMyristate->Viscosity Density Density (ASTM D1298) ButylMyristate->Density FlashPoint Flash Point (ASTM D92) ButylMyristate->FlashPoint FourBall Four-Ball Wear Test (ASTM D4172) ButylMyristate->FourBall PinOnDisk Pin-on-Disk Test (ASTM G99) ButylMyristate->PinOnDisk TGA Thermogravimetric Analysis (TGA) ButylMyristate->TGA DataAnalysis Data Analysis Viscosity->DataAnalysis Density->DataAnalysis FlashPoint->DataAnalysis FourBall->DataAnalysis PinOnDisk->DataAnalysis TGA->DataAnalysis PerformanceEval Performance Evaluation DataAnalysis->PerformanceEval

Caption: Experimental workflow for lubricant evaluation.

Logical Relationship of Lubricant Properties

This diagram illustrates the interconnectedness of various lubricant properties and their impact on overall performance.

LubricantProperties cluster_fundamental Fundamental Properties cluster_physchem Physicochemical Properties cluster_performance Performance Characteristics cluster_application Application Suitability ChemicalStructure Chemical Structure (this compound) Viscosity Viscosity ChemicalStructure->Viscosity influences ThermalStability Thermal Stability ChemicalStructure->ThermalStability determines OxidationStability Oxidation Stability ChemicalStructure->OxidationStability affects Friction Low Friction Viscosity->Friction impacts film thickness Wear Wear Resistance Viscosity->Wear reduces contact Durability Durability ThermalStability->Durability enables high-temp operation OxidationStability->Durability extends lubricant life Application Overall Lubricant Performance Friction->Application Wear->Application Durability->Application

Caption: Interrelationship of key lubricant properties.

References

Application Notes and Protocols for Formulating Stable Emulsions with Butyl Myristate

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

Butyl myristate is a non-greasy emollient and solvent used in a variety of topical formulations, including lotions, creams, and pharmaceutical preparations.[1][2] As an ester of butyl alcohol and myristic acid, it offers excellent spreading properties and a light skin feel.[1] The successful incorporation of this compound into aqueous-based formulations necessitates the creation of a stable emulsion. Emulsions are thermodynamically unstable systems, and their long-term stability is a critical factor in product efficacy, elegance, and shelf-life. This document provides a comprehensive guide to formulating stable oil-in-water (O/W) emulsions with this compound, with a focus on the systematic selection of emulsifiers and robust stability testing protocols.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to designing a successful emulsion formulation.

PropertyValueReference
INCI Name This compound[3]
CAS Number 110-36-1[3]
Molecular Formula C18H36O2[4]
Molecular Weight 284.48 g/mol [4]
Appearance Colorless, oily liquid[1]
Solubility Insoluble in water; Soluble in oils and alcohols[1]
Functions Emollient, Skin Conditioning Agent[3]

The Hydrophilic-Lipophilic Balance (HLB) System: A Cornerstone of Emulsion Formulation

The Hydrophilic-Lipophilic Balance (HLB) system is a semi-empirical scale that aids in the selection of non-ionic surfactants to create stable emulsions.[5] The HLB value of a surfactant indicates its relative affinity for water and oil. Surfactants with low HLB values (1-8) are more lipophilic and tend to form water-in-oil (W/O) emulsions, while those with high HLB values (9-18) are more hydrophilic and favor the formation of oil-in-water (O/W) emulsions.[6]

Each oil or lipophilic substance has a "required HLB" (rHLB) for a particular type of emulsion. To create a stable O/W emulsion, the HLB of the emulsifier system should match the rHLB of the oil phase.[7] While the exact rHLB for this compound is not readily published, it can be experimentally determined by preparing a series of emulsions with varying HLB values and observing their stability. Based on similar esters like isopropyl myristate (rHLB ≈ 11.5-12) and butyl stearate (B1226849) (rHLB ≈ 11), the rHLB for this compound in an O/W emulsion is anticipated to be in a similar range.

Experimental Protocol: Determination of the Required HLB of this compound

This protocol outlines the systematic approach to determine the optimal HLB for emulsifying this compound in an O/W system.

Objective: To identify the emulsifier blend HLB that yields the most stable O/W emulsion with this compound.

Materials:

  • Oil Phase:

    • This compound

  • Emulsifiers (Example Pair):

    • Sorbitan Oleate (Low HLB, e.g., 4.3)

    • Polysorbate 80 (High HLB, e.g., 15.0)

  • Aqueous Phase:

    • Deionized Water

    • Preservative (e.g., Phenoxyethanol)

  • Equipment:

    • Beakers

    • Homogenizer (high-shear mixer)

    • Water bath or hot plate

    • Propeller stirrer

    • Calibrated balance

    • pH meter

    • Microscope with a calibrated reticle

    • Centrifuge

    • Incubators/refrigerators for stability studies

Methodology:

  • Preparation of Emulsifier Blends: A series of emulsifier blends with varying HLB values (e.g., from 9 to 13 in increments of 0.5) will be prepared by mixing Sorbitan Oleate and Polysorbate 80 in different ratios. The percentage of each emulsifier required for a specific blend HLB can be calculated using the following formula:

    % of High HLB Emulsifier = 100 * (Required HLB - HLB of Low HLB Emulsifier) / (HLB of High HLB Emulsifier - HLB of Low HLB Emulsifier)

    % of Low HLB Emulsifier = 100 - % of High HLB Emulsifier

  • Formulation of Test Emulsions: A series of O/W emulsions will be prepared according to the formulation table below. Each emulsion will contain a different emulsifier blend.

IngredientFunctionConcentration (% w/w)
Oil Phase
This compoundOil Phase20.0
Emulsifier BlendEmulsifier5.0
Aqueous Phase
Deionized WaterVehicleq.s. to 100
PreservativePreservative0.5
  • Emulsification Procedure: a. Phase Preparation: In separate beakers, weigh the components of the oil phase (this compound and the specific emulsifier blend) and the aqueous phase (Deionized Water and preservative). b. Heating: Heat both phases separately to 70-75°C. Stir each phase until all components are dissolved and uniform. c. Emulsification: Slowly add the hot aqueous phase to the hot oil phase while mixing with a propeller stirrer. d. Homogenization: Immediately homogenize the mixture at high speed for 3-5 minutes to form a fine emulsion. e. Cooling: Allow the emulsion to cool to room temperature with gentle stirring. f. pH Adjustment: Check the final pH and adjust if necessary.

Logical Relationship for HLB Determination

HLB_Determination cluster_formulation Formulation Series cluster_stability Stability Assessment HLB9 HLB 9 Visual Visual Observation HLB9->Visual HLB10 HLB 10 HLB10->Visual HLB11 HLB 11 HLB11->Visual HLB12 HLB 12 HLB12->Visual HLB13 HLB 13 HLB13->Visual Microscopic Microscopic Analysis Visual->Microscopic Centrifugation Centrifugation Microscopic->Centrifugation OptimalHLB Optimal HLB Centrifugation->OptimalHLB

Caption: Experimental workflow for determining the optimal HLB of this compound.

Protocols for Emulsion Stability Testing

Once the emulsions are prepared, they must be subjected to a battery of stability tests to predict their long-term performance.

1. Macroscopic (Visual) Evaluation:

  • Protocol: Store the emulsion samples in transparent glass containers at different temperature conditions (e.g., 4°C, 25°C, and 40°C). Visually inspect the samples at regular intervals (e.g., 24 hours, 1 week, 1 month, and 3 months) for any signs of instability such as creaming, sedimentation, flocculation, or coalescence.

  • Data Presentation:

HLB ValueStorage Condition24 Hours1 Week1 Month3 Months
9.04°CStableCreaming--
9.025°CStableCreaming--
9.040°CCreamingSeparation--
..................
13.040°CStableStableStableStable

2. Microscopic Analysis:

  • Protocol: Place a small drop of the emulsion on a microscope slide and cover it with a coverslip. Observe the emulsion under a microscope at 400x magnification. Note the droplet size distribution, shape, and any signs of aggregation or coalescence. This should be performed at the same time intervals as the macroscopic evaluation.

  • Data Presentation:

HLB ValueTime PointAverage Droplet Size (µm)Observations
9.024 Hours5-10Irregular shapes, some aggregation
11.524 Hours1-3Uniform, spherical droplets
13.024 Hours3-7Some larger droplets present
............

3. Centrifugation Test:

  • Protocol: Place 10 mL of the emulsion in a centrifuge tube. Centrifuge at 3000 rpm for 30 minutes. After centrifugation, measure the volume of any separated oil or aqueous phase. A stable emulsion will show no separation.

  • Data Presentation:

HLB ValueVolume of Separated Phase (mL)
9.02.5
10.01.0
11.00.2
11.50
12.00
12.50.5
13.01.5

4. Freeze-Thaw Cycling:

  • Protocol: Subject the emulsion samples to at least three cycles of freezing and thawing. Each cycle consists of storing the sample at -10°C for 24 hours, followed by storage at 25°C for 24 hours. After each cycle, visually and microscopically examine the emulsion for any signs of instability.

  • Data Presentation:

HLB ValueCycle 1Cycle 2Cycle 3
9.0Separation--
11.5StableStableStable
13.0Slight CreamingCreamingSeparation

Experimental Workflow for Stability Testing

Stability_Testing_Workflow Start Prepared Emulsion Macroscopic Macroscopic Evaluation (Visual Inspection) Start->Macroscopic Microscopic Microscopic Analysis (Droplet Size & Morphology) Start->Microscopic Centrifugation Centrifugation Test (Accelerated Stability) Start->Centrifugation FreezeThaw Freeze-Thaw Cycling (Temperature Stress) Start->FreezeThaw Data Data Analysis & Comparison Macroscopic->Data Microscopic->Data Centrifugation->Data FreezeThaw->Data Conclusion Stability Conclusion Data->Conclusion

Caption: A flowchart illustrating the key stages of emulsion stability testing.

Conclusion

The formulation of a stable emulsion containing this compound is achievable through a systematic approach centered on the determination of its required HLB. By preparing a series of emulsions with varying HLB values and subjecting them to rigorous stability testing, researchers can identify the optimal emulsifier system. The protocols detailed in this application note provide a robust framework for the successful development of stable and elegant formulations containing this compound for a wide range of pharmaceutical and cosmetic applications. It is important to note that while the HLB system is a powerful tool, other factors such as the chemical nature of the emulsifiers, the viscosity of the final product, and the manufacturing process parameters also play a crucial role in long-term emulsion stability.

References

Application Notes and Protocols: Butyl Myristate as a Solvent for Hydrophobic Active Pharmaceutical Ingredients

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Butyl myristate, the ester of butyl alcohol and myristic acid, is a non-greasy emollient and lubricant with significant potential as a solvent for poorly water-soluble active pharmaceutical ingredients (APIs). Its lipophilic nature, high boiling point, and favorable safety profile make it an excellent candidate for various pharmaceutical formulations, including topical, transdermal, and parenteral drug delivery systems. This document provides detailed application notes, experimental protocols for solubility determination, and comparative solubility data for select hydrophobic APIs in analogous solvents.

Introduction to this compound

This compound (C₁₈H₃₆O₂) is a colorless, oily liquid characterized by its fatty, oily, and waxy odor profile.[1] As an ester of a C4 alcohol and a C14 saturated fatty acid, it possesses a high degree of lipophilicity, making it an effective solvent for hydrophobic compounds.[2][3] In pharmaceutical applications, it can function as a solubilizer, emollient, and penetration enhancer.[4][5] Its ability to dissolve hydrophobic APIs can improve drug loading, content uniformity, and bioavailability in lipid-based formulations. Furthermore, its emollient properties can enhance the aesthetic feel of topical products, improving patient compliance.[6][7]

Key Properties of this compound:

  • CAS Number: 110-36-1[1]

  • Molecular Formula: C₁₈H₃₆O₂[2]

  • Molecular Weight: 284.5 g/mol [1][2]

  • Appearance: Colorless liquid[2]

  • LogP (XLogP3-AA): 7.6[1]

  • Specific Gravity: 0.850 - 0.860 @ 25°C[8]

  • Refractive Index: 1.446 - 1.452 @ 20°C[8]

  • Flash Point: 158.33 °C (317.00 °F)[8]

Rationale for Use with Hydrophobic APIs

Approximately 40% of new chemical entities exhibit poor aqueous solubility, which presents a significant challenge for formulation development and achieving adequate bioavailability.[9] Solvents like this compound can address this challenge through several mechanisms:

  • "Like Dissolves Like": The long hydrocarbon chain of this compound creates a nonpolar environment ideal for solubilizing hydrophobic APIs that are difficult to dissolve in aqueous or polar solvents.

  • Improved Bioavailability: For oral formulations, dissolving an API in a lipid-based solvent can enhance its absorption via lymphatic pathways. For topical applications, the solvent can facilitate the partitioning of the drug from the vehicle into the stratum corneum.[10]

  • Penetration Enhancement: Fatty acid esters, including this compound and the closely related isopropyl myristate, are known to act as skin penetration enhancers. They can fluidize the lipid bilayers of the stratum corneum, thereby reducing the barrier function of the skin and allowing for greater drug permeation.[4][11][12]

Quantitative Solubility Data (Comparative)

Direct experimental data for the solubility of hydrophobic APIs in this compound is not extensively available in published literature. However, data for the structurally similar solvent, isopropyl myristate (IPM), can serve as a valuable reference point. The following table summarizes the solubility of several common hydrophobic APIs in IPM and other relevant pharmaceutical solvents.

It is strongly recommended that researchers perform experimental solubility studies for their specific API in this compound to obtain precise data for their formulation development.

Active Pharmaceutical Ingredient (API)SolventSolubilityTemperature
Ibuprofen (B1674241) (S-enantiomer) Isopropyl Myristate> 16% w/w (>160 mg/g)Room Temp
Indomethacin Isopropyl Myristate1.7 ± 0.7 mg/mLNot Specified
Progesterone Isopropyl Myristate-based MicroemulsionUp to 3300-fold increase vs. waterNot Specified
Diazepam Soybean Oil~1.4 mg/mL25 ± 1°C
Paclitaxel (B517696) Ethanol~46 mMNot Specified
Griseofulvin Myvacet 9-45 (Oil)6.78 mg/gNot Specified
Ketoprofen (B1673614) Ethanol1.85 mol/L300.15 K

Data compiled from references[1][2][13].

Experimental Protocols

Protocol for Determining Equilibrium Solubility (Shake-Flask Method)

This protocol outlines the standard shake-flask method for determining the thermodynamic equilibrium solubility of a hydrophobic API in this compound.[13][14][15]

Materials and Equipment:

  • Hydrophobic API (powdered)

  • This compound (pharmaceutical grade)

  • Scintillation vials or sealed glass vials (e.g., 4 mL)

  • Orbital shaker with temperature control

  • Centrifuge capable of high RPM (e.g., 15,000 rpm)

  • Syringe filters (e.g., 0.22 µm or 0.45 µm, PTFE or other solvent-resistant membrane)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Appropriate analytical instrument (HPLC-UV or UV-Vis Spectrophotometer)

  • Mobile phase and diluents for analytical method

Procedure:

  • Preparation: Add an excess amount of the hydrophobic API to a pre-weighed vial. The amount of excess should be sufficient to ensure that solid API remains undissolved at equilibrium.

  • Solvent Addition: Add a known volume or weight (e.g., 2 mL) of this compound to the vial.

  • Equilibration: Securely seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed (e.g., 150 rpm). Allow the mixture to equilibrate for a sufficient period, typically 24 to 72 hours, to ensure equilibrium is reached.

  • Phase Separation: After equilibration, remove the vials and allow them to stand undisturbed to let the excess solid settle. Centrifuge the vials at a high speed (e.g., 15,000 rpm) for 30 minutes to pellet any remaining undissolved API.[13]

  • Sample Collection: Carefully withdraw an aliquot of the supernatant using a pipette, ensuring no solid particles are disturbed.

  • Filtration: Filter the collected supernatant through a solvent-resistant syringe filter (e.g., 0.22 µm PTFE) into a clean vial to remove any fine particulates.

  • Dilution: Accurately dilute the filtered sample with a suitable solvent (e.g., mobile phase for HPLC) to a concentration that falls within the calibrated range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated HPLC-UV or UV-Vis spectrophotometry method to determine the concentration of the dissolved API.

  • Calculation: Calculate the solubility of the API in this compound, typically expressed in mg/mL or % w/w.

Perform all determinations in triplicate to ensure accuracy and precision.

Analytical Method Development (General Guidance)
  • HPLC-UV: This is the preferred method for its specificity and sensitivity.

    • Column: A reverse-phase column (e.g., C18) is typically suitable.

    • Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and water or buffer. The ratio should be optimized to achieve good peak shape and retention time for the API.

    • Detection: The UV wavelength should be set to the λ_max of the API.

    • Calibration: Prepare a calibration curve using standard solutions of the API in the diluent to ensure linearity and accuracy.

  • UV-Vis Spectrophotometry: A simpler but potentially less specific method.

    • Solvent: The diluent used for the final concentration measurement should not interfere with the absorbance of the API at its λ_max.

    • Calibration: A standard curve of the API in the same diluent must be prepared.[15][16]

Visualizations

Conceptual Diagrams

G cluster_0 Solubilization Mechanism API Hydrophobic API (Crystalline Solid) Solution Homogeneous Solution (API dissolved in this compound) API->Solution Overcomes Crystal Lattice Energy BM This compound (Lipophilic Solvent) BM->Solution Forms Favorable Solute-Solvent Interactions

Fig 1: Solubilization of a hydrophobic API in this compound.

G cluster_1 Experimental Workflow: Equilibrium Solubility start 1. Add Excess API to Vial add_solvent 2. Add this compound start->add_solvent equilibrate 3. Equilibrate (24-72h with shaking) add_solvent->equilibrate centrifuge 4. Centrifuge to Separate Solid equilibrate->centrifuge sample 5. Collect & Filter Supernatant centrifuge->sample dilute 6. Dilute Sample sample->dilute analyze 7. Analyze via HPLC or UV-Vis dilute->analyze calculate 8. Calculate Solubility analyze->calculate

Fig 2: Workflow for determining API solubility in this compound.

G cluster_2 Logical Relationships of this compound Properties BM This compound Prop1 High Lipophilicity (Long Hydrocarbon Chain) BM->Prop1 Prop2 Ester Functionality BM->Prop2 Prop3 Low Volatility BM->Prop3 Prop4 Emollient Nature BM->Prop4 App1 Effective Solvent for Hydrophobic APIs Prop1->App1 App2 Skin Penetration Enhancer Prop1->App2 Prop2->App2 App3 Stable Formulation Excipient Prop3->App3 App4 Aesthetically Pleasing Topical Vehicle Prop4->App4

References

Application of Butyl Myristate in Controlled Drug Release Studies

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed overview of the application of butyl myristate, a fatty acid ester, in the field of controlled drug release, particularly for topical and transdermal delivery systems. Due to a lack of extensive direct research on this compound, this note leverages data from its close structural analog, isopropyl myristate (IPM), to illustrate its potential as a penetration enhancer and a key component in various drug delivery formulations.[1] This document outlines the mechanisms of action, formulation strategies, and detailed experimental protocols for evaluating drug release from formulations containing myristate esters. Quantitative data from relevant studies are summarized, and key experimental workflows are visualized to guide researchers in this area.

Introduction: The Role of Myristate Esters in Drug Delivery

This compound and isopropyl myristate (IPM) are esters of myristic acid, a 14-carbon saturated fatty acid. They are widely used in pharmaceutical and cosmetic formulations as emollients, solvents, and penetration enhancers. Their ability to integrate into and disrupt the lipid structure of the stratum corneum, the outermost layer of the skin, facilitates the permeation of active pharmaceutical ingredients (APIs) into deeper skin layers. This property is particularly valuable for the controlled release of drugs in topical and transdermal delivery systems.

The primary mechanism by which these esters enhance skin penetration involves:

  • Lipid Disruption: The lipophilic ester molecules insert themselves into the lipid bilayer of the stratum corneum, increasing its fluidity and permeability.[1]

  • Partitioning Effect: Their non-polar nature facilitates the partitioning of hydrophobic drugs into the skin, thereby improving their distribution and absorption.[1]

Applications in Controlled Release Formulations

This compound, akin to IPM, can be incorporated into various formulations to achieve controlled drug release. These include:

  • Topical Gels: In gel formulations, this compound can act as a penetration enhancer, increasing the flux of the drug through the skin. Studies have shown that increasing the concentration of IPM in a carbopol gel formulation significantly increases the transdermal flux of testosterone.[2]

  • Transdermal Patches: Myristate esters can be included in the adhesive matrix of transdermal patches to modulate drug release and enhance skin permeation. Research has demonstrated that the release rate of blonanserin (B195606) from a drug-in-adhesive patch increases with higher concentrations of IPM.[3][4]

  • Microemulsions: Microemulsions are thermodynamically stable, isotropic systems of oil, water, surfactant, and cosurfactant. This compound can serve as the oil phase in microemulsion formulations, which are known to enhance the dermal and transdermal delivery of various drugs.[5][6][7][8][9][10]

  • Emulgels: Emulgels are a combination of an emulsion and a gel, offering the advantages of both systems. They are a promising vehicle for the delivery of hydrophobic drugs. This compound can be a component of the oil phase in emulgels.[11][12][13][14][15]

Quantitative Data on Drug Release

The following tables summarize quantitative data from studies on isopropyl myristate (IPM), serving as a proxy for this compound, demonstrating its effect on drug release from various formulations.

Table 1: Effect of Isopropyl Myristate (IPM) Concentration on Testosterone Flux from a Carbopol Gel [2]

IPM Concentration (% w/w)Mean Flux (μg/cm²/h)
00.12 ± 0.03
0.40.35 ± 0.08
0.70.65 ± 0.12
1.00.98 ± 0.15
2.01.32 ± 0.21
3.01.25 ± 0.18

Table 2: In Vitro Release of Blonanserin from a Drug-in-Adhesive Transdermal Patch with Varying IPM Concentrations [4]

IPM Concentration (% w/w)Cumulative Release at 12h (μg/cm²)
015.6 ± 1.2
425.8 ± 2.1
838.4 ± 3.5
1252.1 ± 4.8

Table 3: Permeation of Meloxicam from Transdermal Patches Containing IPM [16]

FormulationEnhancerFlux (μg/cm²/h)Cumulative Amount Permeated at 8h (μg/cm²)Enhancement Ratio
ControlNone78.31626.481.00
IPM-MX10% IPM83.79670.321.07

Experimental Protocols

Preparation of a this compound-Based Emulgel

This protocol describes the preparation of an emulgel, a suitable vehicle for the topical delivery of hydrophobic drugs, using this compound as the oil phase.

Materials:

  • Active Pharmaceutical Ingredient (API)

  • This compound (Oil Phase)

  • Gelling Agent (e.g., Carbopol 940)

  • Emulsifying Agent (e.g., Tween 80)

  • Co-emulsifier (e.g., Span 80)

  • Propylene Glycol (Co-solvent and humectant)

  • Triethanolamine (B1662121) (Neutralizing agent)

  • Purified Water

Procedure:

  • Preparation of the Gel Base: Disperse the gelling agent (e.g., 1g Carbopol 940) in a known volume of purified water with constant stirring. Allow it to swell for 24 hours.

  • Preparation of the Oil Phase: Dissolve the API in this compound.

  • Preparation of the Emulsion: Heat the oil phase and a separate aqueous phase (containing the emulsifying agent, e.g., Tween 80) to 70-80°C. Add the oil phase to the aqueous phase with continuous homogenization to form an oil-in-water emulsion.

  • Formation of the Emulgel: Gradually add the prepared emulsion to the gel base with gentle stirring.

  • Neutralization: Add triethanolamine dropwise to the emulgel to neutralize the Carbopol and achieve the desired viscosity and pH (typically between 6.5 and 7.0).

  • Final Mixing: Continue stirring until a uniform, white, viscous emulgel is formed.

In Vitro Drug Release Study using Franz Diffusion Cells

This protocol details the standard methodology for assessing the in vitro release of a drug from a semi-solid formulation containing this compound.[17][18][19]

Apparatus and Materials:

  • Franz Diffusion Cells

  • Synthetic membrane (e.g., cellulose (B213188) acetate, polysulfone) or excised human/animal skin

  • Receptor medium (e.g., phosphate-buffered saline, pH 7.4)

  • Circulating water bath

  • Magnetic stirrer

  • Syringes for sampling

  • Validated analytical method (e.g., HPLC, UV-Vis spectrophotometry)

Procedure:

  • Apparatus Setup: Assemble the Franz diffusion cells. Fill the receptor compartment with a known volume of pre-warmed (32 ± 0.5°C) and de-gassed receptor medium. Place a magnetic stir bar in the receptor compartment.[17]

  • Membrane Mounting: Mount the selected membrane between the donor and receptor compartments, ensuring there are no air bubbles trapped underneath.[17]

  • Formulation Application: Apply a precisely weighed amount of the this compound-containing formulation uniformly onto the surface of the membrane in the donor compartment.[17]

  • Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw a sample of the receptor medium from the sampling port. Immediately replace the withdrawn volume with fresh, pre-warmed receptor medium to maintain sink conditions.[17]

  • Sample Analysis: Determine the concentration of the drug in the collected samples using a validated analytical method.

  • Data Analysis: Calculate the cumulative amount of drug released per unit area (μg/cm²) and plot it against time. The slope of the linear portion of the curve represents the steady-state flux (Jss).

Visualizations

The following diagrams illustrate key concepts and workflows related to the use of this compound in controlled drug release studies.

G cluster_formulation This compound Formulation cluster_skin Skin Barrier cluster_release Controlled Release & Permeation Formulation Topical Formulation (Gel, Cream, Patch) DrugRelease Drug Release from Formulation Formulation->DrugRelease Release ButylMyristate This compound StratumCorneum Stratum Corneum (Lipid Bilayer) ButylMyristate->StratumCorneum Disrupts Lipids API Active Pharmaceutical Ingredient (API) API->StratumCorneum Partitioning ViableEpidermis Viable Epidermis StratumCorneum->ViableEpidermis Diffusion SystemicCirculation Systemic Circulation ViableEpidermis->SystemicCirculation Absorption DrugRelease->StratumCorneum Permeation Enhanced Permeation

Caption: Mechanism of this compound in Enhancing Drug Permeation.

G start Start: Prepare Franz Diffusion Cell Apparatus fill_receptor Fill Receptor with Degassed Medium (32°C) start->fill_receptor mount_membrane Mount Membrane fill_receptor->mount_membrane apply_formulation Apply Formulation to Membrane mount_membrane->apply_formulation sampling_loop Start Sampling at Predetermined Intervals apply_formulation->sampling_loop withdraw_sample Withdraw Sample from Receptor sampling_loop->withdraw_sample replace_medium Replace with Fresh Medium withdraw_sample->replace_medium analyze_sample Analyze Drug Concentration (e.g., HPLC) withdraw_sample->analyze_sample replace_medium->sampling_loop Next Interval calculate_release Calculate Cumulative Release and Flux analyze_sample->calculate_release end End: Generate Release Profile calculate_release->end

Caption: In Vitro Drug Release Experimental Workflow.

Conclusion

While direct studies on this compound for controlled drug release are limited, the extensive research on its close analog, isopropyl myristate, strongly suggests its high potential as a valuable excipient in topical and transdermal drug delivery systems. Its ability to act as a penetration enhancer can significantly improve the bioavailability of topically applied drugs. The provided protocols and data serve as a foundational guide for researchers to design and evaluate novel drug delivery systems incorporating this compound, with the aim of achieving effective controlled release and enhanced therapeutic outcomes. Further research focusing specifically on this compound is warranted to fully elucidate its properties and optimize its use in pharmaceutical formulations.

References

Application Note & Protocol: Enzymatic Synthesis of Butyl Myristate Using Lipase Catalyst

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Butyl myristate is an ester widely utilized in the cosmetic, personal care, and pharmaceutical industries as an emollient, texture enhancer, and moisturizer.[1][2][3] Traditionally, its synthesis involves chemical esterification at high temperatures with inorganic catalysts, which can result in undesirable byproducts and coloration.[1] Enzymatic synthesis, employing lipases (E.C. 3.1.1.3), presents a sustainable and efficient alternative. This method operates under mild conditions, offering high specificity, which minimizes side reactions and leads to a purer final product.[1][4] Lipases are versatile enzymes that can catalyze esterification reactions in non-aqueous media, making them ideal for synthesizing fatty acid esters.[4][5] This application note provides a comprehensive protocol for the enzymatic synthesis of this compound using a lipase (B570770) catalyst, along with methods for reaction optimization and product analysis.

In pharmaceutical formulations, particularly topical and transdermal systems, this compound can serve as an excipient. Its emollient properties enhance the spreadability of creams and ointments, while its occlusive nature can improve the penetration of active pharmaceutical ingredients (APIs).[1]

Data Presentation: Optimization of Reaction Parameters

The following tables summarize quantitative data from studies on the enzymatic synthesis of various fatty acid esters. This data can serve as a foundational guide for optimizing the synthesis of this compound.

Table 1: Influence of Reaction Temperature on Ester Synthesis

Temperature (°C)Conversion/Yield (%)Reference EsterLipase SourceNotes
36.166.62Isopropyl MyristateImmobilized KDN LipaseOptimal temperature found in a solvent-free system.[5]
45~88 (mM)Methyl MyristateThermocol-immobilized SteapsinReaction conducted in DMSO.[6][7]
48>90Butyl Butyrate (B1204436)Lipozyme TL-IMOptimal condition in n-hexane.[8]
60-Stearyl MyristateImmobilized LipaseA typical starting temperature for the reaction.[1]
65~66 (mM)Isopropyl MyristateImmobilized Bacillus cereus LipaseHigher or lower temperatures markedly reduced product formation.[9]

Table 2: Effect of Substrate Molar Ratio (Alcohol:Acid) on Esterification

Molar Ratio (Alcohol:Acid)Conversion/Yield (%)Reference EsterLipase SourceNotes
1:1~88 (mM)Methyl MyristateThermocol-immobilized SteapsinEquimolar ratio used for optimal synthesis.[6][7]
1:1~66 (mM)Isopropyl MyristateImmobilized Bacillus cereus LipaseInitial concentration of 100 mM for each reactant.[9]
3:1>90Butyl ButyrateLipozyme TL-IMOptimal ratio of butanol to butyric acid.[8]
Varies-Alkyl StearatesCandida sp. 99-125 LipaseMolar ratio was found to be the most important variable in the process.[10]

Table 3: Impact of Lipase Concentration on Synthesis

Lipase DosageConversion/Yield (%)Reference EsterNotes
53 mg66.62Isopropyl MyristateBased on the mass of myristic acid in a solvent-free system.[5]
10% (by mass of oleic acid)98Cetyl OleateA typical starting concentration for the reaction.[1]
20 mg/ml~88 (mM)Methyl MyristateImmobilized lipase concentration in the reaction mixture.[6][7]
40% (of acid mass)>90Butyl ButyrateOptimal biocatalyst content for the reaction.[8]

Experimental Protocols

This section details the methodology for the enzymatic synthesis of this compound.

Materials and Reagents
  • Myristic Acid (≥98%)

  • n-Butanol (≥99%)

  • Immobilized Lipase (e.g., from Candida antarctica, Lipozyme TL-IM)

  • Solvent (e.g., n-hexane, heptane, or a solvent-free system)

  • Sodium Bicarbonate (NaHCO₃) solution (5% w/v)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Standard solution of Sodium Hydroxide (NaOH) for titration

  • Phenolphthalein indicator

  • This compound standard for GC analysis

Protocol 1: Enzymatic Synthesis of this compound
  • Reaction Setup: In a temperature-controlled reaction vessel (e.g., a jacketed glass reactor or a screw-capped flask in a shaking incubator), combine myristic acid and n-butanol. A common starting point is a 1:1 molar ratio. For a solvent-based reaction, add a suitable organic solvent like n-hexane.[1][8]

  • Enzyme Addition: Add the immobilized lipase to the reaction mixture. A typical starting concentration is 10% by weight of the total substrates.[1]

  • Reaction Conditions:

    • Heat the mixture to the desired temperature (e.g., 48-60°C) with constant stirring (e.g., 200 rpm).[1][8]

    • The reaction can be performed under vacuum to remove the water produced during esterification, which helps to drive the equilibrium towards product formation.[1][11]

  • Monitoring the Reaction: The progress of the reaction can be monitored by taking small aliquots at regular intervals (e.g., every 2 hours). The concentration of unreacted myristic acid can be determined by titration with a standard solution of sodium hydroxide.[1] Alternatively, the formation of this compound can be quantified by Gas Chromatography (GC).[9]

  • Reaction Termination and Enzyme Recovery: Once the desired conversion is achieved (typically within 2-24 hours), stop the reaction by cooling the mixture.[8][9] The immobilized enzyme can be recovered by filtration, washed with the solvent, and dried for potential reuse.[1][8]

Protocol 2: Product Purification
  • Removal of Unreacted Acid: Transfer the reaction mixture to a separatory funnel and wash with a 5% sodium bicarbonate solution to remove any remaining myristic acid.[1]

  • Water Wash: Wash the organic layer with distilled water until the aqueous layer is neutral.[1]

  • Drying: Dry the organic phase over anhydrous sodium sulfate.[1]

  • Solvent Removal: If a solvent was used, remove it using a rotary evaporator to obtain the purified this compound.[1]

Protocol 3: Analysis by Gas Chromatography (GC)
  • Sample Preparation: Prepare a standard solution of this compound in the chosen solvent (e.g., n-hexane). Dilute the reaction product to a suitable concentration.[1][12]

  • GC System: A gas chromatograph equipped with a flame-ionization detector (FID) is suitable for analysis.[12]

  • Chromatographic Conditions (Example):

    • Column: A capillary column suitable for fatty acid ester analysis (e.g., Rtx-440 or Rxi-5ms).[13]

    • Carrier Gas: Nitrogen or Helium.[12]

    • Injector and Detector Temperature: 240°C and 280°C, respectively.[12]

    • Oven Temperature Program: An initial temperature of 90°C, ramped to 210°C at a rate of 2°C/min, and then held at 210°C for 8 minutes.[12]

  • Quantification: The concentration of this compound in the reaction samples is determined by comparing the peak area with that of the standard.

Visualizations

Enzymatic Reaction Mechanism

The enzymatic synthesis of this compound by lipase typically follows a Ping-Pong Bi-Bi mechanism.

G cluster_0 Step 1: Acylation cluster_1 Step 2: Deacylation E Lipase (E) EA Acyl-Enzyme Complex (EA) E->EA + Myristic Acid MA Myristic Acid (A) MA->EA E_acyl Acyl-Enzyme Intermediate (E') EA->E_acyl - Water W Water (P) E_acyl2 Acyl-Enzyme Intermediate (E') E_acyl_But Intermediate Complex E_acyl2->E_acyl_But + Butanol But Butanol (B) But->E_acyl_But E2 Lipase (E) E_acyl_But->E2 - this compound BM This compound (Q)

Caption: Ping-Pong Bi-Bi mechanism for lipase-catalyzed esterification.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and analysis of this compound.

Caption: General workflow for enzymatic synthesis of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Butyl Myristate Synthesis and Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data for researchers, scientists, and drug development professionals engaged in the synthesis and purification of butyl myristate.

Troubleshooting and FAQs

This section addresses common challenges encountered during the synthesis and purification of this compound in a question-and-answer format.

Q1: Why is the yield of my this compound synthesis unexpectedly low?

A1: Low yields in the esterification of myristic acid with n-butanol are common and can stem from several factors related to reaction equilibrium, conditions, and reagent purity.

  • Equilibrium Limitation: Fischer esterification is a reversible reaction. The water produced as a byproduct can hydrolyze the ester back to the starting materials, limiting the yield.[1][2][3][4]

    • Solution: To drive the equilibrium towards the product, it is crucial to remove water as it forms. This can be achieved using a Dean-Stark apparatus during reflux or by adding a dehydrating agent like molecular sieves to the reaction mixture.[1][4] Using an excess of one reactant, typically the less expensive n-butanol, can also shift the equilibrium to favor ester formation.[5]

  • Suboptimal Reaction Temperature: The reaction rate is highly dependent on temperature.

    • Solution: For acid-catalyzed synthesis, ensure the reaction is heated to an adequate reflux temperature. For enzymatic synthesis, the temperature should be maintained within the optimal range for the specific lipase (B570770) used (e.g., typically 40-70°C for Novozym 435).[6] Excessively high temperatures can lead to side reactions and degradation.

  • Catalyst Inactivity: The catalyst, whether chemical or enzymatic, may be inactive or used in insufficient quantities.

    • Solution: Ensure catalysts are properly stored to prevent deactivation, for instance, by moisture in the case of acid catalysts.[1] Verify that the correct catalytic amount is being used.

  • Presence of Water in Reactants: Using wet reagents will inhibit the forward reaction from the start.[2]

    • Solution: Use anhydrous reagents and ensure all glassware is thoroughly dried before starting the reaction.

Q2: My final this compound product is discolored. What is the likely cause and how can I prevent it?

A2: Discoloration, often a yellow or brown tint, indicates the presence of impurities arising from side reactions or degradation of reactants or products.

  • High Reaction Temperatures: Excessive heat can cause thermal degradation of the starting materials or the final ester, leading to colored byproducts.

  • Catalyst-Induced Side Reactions: Strong acid catalysts, especially at high concentrations and temperatures, can promote side reactions such as the dehydration of n-butanol to form di-n-butyl ether or other undesired products.

  • Oxidation: If the reaction is not performed under an inert atmosphere (e.g., nitrogen), oxidation of the fatty acid or alcohol can occur, resulting in colored impurities.

    • Prevention: Optimize the reaction temperature to the minimum effective level. Use the lowest effective concentration of the catalyst. For sensitive applications, performing the reaction under an inert atmosphere is recommended.

Q3: I am observing a significant amount of unreacted myristic acid and/or n-butanol in my final product. How can I improve the conversion rate?

A3: The presence of starting materials in the final product points to an incomplete reaction.

  • Insufficient Reaction Time: Esterification reactions can take several hours to reach equilibrium or completion.

    • Solution: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure it has run to completion before work-up.

  • Suboptimal Catalyst Loading: The amount of catalyst can significantly impact the reaction rate.

    • Solution: For enzymatic synthesis, increasing the enzyme loading can enhance the conversion rate up to a saturation point. For acid-catalyzed reactions, a slightly higher catalyst concentration may be beneficial, but be mindful of potential side reactions.

  • Inefficient Mixing: Poor mixing can lead to localized concentration gradients and reduce the overall reaction rate.

    • Solution: Ensure efficient and constant stirring throughout the reaction.

Q4: What are the common impurities I should look for in my this compound product?

A4: Besides unreacted starting materials, other potential impurities include:

  • Water: A byproduct of the esterification reaction.

  • Di-n-butyl ether: Formed from the self-condensation of n-butanol in the presence of a strong acid catalyst.

  • Residual Catalyst: Traces of the acid or enzyme catalyst may remain after the reaction.

  • Other Fatty Acid Esters: If the starting myristic acid is not pure, esters of other fatty acids (e.g., butyl palmitate) may be present.

Quantitative Data Summary

The following tables summarize key quantitative data for the synthesis of this compound. Note that optimal conditions can vary based on the specific experimental setup.

Table 1: Reaction Parameters for this compound Synthesis

ParameterAcid-Catalyzed SynthesisEnzymatic Synthesis (Novozym 435)
Catalyst Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)Immobilized Lipase B from Candida antarctica (Novozym 435)
Catalyst Loading 1-2% by weight of myristic acid1-10% by weight of substrates
Molar Ratio (Myristic Acid:Butanol) 1:1 to 1:3 (Excess butanol is common)1:1 to 1:15 (Excess alcohol can improve yield)[6][7]
Temperature Reflux (typically 100-120°C)50-60°C[7]
Reaction Time 2-6 hours4-24 hours
Typical Yield 70-90% (with water removal)>85%[6]

Experimental Protocols

Protocol 1: Acid-Catalyzed Synthesis of this compound

This protocol describes a general procedure for the synthesis of this compound using an acid catalyst with azeotropic removal of water.

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark apparatus, and a reflux condenser, combine myristic acid (1 equivalent), n-butanol (2-3 equivalents), and a suitable solvent like toluene.

  • Catalyst Addition: Add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid (e.g., 0.02 equivalents).

  • Reaction: Heat the mixture to reflux with vigorous stirring. Water will be collected in the Dean-Stark trap as an azeotrope with toluene. Continue the reaction until no more water is collected, indicating the reaction is complete.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate).

    • Filter to remove the drying agent.

  • Purification:

    • Remove the solvent (toluene) and excess n-butanol under reduced pressure using a rotary evaporator.

    • Purify the crude this compound by fractional distillation under vacuum.

Protocol 2: Enzymatic Synthesis of this compound

This protocol outlines a general procedure for the enzymatic synthesis of this compound using immobilized lipase.

  • Reactant Preparation: In a temperature-controlled reaction vessel, combine myristic acid (1 equivalent) and n-butanol (1-1.5 equivalents). A solvent-free system is often used.

  • Enzyme Addition: Add an immobilized lipase, such as Novozym 435 (typically 1-10% by weight of the total substrates).

  • Reaction: Incubate the mixture at the optimal temperature for the enzyme (e.g., 60°C) with constant agitation (e.g., using a magnetic stirrer or orbital shaker). The reaction can be monitored by taking aliquots over time and analyzing for the disappearance of myristic acid.

  • Enzyme Recovery: After the reaction, the immobilized enzyme can be recovered by filtration for potential reuse.

  • Purification:

    • The unreacted starting materials can be removed by vacuum distillation. Due to the high boiling points of the components, this may require high vacuum and temperature.

    • Alternatively, the product can be purified by column chromatography.

Visualizations

Butyl_Myristate_Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_workup Work-up Stage cluster_purification Purification Stage Reactants Myristic Acid + n-Butanol Reaction Esterification Reaction (Heating/Stirring) Reactants->Reaction Catalyst Acid or Enzyme Catalyst Catalyst->Reaction Quenching Cooling & Quenching Reaction->Quenching Washing Washing/ Neutralization Quenching->Washing Drying Drying with Anhydrous Agent Washing->Drying Solvent_Removal Solvent Removal (Rotary Evaporation) Drying->Solvent_Removal Distillation Fractional Distillation Solvent_Removal->Distillation Final_Product Pure this compound Distillation->Final_Product

Caption: Workflow for this compound Synthesis and Purification.

Troubleshooting_Low_Yield Start Low Yield of this compound Equilibrium Is water being removed? Start->Equilibrium Conditions Are reaction conditions optimal? Equilibrium->Conditions Yes Solution_Equilibrium Use Dean-Stark or excess alcohol. Equilibrium->Solution_Equilibrium No Catalyst Is the catalyst active? Conditions->Catalyst Yes Solution_Conditions Adjust temperature and increase reaction time. Conditions->Solution_Conditions No Reagents Are reagents anhydrous? Catalyst->Reagents Yes Solution_Catalyst Use fresh catalyst in correct amount. Catalyst->Solution_Catalyst No Solution_Reagents Dry reagents and glassware. Reagents->Solution_Reagents No

Caption: Troubleshooting Decision Tree for Low Yield.

References

Technical Support Center: Optimizing Butyl Myristate Esterification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of butyl myristate synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed experimental protocols for the esterification of myristic acid with butanol.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound.

Q1: What are the most critical parameters to control for optimizing the yield of this compound?

A1: The key parameters influencing the esterification reaction include temperature, the molar ratio of butanol to myristic acid, catalyst type and concentration, and reaction time.[1][2] The removal of water, a byproduct of the reaction, is also crucial to drive the equilibrium towards product formation.

Q2: My reaction yield is lower than expected. What are the potential causes and solutions?

A2: Low yield can be attributed to several factors:

  • Incomplete Reaction: The reaction may not have reached equilibrium. Consider extending the reaction time or increasing the temperature.[3]

  • Equilibrium Limitation: Esterification is a reversible reaction. To shift the equilibrium towards the product, use an excess of one reactant (typically the less expensive one, butanol) or actively remove water from the reaction mixture using methods like a Dean-Stark apparatus or molecular sieves.

  • Catalyst Deactivation: The catalyst, whether an acid or an enzyme, may have lost its activity. For acid catalysts, ensure they are not neutralized. For enzymatic catalysts, factors like temperature and pH can affect their stability and reusability.[4]

  • Mass Transfer Limitations: In heterogeneous catalysis (e.g., using a solid acid catalyst or an immobilized enzyme), inadequate mixing can limit the reaction rate. Ensure sufficient agitation to overcome mass transfer resistances.[5]

Q3: How does the molar ratio of butanol to myristic acid affect the reaction?

A3: Increasing the molar ratio of butanol to myristic acid generally increases the conversion of myristic acid by shifting the reaction equilibrium towards the formation of this compound.[6][7] However, a very large excess of butanol can complicate the purification process. An optimal molar ratio will balance high conversion with practical downstream processing.

Q4: What is the optimal temperature for this compound synthesis?

A4: The optimal temperature depends on the catalyst used.

  • Acid Catalysis: Higher temperatures generally accelerate the reaction rate.[3] A typical range for acid-catalyzed esterification is 110-150°C.[8]

  • Enzymatic Catalysis: Enzymes have an optimal temperature range for activity. For instance, Lipozyme TL-IM, a commonly used lipase (B570770), has an optimal temperature of around 48°C for butyl butyrate (B1204436) synthesis.[4] Exceeding the optimal temperature can lead to enzyme denaturation and loss of activity.

Q5: I am observing side reactions or product degradation. How can I minimize these?

A5: Side reactions, such as the dehydration of butanol to form ethers, can occur at high temperatures with strong acid catalysts. Using milder reaction conditions, such as a lower temperature or a more selective catalyst (e.g., an enzyme or a solid acid catalyst), can help minimize side product formation. Enzymes are highly specific and can significantly reduce the occurrence of unwanted side reactions.

Q6: How can I effectively remove water from the reaction mixture?

A6: Water removal is critical for achieving high yields. Common methods include:

  • Azeotropic Distillation: Using a Dean-Stark apparatus with a solvent that forms an azeotrope with water (e.g., toluene) is a highly effective method for continuous water removal.

  • Molecular Sieves: Adding molecular sieves to the reaction mixture can effectively adsorb the water produced.

  • Vacuum: Applying a vacuum can help to remove water, especially at lower temperatures.

Data Presentation: Reaction Condition Optimization

The following tables summarize quantitative data from studies on the synthesis of related esters, providing a starting point for the optimization of this compound production.

Table 1: Effect of Catalyst and Molar Ratio on Ester Synthesis

CatalystReactantsMolar Ratio (Alcohol:Acid)Temperature (°C)Reaction Time (h)Yield (%)Reference
Sulfuric AcidSFA-PFAD & TMP3.5:1150693[8]
Lipozyme TL-IMButanol & Butyric Acid3:1482>90[4]
Novozym 435Isopropyl Alcohol & Myristic Acid15:160587.65[9][10]
[HSO₃-pmim]HSO₄Butanol & Butyric Acid1.6:11172.598.41[11]

SFA-PFAD: Saturated Palm Fatty Acid Distillate; TMP: Trimethylolpropane

Table 2: Influence of Temperature on Reaction Yield

CatalystReactantsMolar Ratio (Alcohol:Acid)Temperature (°C)Yield (%)Reference
Amberlyst-15Butanol & Acetic Acid2:170~55[3]
Amberlyst-15Butanol & Acetic Acid2:180~60[3]
Amberlyst-15Butanol & Acetic Acid2:190~65[3]

Experimental Protocols

Below are detailed methodologies for acid-catalyzed and enzyme-catalyzed synthesis of this compound.

Protocol 1: Acid-Catalyzed Esterification using a Solid Acid Catalyst

Materials:

  • Myristic acid

  • n-Butanol

  • Solid acid catalyst (e.g., Amberlyst-15)

  • Toluene (optional, for azeotropic water removal)

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

  • Reaction flask equipped with a magnetic stirrer, condenser, and a Dean-Stark trap (if using toluene)

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In the reaction flask, combine myristic acid and n-butanol. A molar excess of butanol (e.g., 2:1 to 4:1 butanol to myristic acid) is recommended to drive the reaction forward.

  • Catalyst Addition: Add the solid acid catalyst to the reaction mixture. The catalyst loading can be optimized, typically ranging from 5-15% by weight of the myristic acid.

  • Reaction: Heat the mixture to reflux (approximately 100-110°C) with vigorous stirring. If using a Dean-Stark trap with toluene, water will be collected as it is formed. Monitor the reaction progress using a suitable analytical technique such as Gas Chromatography (GC) or by titrating the remaining acid content.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Filter the mixture to remove the solid catalyst.

    • Transfer the filtrate to a separatory funnel.

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize any leached acid), and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter to remove the drying agent.

    • Remove the excess butanol and any solvent using a rotary evaporator.

    • The crude this compound can be further purified by vacuum distillation.

Protocol 2: Enzyme-Catalyzed Esterification using Immobilized Lipase

Materials:

  • Myristic acid

  • n-Butanol

  • Immobilized lipase (e.g., Novozym 435 or Lipozyme TL-IM)

  • Organic solvent (e.g., n-hexane or heptane)

  • Molecular sieves (optional)

  • Shaking incubator or stirred-tank reactor

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a suitable reaction vessel, dissolve myristic acid and n-butanol in an organic solvent. An optimal molar ratio, for example, 3:1 (butanol:myristic acid), can be used.[4] If desired, add molecular sieves to remove water.

  • Enzyme Addition: Add the immobilized lipase to the reaction mixture. A typical enzyme loading is around 10-40% of the weight of the myristic acid.[11]

  • Reaction: Incubate the mixture at the enzyme's optimal temperature (e.g., 40-60°C) with constant agitation. The reaction is typically monitored by GC analysis of samples taken at regular intervals.

  • Enzyme Recovery: After the reaction, separate the immobilized enzyme from the mixture by filtration. The enzyme can often be washed with a solvent and reused for subsequent batches.

  • Product Isolation: The filtrate contains this compound dissolved in the organic solvent. The solvent can be removed using a rotary evaporator to yield the crude product, which can then be purified by vacuum distillation if necessary.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Myristic Acid & Butanol Mix Mixing & Heating Reactants->Mix Catalyst Catalyst (Acid or Enzyme) Catalyst->Mix Water_Removal Water Removal (e.g., Dean-Stark) Mix->Water_Removal Filtration Catalyst Removal (Filtration) Mix->Filtration Washing Washing & Drying Filtration->Washing Purification Purification (Distillation) Washing->Purification Final_Product This compound Purification->Final_Product Troubleshooting_Logic Start Low Yield Check_Equilibrium Is reaction at equilibrium? Start->Check_Equilibrium Check_Catalyst Is catalyst active? Check_Equilibrium->Check_Catalyst Yes Increase_Time_Temp Increase reaction time or temperature Check_Equilibrium->Increase_Time_Temp No Check_Water Is water being removed effectively? Check_Catalyst->Check_Water Yes Add_Catalyst Add fresh catalyst Check_Catalyst->Add_Catalyst No Improve_Water_Removal Improve water removal method Check_Water->Improve_Water_Removal No Check_Molar_Ratio Increase excess of butanol Check_Water->Check_Molar_Ratio Yes Success Yield Improved Increase_Time_Temp->Success Add_Catalyst->Success Improve_Water_Removal->Success Check_Molar_Ratio->Success

References

Troubleshooting peak splitting in GC-MS analysis of butyl myristate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving peak splitting issues encountered during the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of butyl myristate.

Troubleshooting Guide: Peak Splitting

Peak splitting in GC-MS analysis, where a single compound produces a doublet or a shouldered peak, is a common issue that can compromise the accuracy of quantification and identification. This guide provides a systematic approach to diagnosing and resolving this problem.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of peak splitting for this compound in GC-MS analysis?

A1: Peak splitting for this compound, a fatty acid methyl ester (FAME), can stem from several factors throughout the analytical process. The most frequent causes can be categorized as follows:

  • Injection-Related Issues: Problems during the introduction of the sample into the GC system are a primary source of peak splitting.[1][2] This can include an erratic or slow manual injection, an incorrect injection volume leading to backflash in the inlet, or the use of a damaged syringe.[2][3]

  • Inlet and Liner Problems: The condition and type of the inlet liner are critical.[4] A dirty or contaminated liner, the presence of septum particles in the liner, or the use of an inappropriate liner geometry can all lead to peak distortion.[3][4] For splitless injections, which are common for trace analysis, a single taper liner with glass wool is often recommended to aid in sample vaporization and focusing.[5]

  • Column Issues: Improper installation of the GC column, such as incorrect insertion depth into the inlet, can cause peak splitting.[1] A poor column cut that is not a clean 90-degree angle can also disrupt the sample band.[6] Furthermore, contamination or degradation of the stationary phase at the head of the column can create active sites that interact with the analyte, leading to distorted peaks.[6]

  • Method Parameter Mismatches: Suboptimal GC method parameters are a frequent culprit. A significant mismatch between the polarity of the sample solvent and the stationary phase can cause the sample to "bead up" on the column instead of forming a uniform band, resulting in split peaks.[2] Additionally, an initial oven temperature that is too high for the solvent and analyte can lead to poor focusing of the analyte at the head of the column, causing peak broadening and splitting.[7]

  • Sample Preparation and Derivatization Issues: Although this compound may already be in its ester form, if you are derivatizing myristic acid to form this compound, incomplete or side reactions during this process can lead to the presence of multiple related compounds that may elute closely together, appearing as split or shouldered peaks. The presence of residual derivatizing agents or byproducts can also interfere with the chromatography.[8]

Q2: How can I systematically troubleshoot peak splitting for my this compound sample?

A2: A logical, step-by-step approach is the most effective way to identify and resolve the cause of peak splitting. The following workflow is recommended:

  • Initial Checks (The "Low-Hanging Fruit"):

    • Review Injection Technique: If using manual injection, ensure a smooth, rapid, and consistent injection.[1] If using an autosampler, check the syringe for damage and ensure it is functioning correctly.[3]

    • Check the Septum: A cored or leaking septum can introduce contaminants and cause pressure fluctuations. Replace the septum if it shows signs of wear.

    • Run a Blank: Inject a vial of pure solvent to see if the peak splitting is due to contamination in the system.[4]

  • Inlet and Column Maintenance:

    • Inspect and Clean/Replace the Inlet Liner: Remove the inlet liner and inspect it for contamination or septum particles. It is often best to replace the liner with a new, deactivated one.[3][4] Ensure you are using the correct type of liner for your injection mode (e.g., a single taper liner with wool for splitless injections).[5]

    • Column Installation and Maintenance: Verify that the column is installed at the correct depth in the inlet according to the manufacturer's instructions.[1] Trim a small portion (e.g., 10-20 cm) from the front of the column to remove any contaminated stationary phase.[6] Ensure the column cut is clean and at a 90-degree angle.[6]

  • Method Parameter Optimization:

    • Injection Volume: Reduce the injection volume. Overloading the column is a common cause of peak distortion.[9]

    • Initial Oven Temperature: If using splitless injection, set the initial oven temperature approximately 20°C below the boiling point of your solvent to ensure proper "solvent focusing."[7]

    • Solvent and Stationary Phase Compatibility: Ensure the polarity of your sample solvent is compatible with your GC column's stationary phase. For FAMEs, polar columns like those with polyethylene (B3416737) glycol (e.g., DB-Wax) or cyanopropyl stationary phases are commonly used.[10][11] Dissolving the sample in a solvent of similar polarity (e.g., hexane (B92381) for a nonpolar column) is recommended.[2]

  • Sample Preparation Review:

    • Derivatization Check: If you are preparing the this compound via derivatization, review your protocol to ensure the reaction has gone to completion and that all derivatizing reagents have been removed. Incomplete reactions can result in the presence of the original acid, which will chromatograph poorly and can appear as a tailing or split peak.[8]

The following diagram illustrates this troubleshooting workflow:

// Nodes Start [label="Peak Splitting Observed\nfor this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"]; InitialChecks [label="Step 1: Initial Checks\n- Review Injection Technique\n- Check Septum\n- Run Solvent Blank", fillcolor="#FBBC05", fontcolor="#202124"]; ProblemSolved1 [label="Problem Resolved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; InletColumn [label="Step 2: Inlet & Method\n- Inspect/Replace Liner\n- Check Column Installation\n- Trim Column", fillcolor="#FBBC05", fontcolor="#202124"]; ProblemSolved2 [label="Problem Resolved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; MethodParams [label="Step 3: Method Parameters\n- Reduce Injection Volume\n- Optimize Initial Oven Temp.\n- Check Solvent/Phase Polarity", fillcolor="#FBBC05", fontcolor="#202124"]; ProblemSolved3 [label="Problem Resolved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; SamplePrep [label="Step 4: Sample Preparation\n- Review Derivatization Protocol\n- Ensure Complete Reaction\n- Check for Contaminants", fillcolor="#FBBC05", fontcolor="#202124"]; ProblemSolved4 [label="Problem Resolved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Consult [label="Consult Instrument Manual\nor Technical Support", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Start -> InitialChecks; InitialChecks -> ProblemSolved1 [label="Yes"]; InitialChecks -> InletColumn [label="No"]; InletColumn -> ProblemSolved2 [label="Yes"]; InletColumn -> MethodParams [label="No"]; MethodParams -> ProblemSolved3 [label="Yes"]; MethodParams -> SamplePrep [label="No"]; SamplePrep -> ProblemSolved4 [label="Yes"]; SamplePrep -> Consult [label="No"]; }

Caption: A logical workflow for troubleshooting peak splitting in GC-MS.

Data Presentation: Impact of GC-MS Parameters on Peak Shape

The following table summarizes the qualitative and potential quantitative impact of key GC-MS parameters on the peak shape of this compound. The values presented are illustrative, based on established chromatographic principles, and should be used as a guide for optimization.

ParameterSub-optimal ConditionPotential Impact on Peak ShapeRecommended ActionExpected Outcome
Injection Volume > 2 µL (Splitless)Peak fronting or splitting due to column overload.[9]Decrease injection volume to 0.5 - 1 µL.Symmetrical, Gaussian peak shape.
Initial Oven Temp. Too high (e.g., > solvent boiling point)Broad, split, or tailing peaks for early eluters due to poor focusing.[7]Set initial temp. 20°C below solvent boiling point.[7]Sharp, symmetrical peaks.
Inlet Liner Dirty, wrong type (e.g., straight for splitless)Peak splitting or tailing due to active sites or poor vaporization.[4]Replace with a clean, deactivated single taper liner with wool.[5]Improved peak shape and reproducibility.
Solvent Polarity Mismatch with stationary phase (e.g., polar solvent on non-polar column)Split or misshapen peaks due to "beading" of the solvent on the column.[2]Use a solvent with polarity similar to the stationary phase (e.g., hexane).[2]Symmetrical peaks.
Column Installation Incorrect insertion depthPeak splitting due to turbulent flow at the column inlet.[1]Re-install the column according to the manufacturer's specifications.Consistent and sharp peak shape.

Experimental Protocols

Protocol 1: Derivatization of Myristic Acid to this compound (for reference)

If preparing this compound from myristic acid, a robust derivatization protocol is crucial. The following is a general procedure using butanol and a catalyst.

Materials:

  • Myristic acid sample

  • Anhydrous n-butanol

  • Acetyl chloride or concentrated sulfuric acid (as catalyst)

  • Hexane (or other suitable extraction solvent)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Reaction vial with a PTFE-lined cap

Procedure:

  • Sample Preparation: Accurately weigh approximately 1-10 mg of the myristic acid sample into a clean, dry reaction vial.

  • Reagent Addition: Add 1-2 mL of anhydrous n-butanol to the vial.

  • Catalyst Addition: Carefully add a catalytic amount of acetyl chloride (e.g., 200 µL) or a few drops of concentrated sulfuric acid. Caution: These reagents are corrosive and react exothermically. Perform this step in a fume hood.

  • Reaction: Tightly cap the vial and heat at 60-80°C for 1-2 hours. A heating block or water bath is recommended.

  • Extraction: After cooling to room temperature, add 1 mL of water and 1 mL of hexane to the vial. Vortex thoroughly for 30 seconds.

  • Washing: Carefully transfer the upper hexane layer to a new vial. Wash the hexane layer by adding 1 mL of saturated sodium bicarbonate solution, vortexing, and then removing the lower aqueous layer. This step neutralizes any remaining acid catalyst.

  • Drying: Dry the hexane extract by passing it through a small amount of anhydrous sodium sulfate.

  • Analysis: The resulting hexane solution containing this compound is ready for GC-MS analysis.

Protocol 2: Recommended GC-MS Parameters for this compound Analysis

The following are starting parameters for the GC-MS analysis of this compound. Optimization may be required based on your specific instrument and sample matrix.

  • GC System: Agilent 8890 GC (or equivalent)

  • Mass Spectrometer: Agilent 5977B MSD (or equivalent)

  • Column: DB-Wax (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar polar capillary column.[10][11]

  • Inlet: Split/splitless

  • Inlet Temperature: 250°C

  • Injection Mode: Splitless (or split 50:1 for concentrated samples)

  • Injection Volume: 1 µL

  • Liner: Deactivated single taper with glass wool[5]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 1 minute

    • Ramp: 10°C/min to 240°C

    • Hold: 5 minutes at 240°C

  • MS Transfer Line Temperature: 250°C

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Impact (EI) at 70 eV

  • Scan Range: m/z 40-400

References

Technical Support Center: Preventing Phase Separation in Butyl Myristate-Based Emulsions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides practical guidance and troubleshooting strategies to help you formulate stable oil-in-water (O/W) emulsions with butyl myristate, a common emollient in cosmetic and pharmaceutical applications. Phase separation is a frequent challenge with emulsions, and this resource offers a structured approach to identifying and resolving these stability issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of phase separation in this compound emulsions?

A1: Phase separation in emulsions is a sign of instability. The main mechanisms are:

  • Creaming or Sedimentation: The rising of the less dense this compound droplets to the top (creaming) or the settling of denser components. This is often a reversible first step in phase separation.

  • Flocculation: The clumping together of this compound droplets without merging. This can be a precursor to coalescence.

  • Coalescence: The irreversible merging of smaller droplets to form larger ones, which eventually leads to a visible oil layer. This indicates a critical failure of the emulsion system.

  • Ostwald Ripening: The growth of larger droplets at the expense of smaller ones over time, even in seemingly stable emulsions.

These issues typically arise from an improperly formulated emulsifier system, incorrect processing parameters, or inappropriate storage conditions.

Q2: What is the required Hydrophile-Lipophile Balance (HLB) for creating a stable oil-in-water (O/W) emulsion with this compound?

A2: While a definitive required HLB for this compound is not readily published, we can estimate a suitable range based on similar esters. For instance, isopropyl myristate has a required HLB of approximately 11.5-12 for an O/W emulsion.[1] Given their structural similarities, a starting HLB value in the range of 11-12 is a reasonable starting point for this compound in an O/W emulsion. It is crucial to experimentally determine the optimal HLB for your specific system.

Q3: How do I select the right emulsifier for my this compound emulsion?

A3: Emulsifier selection is critical for stability. Key considerations include:

  • HLB Value: Choose a single emulsifier or a blend of emulsifiers with an average HLB value in the recommended range (11-12 for O/W). Using a combination of a low-HLB and a high-HLB emulsifier often creates a more stable emulsion than a single emulsifier.

  • Chemical Type: The chemical nature of the emulsifier should be compatible with the other ingredients in your formulation.

  • Concentration: There must be a sufficient amount of emulsifier to adequately coat the surface of the this compound droplets. A typical starting concentration is 2-5% of the total formulation, but this should be optimized.

Q4: What role do co-emulsifiers and thickeners play in stabilizing this compound emulsions?

A4:

  • Co-emulsifiers: Fatty alcohols like cetyl or stearyl alcohol can be added to the oil phase to increase the viscosity and stability of the emulsion. Myristyl myristate can also act as a co-emulsifier to enhance stability.

  • Thickeners and Stabilizers: Adding water-soluble polymers like xanthan gum or carbomer to the aqueous phase increases its viscosity, which slows down the movement of the oil droplets and prevents creaming and coalescence.[2]

Q5: What are the ideal processing conditions for preparing a stable this compound emulsion?

A5: Proper processing is essential for creating a fine and stable emulsion:

  • Heating: Heat the oil phase (containing this compound and any oil-soluble ingredients) and the water phase separately to the same temperature, typically 70-75°C, to ensure all components are melted and to facilitate emulsification.

  • Addition: Slowly add the water phase to the oil phase with continuous mixing.

  • Homogenization: Use a high-shear homogenizer to reduce the droplet size of the this compound. Smaller, more uniform droplets lead to a more stable emulsion. The speed and duration of homogenization will need to be optimized for your specific formulation and equipment.

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving phase separation in your this compound emulsions.

Observation Potential Cause(s) Recommended Solutions
Creaming (Oily layer at the top) Insufficient viscosity of the continuous (water) phase. Droplet size is too large.- Increase the concentration of a thickening agent (e.g., xanthan gum, carbomer) in the aqueous phase. - Optimize homogenization to reduce droplet size (increase speed or time). - Increase the concentration of the emulsifier system.
Coalescence (Irreversible merging of droplets leading to oil separation) - Incorrect HLB of the emulsifier system. - Insufficient emulsifier concentration. - High storage temperatures.- Adjust the HLB of your emulsifier blend to be closer to the required HLB of 11-12. - Increase the total emulsifier concentration. - Store the emulsion at a controlled, cooler temperature.
Flocculation (Clumping of oil droplets) - Suboptimal pH affecting emulsifier performance. - Presence of electrolytes disrupting the emulsifier film.- Adjust the pH of the aqueous phase to be within the optimal range for your chosen emulsifier. - Evaluate the type and concentration of any electrolytes in your formulation.
Immediate Phase Separation After Preparation - Incorrect emulsifier for an O/W emulsion (HLB is too low). - Grossly insufficient emulsifier concentration. - Inadequate homogenization.- Ensure your emulsifier or emulsifier blend has a calculated HLB in the 11-12 range. - Significantly increase the emulsifier concentration. - Ensure high-shear homogenization is applied for an adequate duration.
Grainy or Waxy Appearance Waxy components (like co-emulsifiers) were not sufficiently heated and melted before emulsification.[3]Ensure both the oil and water phases are heated to a temperature above the melting point of all waxy ingredients (typically 70-75°C) before and during emulsification.[3]

Experimental Protocols

Protocol 1: Determining the Required HLB of this compound

This protocol outlines a method to experimentally determine the optimal HLB for emulsifying this compound in an O/W emulsion.

Materials:

  • This compound

  • Low HLB emulsifier (e.g., Sorbitan Oleate, HLB = 4.3)

  • High HLB emulsifier (e.g., Polysorbate 80, HLB = 15.0)

  • Deionized Water

  • Beakers, hot plate/stirrer, homogenizer

Procedure:

  • Prepare Emulsifier Blends: Prepare a series of emulsifier blends with varying HLB values (e.g., 9, 10, 11, 12, 13) by mixing the low and high HLB emulsifiers in different ratios. The percentage of each emulsifier required for a target HLB can be calculated using the following formula: %High HLB Emulsifier = 100 * (Required HLB - HLB of Low Emulsifier) / (HLB of High Emulsifier - HLB of Low Emulsifier)

  • Prepare Emulsions: For each HLB blend, prepare a small batch of a simple O/W emulsion (e.g., 20% this compound, 5% Emulsifier Blend, 75% Deionized Water).

    • Heat the oil phase (this compound and emulsifier blend) and the water phase separately to 70-75°C.

    • Slowly add the water phase to the oil phase while mixing.

    • Homogenize each emulsion under the same conditions (e.g., 5000 rpm for 3 minutes).

  • Evaluate Stability: Visually inspect the emulsions for phase separation immediately after preparation and after 24 hours at room temperature. The emulsion with the least separation corresponds to the optimal HLB for this compound.

Protocol 2: Preparation of a Stable this compound O/W Emulsion

This protocol provides a general method for preparing a stable O/W emulsion containing this compound.

Materials:

  • Oil Phase:

    • This compound: 15-25%

    • Co-emulsifier (e.g., Cetyl Alcohol): 1-3%

    • Low HLB Emulsifier (part of blend): As calculated

  • Water Phase:

    • Deionized Water: q.s. to 100%

    • High HLB Emulsifier (part of blend): As calculated

    • Thickening Agent (e.g., Xanthan Gum): 0.2-0.5%

    • Preservative: As required

Procedure:

  • Phase Preparation:

    • In one beaker, combine all oil phase ingredients and heat to 70-75°C with gentle stirring until all components are melted and uniform.

    • In a separate beaker, disperse the xanthan gum in a small amount of glycerin (if used) before adding to the deionized water. Add the high HLB emulsifier and preservative. Heat to 70-75°C with stirring until all solids are dissolved.

  • Emulsification: Slowly add the water phase to the oil phase while homogenizing at a moderate speed.

  • Homogenization: Continue homogenization for 5-10 minutes to form a fine, uniform emulsion.

  • Cooling: Remove the emulsion from the heat and continue to stir gently with a propeller mixer until it cools to room temperature.

  • Final Adjustments: Check and adjust the pH if necessary.

Protocol 3: Accelerated Stability Testing

This protocol helps to quickly assess the long-term stability of your this compound emulsion.

Methods:

  • Centrifugation:

    • Place 10-15 mL of the emulsion in a centrifuge tube.

    • Centrifuge at 3000-5000 rpm for 30 minutes.

    • Observe for any signs of creaming or phase separation. A stable emulsion will show no visible change.

  • Freeze-Thaw Cycling:

    • Place a sample of the emulsion at -10°C for 24 hours.

    • Allow the sample to thaw at room temperature for 24 hours.

    • Repeat this cycle 3-5 times.

    • Visually inspect for any changes in consistency, appearance, or phase separation.

  • Elevated Temperature Storage:

    • Store samples of the emulsion at elevated temperatures (e.g., 40°C and 50°C) for a period of 1 to 3 months.

    • Periodically examine the samples for changes in color, odor, viscosity, and phase separation.

Data Presentation

Table 1: Example Emulsifier Blends for Determining Required HLB

Target HLB% Sorbitan Oleate (HLB 4.3)% Polysorbate 80 (HLB 15.0)
956.143.9
1046.753.3
1137.462.6
1228.072.0
1318.781.3

Table 2: Troubleshooting Formulation Adjustments and Expected Outcomes

IssueFormulation VariableAdjustmentExpected Outcome on Stability
CreamingThickener ConcentrationIncrease Xanthan Gum from 0.2% to 0.4%Increased viscosity, reduced creaming
CoalescenceEmulsifier ConcentrationIncrease total emulsifier from 3% to 5%Improved droplet stability, reduced oil separation
CoalescenceHomogenization SpeedIncrease from 3000 rpm to 6000 rpmSmaller droplet size, improved long-term stability
GraininessProcessing TemperatureEnsure both phases are at 75°C before mixingSmooth, homogenous texture

Visualizations

Troubleshooting_Flowchart Start Emulsion Shows Phase Separation Creaming Creaming Observed Start->Creaming Reversible Layering Coalescence Coalescence Observed Start->Coalescence Irreversible Oil Layer Immediate_Separation Immediate Separation Start->Immediate_Separation Separates on Cooling Increase_Viscosity Action: Increase Thickener (e.g., Xanthan Gum) Creaming->Increase_Viscosity Low Viscosity? Check_Droplet_Size Check_Droplet_Size Creaming->Check_Droplet_Size Large Droplets? Check_HLB Check_HLB Coalescence->Check_HLB Incorrect HLB? Check_Emulsifier_Conc Check_Emulsifier_Conc Coalescence->Check_Emulsifier_Conc Low Emulsifier %? Verify_HLB Verify_HLB Immediate_Separation->Verify_HLB HLB too low? Verify_Homogenization Verify_Homogenization Immediate_Separation->Verify_Homogenization Inadequate Mixing? Increase_Homogenization Action: Increase Homogenization Speed/Time Check_Droplet_Size->Increase_Homogenization Yes Adjust_HLB Action: Adjust Emulsifier Blend to target HLB ~11-12 Check_HLB->Adjust_HLB Yes Increase_Emulsifier_Conc Action: Increase Total Emulsifier Concentration Check_Emulsifier_Conc->Increase_Emulsifier_Conc Yes Verify_HLB->Adjust_HLB Verify_Homogenization->Increase_Homogenization

Caption: Troubleshooting flowchart for this compound emulsion phase separation.

Experimental_Workflow cluster_prep Phase Preparation cluster_emulsify Emulsification cluster_finish Finishing Oil_Phase Prepare Oil Phase (this compound, Co-emulsifier) Heat to 75°C Combine Slowly Add Water Phase to Oil Phase Oil_Phase->Combine Water_Phase Prepare Water Phase (Water, Thickener, Emulsifier) Heat to 75°C Water_Phase->Combine Homogenize High-Shear Homogenization (e.g., 5-10 min) Combine->Homogenize Cool Cool to Room Temperature with Gentle Mixing Homogenize->Cool QC Final QC Checks (pH, Viscosity) Cool->QC

Caption: General workflow for preparing a this compound O/W emulsion.

References

Technical Support Center: Enhancing Butyl Myristate Yield in Enzymatic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the enzymatic synthesis of butyl myristate for improved yields.

Troubleshooting Guide

This section addresses common challenges encountered during the enzymatic synthesis of this compound, offering potential causes and solutions in a question-and-answer format.

Q1: Why is my this compound yield consistently low?

Low yield in enzymatic esterification is a frequent issue that can often be attributed to the reversible nature of the reaction. Several factors can limit the final product yield. The primary reasons include reaction equilibrium, the presence of water, and potential substrate or product inhibition.

A key strategy to overcome equilibrium limitations is the removal of byproducts, particularly water. This shifts the reaction equilibrium towards product formation in accordance with Le Châtelier's principle. This can be achieved by adding molecular sieves to the reaction mixture or by conducting the reaction under vacuum.

Q2: My reaction starts, but the rate slows down significantly over time. What could be the cause?

A decelerating reaction rate can be indicative of several factors, including product inhibition, enzyme deactivation, or mass transfer limitations. The accumulation of this compound in the reaction medium can sometimes inhibit the enzyme's activity. High concentrations of substrates, particularly myristic acid, can also lead to enzyme inhibition.

To address this, consider implementing a fed-batch system where one of the substrates is added gradually. In-situ product removal techniques can also be beneficial. Additionally, ensure adequate agitation or stirring to overcome mass transfer limitations, especially when using immobilized enzymes.

Q3: I am observing no or very little product formation. What should I check first?

A complete lack of product formation often points to an issue with the enzyme's activity or the reaction setup. First, verify the activity of your lipase (B570770) using a standard assay. Improper storage or handling can lead to a loss of enzyme activity.

Also, confirm that the reaction conditions, such as temperature and pH (or "pH memory" in non-aqueous media), are optimal for the specific lipase you are using. Each enzyme has an optimal temperature range for activity; excessively high temperatures can cause denaturation.

Frequently Asked Questions (FAQs)

Q1: What is the optimal molar ratio of butanol to myristic acid?

While the stoichiometric ratio for the esterification of myristic acid and butanol is 1:1, using an excess of one of the reactants is a common strategy to drive the reaction towards a higher yield. Often, an excess of the alcohol (butanol) is used as it is typically less expensive and easier to remove from the final product. Molar ratios of alcohol to acid ranging from 1:2 to 10:1 have been investigated for similar esterification reactions. For instance, in the synthesis of propyl oleate, an oleic acid to propanol (B110389) molar ratio of 1:2 was found to be optimal.

Q2: How does temperature affect the yield of this compound?

Temperature is a critical parameter in enzymatic reactions. While higher temperatures generally increase the reaction rate, they can also lead to enzyme denaturation and a loss of catalytic activity if the optimal temperature for the specific lipase is exceeded. It is crucial to determine the optimal temperature for your chosen enzyme to achieve a balance between reaction rate and enzyme stability. For many common lipases, the optimal temperature for ester synthesis lies between 40°C and 60°C.[1][2]

Q3: Should I use a solvent-free system or an organic solvent?

Both solvent-free and solvent-based systems can be employed for the enzymatic synthesis of this compound. Solvent-free systems are considered more environmentally friendly and can simplify downstream processing. However, organic solvents can be beneficial in overcoming mass transfer limitations, especially when dealing with viscous substrates. If using a solvent, non-polar options like n-hexane or isooctane (B107328) are often preferred as they are less likely to strip the essential water layer from the enzyme, which is crucial for its activity.

Q4: How can I monitor the progress of the reaction?

The progress of the esterification reaction can be monitored by taking small aliquots from the reaction mixture at regular intervals. The concentration of the remaining myristic acid can be determined by titration with a standard solution of sodium hydroxide. Alternatively, gas chromatography (GC) can be used to quantify the formation of this compound over time.[3]

Q5: What is the best way to purify the final product?

After the reaction is complete and the enzyme has been removed (typically by filtration for immobilized enzymes), the purification of this compound generally involves several steps. First, any unreacted myristic acid can be removed by washing the reaction mixture with a mild alkaline solution, such as 5% sodium bicarbonate. This is followed by washing with distilled water until the aqueous layer is neutral. Finally, any unreacted butanol and the solvent (if used) can be removed by rotary evaporation to yield the purified this compound.[3]

Data Presentation

The following tables summarize quantitative data on the impact of various reaction parameters on the yield of myristate esters from different studies. This data can serve as a starting point for the optimization of this compound synthesis.

Table 1: Effect of Temperature on Myristate Ester Synthesis

Ester SynthesizedLipase SourceTemperature (°C)Conversion/Yield (%)Reference
Isopropyl MyristateCandida antarctica (Novozym 435)6087.65[1]
Methyl MyristateSteapsin45~88 mM[4]
Myristyl MyristateCandida antarctica60High Conversion[5]
Isopropyl MyristateBacillus cereus6566.0 mM[6]

Table 2: Effect of Substrate Molar Ratio on Myristate Ester Synthesis

Ester SynthesizedLipase SourceMolar Ratio (Acid:Alcohol)Conversion/Yield (%)Reference
Isopropyl MyristateCandida antarctica (Novozym 435)1:1587.65[1]
Methyl MyristateSteapsin1:1~88 mM[4]
Myristyl MyristateCandida antarctica1:1High Conversion[5]
Isopropyl MyristateBacillus cereus1:166.0 mM[6]

Table 3: Effect of Enzyme Loading on Myristate Ester Synthesis

Ester SynthesizedLipase SourceEnzyme LoadingConversion/Yield (%)Reference
Isopropyl MyristateCandida antarctica (Novozym 435)4% (w/w)87.65[1]
Methyl MyristateSteapsin20 mg/mL~88 mM[4]
Myristyl MyristateCandida antarctica1% (w/w)High Conversion[5]
Oleyl OleateCandida antarctica2.5%High Conversion[5]

Experimental Protocols

This section provides a detailed methodology for the enzymatic synthesis of this compound, adapted from established protocols for similar esters.[3]

Protocol 1: Enzymatic Synthesis of this compound

  • Materials and Equipment:

    • Myristic acid

    • n-Butanol

    • Immobilized lipase (e.g., Novozym 435)

    • Organic solvent (e.g., n-hexane, optional)

    • Molecular sieves (3Å, activated)

    • Jacketed glass reactor with magnetic stirrer and temperature control

    • Filtration apparatus

    • Rotary evaporator

    • Separatory funnel

    • 5% Sodium bicarbonate solution

    • Anhydrous sodium sulfate

  • Reaction Setup:

    • In the jacketed glass reactor, combine myristic acid and n-butanol. A common starting point for the molar ratio is 1:3 (myristic acid:n-butanol).

    • If using a solvent, add n-hexane to the reactor.

    • Add activated molecular sieves to the mixture to remove water produced during the reaction.

  • Enzyme Addition:

    • Add the immobilized lipase to the reaction mixture. A typical starting concentration is 5-10% by weight of the limiting substrate (myristic acid).

  • Reaction Conditions:

    • Heat the mixture to the optimal temperature for the chosen lipase (e.g., 50-60°C).

    • Stir the mixture at a constant rate (e.g., 200 rpm) to ensure proper mixing.

    • Allow the reaction to proceed for a set time (e.g., 8-24 hours), monitoring the progress as needed.

  • Reaction Termination and Enzyme Recovery:

    • Once the desired conversion is achieved, cool the reaction mixture.

    • Separate the immobilized enzyme by filtration. The enzyme can be washed with the solvent and dried for potential reuse.

  • Product Purification:

    • Transfer the filtrate to a separatory funnel.

    • Wash the mixture with a 5% sodium bicarbonate solution to remove any unreacted myristic acid.

    • Wash with distilled water until the aqueous layer is neutral.

    • Dry the organic phase over anhydrous sodium sulfate.

    • Remove the solvent and excess butanol using a rotary evaporator to obtain the purified this compound.

Protocol 2: Gas Chromatography (GC) Analysis of this compound

  • Materials and Equipment:

    • Gas chromatograph with a flame ionization detector (GC-FID)

    • Capillary column suitable for fatty acid ester analysis (e.g., a wax or mid-polar column)

    • This compound standard

    • Solvent for sample dilution (e.g., n-hexane)

    • Autosampler vials

  • GC Conditions (Example):

    • Injector Temperature: 250°C

    • Detector Temperature (FID): 260°C

    • Carrier Gas: Helium or Nitrogen

    • Injection Volume: 1 µL

    • Split Ratio: 50:1 (adjust as needed)

    • Oven Temperature Program:

      • Initial temperature: 150°C, hold for 1 minute.

      • Ramp: 10°C/min to 250°C.

      • Hold: Hold at 250°C for 5 minutes. (Note: This program should be optimized for your specific column and instrument.)

  • Procedure:

    • Sample Preparation: Prepare a standard solution of pure this compound in n-hexane. Dilute a small aliquot of your reaction product in n-hexane.

    • Injection: Inject the standard and sample solutions into the GC.

    • Analysis: Identify the this compound peak in your sample chromatogram by comparing its retention time with that of the standard. The purity of the product can be estimated by the peak area percentage. For quantitative analysis, a calibration curve should be constructed using standards of known concentrations.

Visualizations

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Reactants Myristic Acid + Butanol Reactor Jacketed Reactor Reactants->Reactor Solvent Solvent (optional) Solvent->Reactor Sieves Molecular Sieves Sieves->Reactor Conditions Heating & Stirring Reactor->Conditions Enzyme Immobilized Lipase Enzyme->Reactor Filtration Filtration Conditions->Filtration Reaction Mixture Washing Washing Filtration->Washing Filtrate Drying Drying Washing->Drying Evaporation Evaporation Drying->Evaporation GC GC Analysis Evaporation->GC Purified This compound Troubleshooting_Yield Start Low this compound Yield Equilibrium Is water being removed? Start->Equilibrium SubstrateRatio Is an excess of one substrate used? Equilibrium->SubstrateRatio Yes AddSieves Add molecular sieves or apply vacuum. Equilibrium->AddSieves No EnzymeActivity Is the enzyme active? SubstrateRatio->EnzymeActivity Yes IncreaseExcess Increase molar ratio of butanol to myristic acid. SubstrateRatio->IncreaseExcess No ReactionConditions Are temperature and agitation optimal? EnzymeActivity->ReactionConditions Yes CheckEnzyme Verify enzyme activity with a standard assay. EnzymeActivity->CheckEnzyme No OptimizeConditions Optimize temperature and agetation speed. ReactionConditions->OptimizeConditions No

References

Degradation of butyl myristate under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the degradation of butyl myristate under acidic and basic conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound under acidic or basic conditions?

A1: The primary degradation pathway for this compound, an ester, under both acidic and basic conditions is hydrolysis. This reaction breaks the ester bond, yielding myristic acid and butanol.[1][2][3]

  • Acid-Catalyzed Hydrolysis: This is a reversible reaction where an acid catalyst, typically a strong acid like HCl or H₂SO₄, protonates the carbonyl oxygen of the ester, making it more susceptible to nucleophilic attack by water. The reaction produces myristic acid and butanol. To drive the reaction to completion, a large excess of water is typically used.[1][2][3]

  • Base-Catalyzed Hydrolysis (Saponification): This is an irreversible reaction where a hydroxide (B78521) ion (from a base like NaOH or KOH) acts as a nucleophile, attacking the carbonyl carbon of the ester.[4][5] This initially forms myristic acid and butoxide. The butoxide then deprotonates the myristic acid to form a carboxylate salt (e.g., sodium myristate) and butanol. This final acid-base step is essentially irreversible and drives the reaction to completion.[4][5]

Q2: What are the expected products of this compound hydrolysis?

A2:

  • Under acidic conditions , the products are myristic acid and butanol .

  • Under basic conditions , the products are the salt of myristic acid (e.g., sodium myristate or potassium myristate) and butanol .[4] To obtain the free myristic acid from the carboxylate salt, a subsequent acidification step is required.[6]

Q3: What factors influence the rate of this compound degradation?

A3: The rate of hydrolysis is primarily influenced by:

  • pH: The reaction is slowest at neutral pH and is catalyzed by both acid and base. The rate increases as the pH becomes more acidic or more basic.

  • Temperature: As with most chemical reactions, increasing the temperature will increase the rate of hydrolysis under both acidic and basic conditions.

  • Concentration of reactants: The rate is dependent on the concentration of this compound and the catalyst (H⁺ or OH⁻).

  • Solvent: The choice of solvent can affect the solubility of the reactants and the stability of the transition state, thereby influencing the reaction rate.

Q4: How can I monitor the progress of the hydrolysis reaction?

A4: The progress of the reaction can be monitored by measuring the disappearance of the starting material (this compound) or the appearance of one of the products (myristic acid or its salt). Common analytical techniques include:

  • Titration: Aliquots of the reaction mixture can be taken at various time points and titrated with a standard solution of base (for acid-catalyzed hydrolysis) or acid (after acidification of the reaction mixture for base-catalyzed hydrolysis) to determine the amount of myristic acid produced.[7][8][9]

  • Chromatography (GC or HPLC): Gas chromatography (GC) or high-performance liquid chromatography (HPLC) can be used to separate and quantify the amount of this compound remaining or the amount of butanol or myristic acid formed over time.[10][11]

  • Spectroscopy (NMR): Nuclear magnetic resonance (NMR) spectroscopy can be used to monitor the changes in the chemical environment of the protons or carbons near the ester linkage as it is hydrolyzed.

Troubleshooting Guides

Issue 1: Incomplete Hydrolysis

Potential Cause Suggested Solution
Insufficient Reaction Time or Temperature For both acidic and basic hydrolysis, ensure the reaction is heated under reflux for an adequate amount of time. Monitor the reaction progress using TLC, GC, or HPLC to determine when the reaction is complete.
Equilibrium in Acid-Catalyzed Hydrolysis Acid-catalyzed hydrolysis is a reversible reaction.[1][2][3] To drive the equilibrium towards the products, use a large excess of water (e.g., by using a dilute acid solution).
Insufficient Catalyst Ensure a sufficient concentration of the acid or base catalyst is used. For base-catalyzed hydrolysis (saponification), it is common to use a molar excess of the base to ensure the reaction goes to completion.[6]
Poor Solubility of this compound This compound is not very soluble in water. Adding a co-solvent like ethanol (B145695) or methanol (B129727) can help to increase the solubility of the ester and improve the reaction rate.[6]

Issue 2: Side Reactions or Unexpected Products

Potential Cause Suggested Solution
Transesterification If an alcohol other than water (for hydrolysis) is used as a solvent (e.g., methanol or ethanol), transesterification can occur, leading to the formation of a different ester (e.g., methyl myristate or ethyl myristate). Use water as the primary nucleophile for hydrolysis.
Degradation of Products at High Temperatures Prolonged heating at very high temperatures could potentially lead to the degradation of the products. Follow established protocols for reaction time and temperature.
Contamination of Reagents Ensure all reagents and solvents are of appropriate purity to avoid the introduction of contaminants that could lead to side reactions.

Issue 3: Difficulty in Product Isolation

| Potential Cause | Suggested Solution | | Emulsion Formation During Workup | The formation of emulsions can be an issue during the extraction of myristic acid, especially after basic hydrolysis due to the soap-like nature of the carboxylate salt. To break emulsions, you can try adding a saturated brine solution or centrifuging the mixture. | | Incomplete Precipitation of Myristic Acid | After basic hydrolysis, myristic acid is in the form of its salt. It needs to be protonated by adding a strong acid to precipitate. Ensure the pH is sufficiently acidic (pH < 4) to fully protonate the carboxylate. Cooling the mixture in an ice bath can also aid precipitation. | | Loss of Butanol During Workup | Butanol has some solubility in water. To maximize its recovery, perform multiple extractions with a suitable organic solvent. |

Data Presentation

Table 1: Illustrative Kinetic Data for Ester Hydrolysis

Disclaimer: The following data are representative values for the hydrolysis of long-chain esters and are intended for illustrative purposes. Actual reaction rates for this compound may vary depending on specific experimental conditions.

ConditionCatalystTemperature (°C)Second-Order Rate Constant (k) (M⁻¹s⁻¹)Half-life (t₁/₂) (hours) at [Catalyst] = 1M
AcidicHCl25~1 x 10⁻⁵~19.3
AcidicHCl50~5 x 10⁻⁵~3.9
BasicNaOH25~1 x 10⁻²~0.019
BasicNaOH50~5 x 10⁻²~0.0039

Note: The half-life is calculated as t₁/₂ = 0.693 / (k * [Catalyst]) for a pseudo-first-order reaction, assuming the catalyst concentration is much greater than the ester concentration and remains constant.

Experimental Protocols

Protocol 1: Acid-Catalyzed Hydrolysis of this compound

Materials:

  • This compound

  • 1 M Hydrochloric acid (HCl)

  • Ethanol (optional, as a co-solvent)

  • Reflux apparatus (round-bottom flask, condenser, heating mantle)

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Rotary evaporator

Procedure:

  • Place this compound (1 equivalent) and a stir bar into a round-bottom flask.

  • Add a large excess of 1 M HCl (e.g., 10-20 equivalents of water). If solubility is an issue, a minimal amount of ethanol can be added to create a homogeneous solution.

  • Assemble the reflux apparatus and heat the mixture to reflux with stirring.

  • Monitor the reaction progress by taking small aliquots at regular intervals and analyzing them by TLC or GC.

  • Once the reaction is complete (typically after several hours), cool the mixture to room temperature.

  • Transfer the mixture to a separatory funnel and extract the products with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic layer with water and then with a saturated sodium bicarbonate solution to remove any remaining acid.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent using a rotary evaporator to isolate the myristic acid and butanol.

Protocol 2: Base-Catalyzed Hydrolysis (Saponification) of this compound

Materials:

  • This compound

  • 1 M Sodium hydroxide (NaOH) in a water/ethanol mixture (e.g., 1:1 v/v)

  • Reflux apparatus

  • Magnetic stirrer and stir bar

  • Beaker

  • Ice bath

  • Concentrated HCl

  • Buchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in a solution of 1 M NaOH in a water/ethanol mixture (use a molar excess of NaOH, e.g., 2-3 equivalents).

  • Add a stir bar, attach a condenser, and heat the mixture to reflux with stirring.

  • Reflux for approximately 1-2 hours, or until the reaction is complete as determined by TLC or GC.

  • Cool the reaction mixture to room temperature. A solid precipitate of sodium myristate may form.

  • Transfer the mixture to a beaker and place it in an ice bath.

  • Slowly and carefully add concentrated HCl with stirring until the solution is acidic (pH < 4, check with pH paper). A white precipitate of myristic acid will form.

  • Collect the solid myristic acid by vacuum filtration using a Buchner funnel.

  • Wash the solid with cold water to remove any remaining salts.

  • Allow the myristic acid to air dry or dry in a desiccator. The butanol will be in the filtrate and can be isolated by extraction if desired.

Mandatory Visualizations

Acid_Hydrolysis_Mechanism ButylMyristate This compound ProtonatedEster Protonated Ester ButylMyristate->ProtonatedEster + H₃O⁺ TetrahedralIntermediate Tetrahedral Intermediate ProtonatedEster->TetrahedralIntermediate + H₂O ProtonatedProducts Protonated Products TetrahedralIntermediate->ProtonatedProducts Proton Transfer Products Myristic Acid + Butanol ProtonatedProducts->Products - H₃O⁺

Caption: Mechanism of acid-catalyzed hydrolysis of this compound.

Base_Hydrolysis_Mechanism ButylMyristate This compound TetrahedralIntermediate Tetrahedral Intermediate ButylMyristate->TetrahedralIntermediate + OH⁻ InitialProducts Myristic Acid + Butoxide TetrahedralIntermediate->InitialProducts Elimination FinalProducts Myristate Salt + Butanol InitialProducts->FinalProducts Irreversible Proton Transfer

Caption: Mechanism of base-catalyzed hydrolysis (saponification).

Experimental_Workflow cluster_reaction Reaction cluster_workup Workup & Isolation Start Start Reaction (this compound + Acid/Base) Reflux Heat under Reflux Start->Reflux Monitor Monitor Progress (TLC/GC) Reflux->Monitor Monitor->Reflux Incomplete Cool Cool to RT Monitor->Cool Complete Extract Extraction / Precipitation Cool->Extract Purify Purification / Drying Extract->Purify Products Isolated Products Purify->Products

Caption: General experimental workflow for this compound hydrolysis.

Troubleshooting_Tree Start Incomplete Hydrolysis? CheckTimeTemp Increase Reaction Time / Temperature Start->CheckTimeTemp Yes CheckCatalyst Check Catalyst Concentration / Excess CheckTimeTemp->CheckCatalyst CheckSolubility Improve Solubility (Co-solvent) CheckCatalyst->CheckSolubility AcidEquilibrium Use Excess Water (for Acid Hydrolysis) CheckSolubility->AcidEquilibrium Success Reaction Complete AcidEquilibrium->Success

Caption: Troubleshooting decision tree for incomplete hydrolysis.

References

Technical Support Center: Optimizing Butyl Myristate in Transdermal Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to effectively use butyl myristate as a skin penetration enhancer. The following sections offer troubleshooting advice, frequently asked questions, and detailed experimental protocols to address common challenges encountered during formulation development and in vitro permeation testing.

Troubleshooting and FAQs

This section is designed to provide rapid, targeted solutions to common issues that may arise during your experiments with this compound.

Issue CategoryQuestionPotential Causes & Solutions
Formulation Stability My oil-in-water emulsion containing this compound is showing signs of phase separation (creaming or coalescence). What should I do? 1. Inefficient Emulsifier System: The Hydrophile-Lipophile Balance (HLB) of your emulsifier(s) may not be optimal for creating a stable emulsion with this compound. Solution: Verify that the HLB value of your emulsifier or emulsifier blend is appropriate for an oil-in-water emulsion. Consider using a combination of a primary emulsifier and a co-emulsifier (e.g., a fatty alcohol like cetearyl alcohol) to enhance the stability of the interfacial film.[1] 2. Insufficient Emulsifier Concentration: There may not be enough emulsifier to adequately cover the surface of the oil droplets. Solution: Incrementally increase the emulsifier concentration. A good starting point is often around 5% total emulsifier, which can then be optimized.[2] 3. Large Droplet Size: If the oil droplets are too large, they are more prone to creaming. Solution: Increase the energy of your homogenization process using high-shear mixing or high-pressure homogenization to reduce the droplet size.[1] 4. Low Viscosity of Continuous Phase: A low-viscosity aqueous phase can allow oil droplets to move and coalesce more easily. Solution: Incorporate a thickening agent or stabilizer, such as xanthan gum or carbomer, into the aqueous phase to increase its viscosity.[1]
The viscosity of my cream/lotion with this compound is changing over time. Why is this happening and how can I fix it? 1. Flocculation or Coalescence: Droplets may be aggregating, leading to changes in the formulation's rheology. Solution: Review and optimize your emulsifier system to prevent droplet aggregation. Ensure you have an effective stabilizer in your formulation.[1] 2. Temperature Fluctuations: Exposure to high or low temperatures during storage can alter viscosity. Solution: Store emulsions at a controlled room temperature. Conduct stability testing under various temperature conditions to identify and address potential issues.[1]
I am observing crystal formation ("blooming") in my formulation containing this compound. What is the cause? 1. Supersaturation: The concentration of this compound or the active pharmaceutical ingredient (API) may have exceeded its solubility in the formulation, leading to crystallization over time. Solution: Re-evaluate the solubility of this compound and the API in your specific vehicle. It may be necessary to reduce the concentration of one or both components. The use of co-solvents can also help maintain solubility.[3] 2. Temperature-Induced Precipitation: A decrease in temperature can reduce the solubility of components, causing them to crystallize out of the solution. Solution: Assess the formulation's stability at different temperatures. If it is sensitive to cold, consider adding a crystallization inhibitor.
In Vitro Permeation Studies I am seeing high variability in my Franz diffusion cell permeation data. What are the likely sources of this variability? 1. Inconsistent Experimental Parameters: Minor differences in your experimental setup can lead to significant variations in results. Solution: Standardize all aspects of your protocol, including Franz cell dimensions, stirring speed of the magnetic bar in the receptor chamber, and the type and treatment of the membrane used.[4][5] 2. Temperature Fluctuations: Inconsistent temperature of the receptor medium can affect diffusion rates. Solution: Ensure your water bath or heating block maintains a consistent temperature, typically 32°C to mimic skin surface temperature. Validate the temperature within the receptor chamber itself.[4][6] 3. Inconsistent Sampling Technique: Variations in the volume of the sample withdrawn and the replacement fluid, as well as the timing of sampling, can introduce errors. Solution: Use a consistent and precise sampling method. Automated sampling systems can help reduce human error.[4][7] 4. Membrane Integrity and Variability: If using biological membranes like human or animal skin, there can be inherent biological variability between donors and even between different sections of skin from the same donor.[8] The presence of hair follicles or sweat glands can also create "holes" that lead to inconsistent results.[8] Solution: Carefully inspect each skin section for integrity before mounting it in the Franz cell. Use skin from the same donor for a given set of experiments whenever possible to minimize inter-individual variability.
The permeation of my drug appears to be lower than expected, even with this compound. What could be the issue? 1. Non-Sink Conditions: If the concentration of the drug in the receptor fluid becomes too high (generally >10% of the drug's solubility in the receptor medium), it can reduce the concentration gradient and slow down permeation. Solution: Ensure your receptor medium has adequate solubilizing capacity for your drug. This may involve adjusting the pH or adding a co-solvent like ethanol (B145695). Increase the frequency of sampling and replacement of the receptor fluid.[7] 2. Drug-Vehicle Interactions: The drug may have a higher affinity for the formulation than for the skin, reducing its partitioning into the stratum corneum. Solution: Evaluate the solubility of your drug in the formulation. While this compound can enhance penetration, the overall vehicle composition plays a crucial role. Adjusting the polarity of the vehicle may be necessary. 3. Drug Precipitation: If your formulation contains volatile components, their evaporation from the donor chamber can lead to the drug precipitating on the membrane surface, reducing the amount available for permeation. Solution: Cover the donor chamber, for example with parafilm, to minimize evaporation.[6]
General Questions What is the optimal concentration of this compound to use? The optimal concentration is highly dependent on the specific drug, the other excipients in the formulation, and the desired permeation enhancement. In cosmetic products, this compound can be used at concentrations up to 50%.[9] For drug delivery, a concentration-dependent effect is often observed, but a higher concentration does not always lead to a proportional increase in permeation and can sometimes even have a negative impact. It is recommended to conduct a dose-ranging study to determine the optimal concentration for your specific application. As a starting point, concentrations between 2% and 10% are often effective. For example, in a study with a similar ester, isopropyl myristate, a 10% concentration showed the maximum enhancing effect for diclofenac (B195802) sodium.[4][5]
Is this compound likely to cause skin irritation? This compound is generally considered safe for use in cosmetic formulations.[9] However, at high concentrations and in its undiluted form, it has been shown to be a moderate skin irritant in animal tests.[9] It is advisable to assess the irritation potential of your final formulation.

Quantitative Data on Penetration Enhancement

The following tables summarize quantitative data from in vitro permeation studies for Isopropyl Myristate (IPM), a structurally and functionally similar ester to this compound. This data can serve as a strong proxy for estimating the potential enhancing effects of this compound.

Table 1: Effect of Isopropyl Myristate (IPM) Concentration on the Permeation of Diclofenac Sodium through Mouse Skin [5]

IPM Concentration (% w/w)Permeation Flux (J) (µg/cm²/h)Permeability Coefficient (P) (cm/h x 10³)Enhancement Ratio (ER)
0 (Control)10.51 ± 0.842.10 ± 0.171.00
522.14 ± 1.124.43 ± 0.222.11
7.528.96 ± 1.455.79 ± 0.292.76
1035.42 ± 1.777.08 ± 0.353.37

Table 2: Comparative Permeation of Hydrocortisone (B1673445) from Formulations With and Without Isopropyl Myristate (IPM) through Human Stratum Corneum [10]

FormulationPermeation Rate (ng/cm²/h)
Hydrophilic Ointment (Control)1.8 ± 0.4
Hydrophilic Ointment with 10% IPM1.2 ± 0.2
Hydrophilic Ointment with 10% Isopropyl Alcohol (IPA)11.2 ± 2.1
Hydrophilic Ointment with 10% IPM and 10% IPA17.5 ± 3.5

Note: In this particular study, IPM alone decreased the permeation of hydrocortisone from this specific vehicle, but acted synergistically with isopropyl alcohol to significantly enhance permeation.[10]

Experimental Protocols

Protocol 1: In Vitro Skin Permeation Study using Franz Diffusion Cells

This protocol outlines the key steps for assessing the skin permeation of an active pharmaceutical ingredient (API) from a formulation containing this compound.

1. Preparation of Receptor Medium:

  • The receptor medium should maintain sink conditions and be physiologically compatible. Phosphate-buffered saline (PBS) at pH 7.4 is commonly used for many drugs.

  • For poorly water-soluble drugs, a co-solvent such as ethanol may be added to the PBS to ensure solubility.

  • The receptor medium must be degassed before use to prevent air bubbles from forming under the membrane.

2. Skin Membrane Preparation:

  • Human or animal (e.g., porcine or rodent) skin can be used. Ensure ethical sourcing for human tissue.

  • The skin should be carefully excised and dermatomed to a uniform thickness (typically 300-500 µm).

  • The prepared skin sections should be visually inspected for any defects.

  • The skin is then mounted between the donor and receptor chambers of the Franz diffusion cell, with the stratum corneum side facing the donor compartment.

3. Franz Diffusion Cell Assembly and Temperature Control:

  • The receptor chamber is filled with the degassed receptor medium, ensuring no air bubbles are trapped beneath the skin.

  • The Franz cells are placed in a water bath or on a stirring heat block set to maintain a skin surface temperature of 32 ± 1°C.

4. Application of Formulation:

  • A precise amount of the formulation containing this compound and the API is applied evenly to the surface of the skin in the donor chamber.

  • The donor chamber should be covered (e.g., with parafilm) to prevent evaporation, especially for volatile formulations.[6]

5. Sampling:

  • At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), aliquots are withdrawn from the receptor chamber via the sampling arm.

  • An equal volume of fresh, pre-warmed receptor medium is immediately added back to the receptor chamber to maintain a constant volume.

6. Sample Analysis:

  • The concentration of the API in the collected samples is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric detection.

7. Data Analysis:

  • The cumulative amount of drug permeated per unit area of skin is plotted against time.

  • The steady-state flux (Jss) is determined from the slope of the linear portion of the curve.

  • The permeability coefficient (Kp) can be calculated by dividing the steady-state flux by the initial concentration of the drug in the donor formulation.

Protocol 2: In Vitro Skin Irritation Test using Reconstructed Human Epidermis (RhE) Models

This protocol provides a general outline for assessing the skin irritation potential of a formulation containing this compound, based on the principles of the OECD Test Guideline 439.

1. Reconstructed Human Epidermis (RhE) Tissue Culture:

  • Commercially available RhE models (e.g., EpiDerm™, SkinEthic™ RHE) are typically used.

  • The tissues are cultured at the air-liquid interface according to the manufacturer's instructions.

2. Application of Test Material:

  • A defined volume or weight of the formulation containing this compound is applied topically to the surface of the RhE tissue.

  • A negative control (e.g., PBS) and a positive control (e.g., 5% Sodium Dodecyl Sulfate solution) are run in parallel.

3. Exposure and Post-Exposure Incubation:

  • The tissues are exposed to the test material for a specific duration (e.g., 60 minutes).

  • After exposure, the test material is carefully washed off, and the tissues are transferred to fresh culture medium and incubated for a further period (e.g., 42 hours).

4. Viability Assay (MTT Assay):

  • After the post-exposure incubation, the viability of the tissues is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • The tissues are incubated with MTT solution, which is converted by mitochondrial dehydrogenases in viable cells to a purple formazan (B1609692) precipitate.

  • The formazan is then extracted from the tissues, and the optical density is measured using a spectrophotometer.

5. Data Interpretation:

  • The viability of the tissues treated with the test formulation is expressed as a percentage of the negative control.

  • A reduction in cell viability below a certain threshold (typically 50%) is indicative of skin irritation potential.[11]

Visualizations

Experimental_Workflow_Permeation_Study cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase prep_medium Prepare & Degas Receptor Medium assemble_cell Assemble Franz Cell & Equilibrate Temperature (32°C) prep_medium->assemble_cell prep_skin Prepare & Mount Skin Membrane prep_skin->assemble_cell apply_formulation Apply Formulation to Donor Chamber assemble_cell->apply_formulation sampling Collect Samples at Predetermined Intervals apply_formulation->sampling quantify_api Quantify API (e.g., HPLC) sampling->quantify_api plot_data Plot Cumulative Permeation vs. Time quantify_api->plot_data calc_params Calculate Flux (Jss) & Permeability Coefficient (Kp) plot_data->calc_params

Caption: Workflow for an in vitro skin permeation study.

Signaling_Pathway_Penetration_Enhancement cluster_vehicle Topical Formulation cluster_skin Stratum Corneum (SC) cluster_permeation Permeation & Effect BM This compound SC_lipids Intercellular Lipid Bilayers BM->SC_lipids Interacts with API Active Pharmaceutical Ingredient (API) SC_disrupted Disrupted Lipid Structure (Increased Fluidity) API->SC_disrupted Penetrates SC_structure Ordered Lipid Structure SC_structure->SC_disrupted Disrupts permeation Increased API Permeation SC_disrupted->permeation effect Therapeutic Effect permeation->effect

References

Technical Support Center: Overcoming Instability of Butyl Myristate in Cosmetic Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and overcome the instability of butyl myristate in cosmetic formulations.

Troubleshooting Guides

This section addresses common issues encountered during the experimental formulation and stability testing of cosmetic products containing this compound.

Issue 1: Change in Emulsion Viscosity (Thinning)

  • Question: My cream/lotion containing this compound has noticeably thinned out over a short period. What is the likely cause?

  • Answer: A significant decrease in viscosity often points to the chemical degradation of this compound, primarily through hydrolysis. The ester bond of this compound is susceptible to breaking in the presence of water, which is accelerated by non-optimal pH levels. This reaction cleaves this compound into myristic acid and butanol, neither of which possess the same viscosity-contributing properties as the original ester. This breakdown compromises the structural integrity of the emulsion, leading to a thinner consistency.

Issue 2: Development of Off-Odors and Discoloration

  • Question: My formulation has developed a rancid smell and a yellowish tint. What's happening?

  • Answer: The development of a rancid odor and yellowing are classic indicators of oxidation. This process involves the reaction of unsaturated fatty acids (which can be present as impurities or in other oil-phase ingredients) with oxygen. The reaction is often catalyzed by the presence of metal ions and exposure to light and heat. The resulting degradation products, such as aldehydes and ketones, are responsible for the unpleasant smell and color change.

Issue 3: Phase Separation in the Emulsion

  • Question: My emulsion is beginning to show signs of separation, with an oily layer forming at the top. How can this be resolved?

  • Answer: Phase separation, or creaming, is a sign of emulsion instability. While it can be caused by several factors, the degradation of this compound can be a contributing factor. The hydrolysis of this compound alters the oil phase composition, which can disrupt the delicate balance of the emulsion system, especially if the emulsifier's effectiveness is compromised by changes in pH resulting from the formation of myristic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in cosmetic formulations?

A1: The two main degradation pathways for this compound are:

  • Hydrolysis: The ester linkage in this compound is susceptible to cleavage by water, a reaction that is catalyzed by both acids and bases. This results in the formation of butanol and myristic acid.

  • Oxidation: This degradation pathway is a free-radical chain reaction that affects the fatty acid portion of the molecule. It is typically initiated by factors such as heat, UV light, and the presence of metal ions.

Q2: How does the pH of the formulation affect the stability of this compound?

A2: The pH of the aqueous phase is a critical factor in the stability of this compound. The rate of hydrolysis is significantly influenced by pH. Generally, esters are most stable in a slightly acidic to neutral pH range (approximately 4.5 to 6.5). In highly acidic or alkaline conditions, the rate of hydrolysis increases substantially.

Q3: What is the role of antioxidants in stabilizing formulations with this compound?

A3: Antioxidants are crucial for preventing the oxidative degradation of this compound and other lipid components in the formulation. They function by interrupting the free-radical chain reactions of oxidation. Common antioxidants used in cosmetics include tocopherol (Vitamin E), Butylated Hydroxytoluene (BHT), and ascorbyl palmitate.

Q4: Why are chelating agents recommended for formulations containing this compound?

A4: Chelating agents, such as Ethylenediaminetetraacetic acid (EDTA), are used to bind metal ions that may be present in the formulation as impurities. These metal ions can act as catalysts for both hydrolysis and oxidation reactions, accelerating the degradation of this compound. By sequestering these metal ions, chelating agents enhance the overall stability of the product.

Data Presentation

The following tables summarize key quantitative data related to the stability of this compound.

Table 1: Influence of pH on the Relative Rate of Hydrolysis of this compound (Illustrative Data)

pHRelative Rate of HydrolysisStability Outlook
3.0HighPoor
4.5LowGood
5.5Very LowOptimal
6.5LowGood
7.5ModerateFair
9.0Very HighVery Poor

Note: This data is illustrative, based on the general behavior of esters. The optimal pH for a specific formulation should be determined experimentally.

Table 2: Comparative Efficacy of Common Antioxidants in an O/W Emulsion

AntioxidantConcentration (% w/w)Peroxide Value Reduction (%) after Accelerated Stability TestingObservations
Control (No Antioxidant)00Significant signs of oxidation (discoloration, odor).
BHT0.0565Effective, but may have regulatory restrictions in some regions.
α-Tocopherol (Vitamin E)0.175Good efficacy, also provides skin benefits.
Ascorbyl Palmitate0.270Fat-soluble form of Vitamin C, works well in the oil phase.
α-Tocopherol + Ascorbyl Palmitate0.1 + 0.290Demonstrates a synergistic effect, enhancing overall antioxidant capacity.[1][2]

Experimental Protocols

Protocol 1: Accelerated Stability Testing of an O/W Emulsion Containing this compound

  • Objective: To assess the physical and chemical stability of the cosmetic formulation under accelerated conditions.

  • Materials:

    • Test formulation in its final packaging.

    • Control formulation (without this compound) in the same packaging.

    • Temperature- and humidity-controlled stability chambers.

    • Viscometer, pH meter, microscope.

  • Methodology:

    • Prepare three batches of the test formulation.

    • Place samples of each batch in stability chambers under the following conditions:

      • 40°C ± 2°C / 75% RH ± 5% RH

      • 25°C ± 2°C / 60% RH ± 5% RH (as a control)

      • 4°C ± 2°C (for freeze-thaw cycle)

    • Conduct freeze-thaw cycling: Store samples for 24 hours at 4°C, followed by 24 hours at 40°C. Repeat for 3-5 cycles.

    • Evaluate the samples at initial, 1, 2, and 3-month time points for the following parameters:

      • Physical Evaluation: Color, odor, appearance, phase separation, and microscopic examination of emulsion droplet size.

      • Physicochemical Evaluation: pH and viscosity.

      • Chemical Analysis: Quantification of this compound concentration using HPLC-UV (see Protocol 2).

Protocol 2: Quantification of this compound and its Degradation Products by HPLC-UV

  • Objective: To determine the concentration of this compound and its primary hydrolytic degradation product, myristic acid, in a cosmetic emulsion.

  • Instrumentation and Reagents:

    • High-Performance Liquid Chromatograph (HPLC) with a UV detector.

    • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Acetonitrile (HPLC grade), Water (HPLC grade), Phosphoric acid.

    • This compound and myristic acid reference standards.

  • Methodology:

    • Sample Preparation:

      • Accurately weigh approximately 1g of the cosmetic emulsion into a 50 mL volumetric flask.

      • Add 25 mL of a suitable solvent (e.g., methanol (B129727) or isopropanol) and sonicate for 15 minutes to extract the analytes.

      • Allow the solution to cool to room temperature and dilute to volume with the same solvent.

      • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

    • Chromatographic Conditions:

      • Mobile Phase: A gradient of Acetonitrile (A) and 0.1% Phosphoric Acid in Water (B).

      • Gradient Program: Start with 60% A, increase to 95% A over 15 minutes, hold for 5 minutes, then return to initial conditions.

      • Flow Rate: 1.0 mL/min.

      • Column Temperature: 30°C.

      • Detection Wavelength: 210 nm.

    • Quantification:

      • Prepare a calibration curve using the reference standards of this compound and myristic acid.

      • Inject the prepared sample and quantify the analytes based on the peak areas against the calibration curve.

Protocol 3: Analysis of Oxidative Degradation Products by GC-MS

  • Objective: To identify and semi-quantify volatile secondary oxidation products (e.g., aldehydes and ketones) in the cosmetic formulation.

  • Instrumentation and Reagents:

    • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).

    • Capillary column suitable for fatty acid analysis (e.g., DB-5ms).

    • Helium (carrier gas).

    • Hexane (GC grade).

  • Methodology:

    • Sample Preparation (Headspace Solid-Phase Microextraction - HS-SPME):

      • Place a known amount of the cosmetic sample into a headspace vial.

      • Equilibrate the sample at a controlled temperature (e.g., 60°C) for a set time.

      • Expose a SPME fiber to the headspace to adsorb the volatile compounds.

    • GC-MS Conditions:

      • Injector Temperature: 250°C (for thermal desorption of the SPME fiber).

      • Oven Temperature Program: Start at 40°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.

      • Carrier Gas Flow: 1.2 mL/min (constant flow).

      • MS Ionization: Electron Ionization (EI) at 70 eV.

      • Mass Range: m/z 35-400.

    • Data Analysis:

      • Identify the volatile compounds by comparing their mass spectra with a reference library (e.g., NIST).

      • Semi-quantify the relative amounts of the identified oxidation products by comparing their peak areas.

Visualizations

ButylMyristateDegradation ButylMyristate This compound Hydrolysis Hydrolysis ButylMyristate->Hydrolysis H₂O Oxidation Oxidation ButylMyristate->Oxidation O₂ DegradationProducts1 Myristic Acid + Butanol Hydrolysis->DegradationProducts1 DegradationProducts2 Aldehydes, Ketones (Off-Odors) Oxidation->DegradationProducts2 Catalysts1 Acid/Base Catalysis High Temperature Catalysts1->Hydrolysis Catalysts2 Metal Ions (Fe, Cu) UV Light, Heat Catalysts2->Oxidation

Caption: Primary degradation pathways of this compound.

TroubleshootingWorkflow Start Instability Observed (e.g., Thinning, Odor, Separation) CheckpH Measure pH of Formulation Start->CheckpH AdjustpH Adjust pH to 4.5-6.5 CheckpH->AdjustpH pH outside 4.5-6.5 CheckAntioxidant Review Antioxidant System CheckpH->CheckAntioxidant pH within 4.5-6.5 AdjustpH->CheckAntioxidant AddAntioxidant Incorporate/Optimize Antioxidant (e.g., Tocopherol, Ascorbyl Palmitate) CheckAntioxidant->AddAntioxidant Inadequate CheckChelator Review Chelating Agent CheckAntioxidant->CheckChelator Adequate AddAntioxidant->CheckChelator AddChelator Add/Optimize Chelating Agent (e.g., EDTA) CheckChelator->AddChelator Absent or Insufficient ReviewStorage Review Storage & Packaging (Light & Heat Exposure) CheckChelator->ReviewStorage Sufficient AddChelator->ReviewStorage End Stable Formulation ReviewStorage->End

Caption: Troubleshooting workflow for this compound instability.

StabilizationMechanism cluster_0 Oxidation Cascade cluster_1 Stabilization Intervention Lipid Lipid (e.g., this compound) FreeRadical Free Radical (R•) Lipid->FreeRadical Initiation (UV, Heat, Metal Ions) PeroxyRadical Peroxy Radical (ROO•) FreeRadical->PeroxyRadical + O₂ Hydroperoxide Hydroperoxide (ROOH) PeroxyRadical->Hydroperoxide + RH Degradation Degradation Products (Aldehydes, Ketones) Hydroperoxide->Degradation Antioxidant Antioxidant (AH) Antioxidant->PeroxyRadical Donates H• (Interrupts Chain Reaction) ChelatingAgent Chelating Agent MetalIon Metal Ion Catalyst ChelatingAgent->MetalIon Binds Metal Ion

Caption: Mechanism of antioxidant and chelating agent action.

References

Technical Support Center: Enhancing the Thermal Conductivity of Butyl Myristate as a Phase Change Material (PCM)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working to enhance the thermal conductivity of butyl myristate as a Phase Change Material (PCM).

Troubleshooting Guides

This section addresses specific issues that may be encountered during the preparation and characterization of thermally enhanced this compound composites.

Issue 1: Inconsistent Thermal Conductivity Measurements

  • Question: Why are my thermal conductivity measurements for the same this compound composite sample inconsistent across different tests?

  • Possible Causes & Solutions:

    • Non-uniform Dispersion of Nanoparticles: Agglomeration of nanoparticles creates localized areas with varying thermal conductivity.

      • Solution: Improve dispersion by optimizing the sonication time and power. Employ high-shear mixing during the incorporation of nanoparticles. Consider the use of a surfactant to improve the stability of the nanoparticle suspension in the molten this compound.

    • Presence of Voids or Air Bubbles: Air bubbles introduced during mixing can create insulating pockets, leading to lower and variable thermal conductivity readings.

      • Solution: Degas the molten composite under vacuum before solidification to remove trapped air.

    • Inconsistent Sample Preparation: Variations in the cooling rate during solidification can affect the crystalline structure of the this compound and the final distribution of nanoparticles.

      • Solution: Standardize the cooling protocol. Allow the samples to cool at a controlled rate in an oven or on a temperature-controlled plate.

    • Instrument Calibration: Incorrect calibration of the thermal conductivity measurement instrument (e.g., Transient Plane Source, Laser Flash Analyzer) will lead to erroneous results.

      • Solution: Regularly calibrate the instrument using a standard material with a known thermal conductivity.

Issue 2: Agglomeration and Sedimentation of Nanoparticles

  • Question: I am observing that the nanoparticles are clumping together and settling at the bottom of my this compound composite. How can I prevent this?

  • Possible Causes & Solutions:

    • Poor Wetting of Nanoparticles: this compound, being an organic ester, may not effectively wet the surface of certain nanoparticles, especially untreated metal oxides.

      • Solution: Functionalize the surface of the nanoparticles to make them more compatible with the organic matrix. For example, treating carbon nanotubes with an acid can introduce functional groups that improve dispersion. The use of a surfactant can also aid in wetting and stabilization.[1]

    • High Nanoparticle Concentration: Exceeding an optimal concentration of nanoparticles can lead to increased particle-particle interactions and subsequent agglomeration.

      • Solution: Experiment with a range of nanoparticle concentrations to determine the optimal loading for your specific material. Studies on similar esters like butyl stearate (B1226849) have shown that thermal conductivity may decrease beyond a certain weight fraction due to aggregation.[1]

    • Inadequate Mixing Energy: Insufficient energy during the dispersion process will fail to break down nanoparticle agglomerates.

      • Solution: Utilize a combination of ultrasonication and high-shear mixing to provide adequate energy for dispersion. Ensure the mixing is performed while the this compound is in its molten state.

Issue 3: Altered Phase Change Characteristics of this compound

  • Question: After adding nanoparticles, I've noticed a significant shift in the melting point and a decrease in the latent heat of my this compound PCM. Is this expected?

  • Possible Causes & Solutions:

    • Interaction between Nanoparticles and PCM: The surface of the nanoparticles can interact with the this compound molecules, which can affect the crystallization process.

      • Explanation: This is a known phenomenon. The addition of nanoparticles can sometimes lead to a slight decrease in the latent heat of fusion because the nanoparticles do not undergo a phase change and occupy volume within the PCM.[1] A slight shift in the melting and freezing points can also be observed.

    • Differential Scanning Calorimetry (DSC) Measurement Errors: Improper sample preparation or incorrect DSC settings can lead to inaccurate measurements of phase change properties.

      • Solution: Ensure the DSC sample is representative of the bulk composite. Use hermetically sealed pans to prevent any volatilization of the this compound during heating. Calibrate the DSC instrument with appropriate standards (e.g., indium) before measurement.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of additives used to enhance the thermal conductivity of this compound?

A1: The most common additives are highly conductive nanomaterials. These can be broadly categorized as:

  • Carbon-Based Materials: Carbon nanotubes (CNTs) and graphene nanoplatelets (GNPs) are frequently used due to their exceptionally high thermal conductivity.[1][2]

  • Metallic Nanoparticles: Nanoparticles of metals like silver (Ag), copper (Cu), and aluminum (Al) can significantly improve thermal conductivity.

  • Ceramic Nanoparticles: Metal oxides such as alumina (B75360) (Al2O3) and titania (TiO2) are also effective and can be more cost-effective alternatives.

Q2: How do I choose the right concentration of nanoparticles to add?

A2: The optimal concentration depends on the type of nanoparticle and the desired balance between thermal conductivity enhancement and other properties like latent heat and viscosity. It is recommended to start with low weight percentages (e.g., 0.5 wt%, 1 wt%, 2 wt%) and systematically increase the concentration. For butyl stearate, a similar fatty acid ester, the highest thermal conductivity was observed at a 3 wt% concentration of CNTs.[1]

Q3: What is the best method to disperse nanoparticles in molten this compound?

A3: A two-step process is generally effective:

  • Initial Dispersion: Add the nanoparticles to the molten this compound and use a high-shear mixer to break down large agglomerates.

  • Homogenization: Follow the high-shear mixing with ultrasonication to achieve a more uniform and stable dispersion.

The use of a surfactant can be incorporated in the initial step to aid in the dispersion process.

Q4: Will adding nanoparticles affect the chemical stability of this compound?

A4: For chemically inert additives like carbon nanotubes and graphene, significant degradation of this compound is not expected. However, it is always recommended to perform chemical characterization using techniques like Fourier Transform Infrared (FTIR) spectroscopy to confirm that no unwanted chemical reactions have occurred between the this compound and the nanoparticles.

Q5: How can I measure the thermal conductivity of my enhanced this compound composite?

A5: Several techniques are available for measuring the thermal conductivity of PCMs:

  • Transient Plane Source (TPS) Method: This is a widely used and accurate method for measuring the thermal conductivity of both solid and liquid phases.[3][4][5]

  • Laser Flash Analysis (LFA): This technique measures thermal diffusivity, from which thermal conductivity can be calculated if the specific heat and density are known. It is particularly suitable for solid samples.[6][7]

  • Steady-State Methods: These methods involve establishing a constant temperature gradient across the sample and measuring the heat flow. While accurate, they can be more time-consuming.

Data Presentation

Table 1: Effect of Carbon Nanotube (CNT) Addition on the Thermal Properties of Butyl Stearate (as an analogue for this compound)

PropertyPure Butyl StearateButyl Stearate + 3 wt% MWCNT
Thermal Conductivity (W/m·K)~0.15~0.28
Melting Point (°C)~21~21.5
Latent Heat of Fusion (J/g)~140~135

Note: Data is adapted from studies on butyl stearate and serves as an illustrative example. Actual values for this compound may vary.

Experimental Protocols

Protocol 1: Preparation of Nanoparticle-Enhanced this compound

  • Melting of this compound: Heat a known quantity of this compound in a beaker on a hot plate to a temperature approximately 10-15°C above its melting point (~1-4°C).

  • Addition of Nanoparticles: Weigh the desired amount of nanoparticles (e.g., 1 wt% of the this compound mass) and gradually add them to the molten this compound while stirring with a magnetic stirrer.

  • High-Shear Mixing: Use a high-shear mixer to disperse the nanoparticles in the molten this compound for 15-30 minutes.

  • Ultrasonication: Place the beaker in an ultrasonic bath or use an ultrasonic probe to sonicate the mixture for 30-60 minutes to ensure a homogeneous dispersion.

  • Degassing: Transfer the molten composite to a vacuum oven and apply a vacuum to remove any entrapped air bubbles.

  • Solidification: Pour the molten composite into a mold and allow it to solidify at a controlled cooling rate.

Protocol 2: Measurement of Thermal Conductivity using the Transient Plane Source (TPS) Method

  • Sample Preparation: Prepare two identical flat, circular, or rectangular samples of the this compound composite with smooth surfaces. The sample thickness should be sufficient to ensure a one-dimensional heat flow during the measurement.

  • Sensor Placement: Place the TPS sensor between the two sample halves, ensuring good thermal contact.

  • Instrument Setup: Connect the sensor to the TPS instrument and set the experimental parameters (e.g., power output, measurement time) according to the manufacturer's instructions and the expected thermal properties of the sample.

  • Measurement: Initiate the measurement. The instrument will pass a current through the sensor, generating a heat pulse, and record the temperature increase over time.

  • Data Analysis: The instrument's software will analyze the temperature versus time data to calculate the thermal conductivity of the sample.

  • Repeatability: Perform multiple measurements on the same sample to ensure the results are repeatable and reliable.

Mandatory Visualizations

Experimental_Workflow cluster_preparation Composite Preparation cluster_characterization Characterization A Melt this compound B Add Nanoparticles A->B C High-Shear Mixing B->C D Ultrasonication C->D E Degassing D->E F Solidification E->F G Thermal Conductivity Measurement (TPS/LFA) F->G H Phase Change Analysis (DSC) F->H I Morphological Analysis (SEM) F->I J Chemical Stability (FTIR) F->J

Caption: Experimental workflow for enhancing and characterizing this compound PCM.

Troubleshooting_Logic Start Inconsistent Thermal Conductivity Readings Dispersion Check Nanoparticle Dispersion (SEM/Visual Inspection) Start->Dispersion Voids Check for Voids/ Air Bubbles Start->Voids Preparation Review Sample Preparation Protocol Start->Preparation Calibration Verify Instrument Calibration Start->Calibration Dispersion_Good Good Dispersion Dispersion->Dispersion_Good Homogeneous? Dispersion_Bad Poor Dispersion Dispersion->Dispersion_Bad Agglomerates? Improve_Dispersion Optimize Mixing/ Sonication, Use Surfactant Dispersion_Bad->Improve_Dispersion Improve_Dispersion->Dispersion

Caption: Troubleshooting logic for inconsistent thermal conductivity measurements.

References

Reducing the supercooling effect of butyl myristate in thermal cycling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the thermal cycling of butyl myristate. This resource is designed for researchers, scientists, and drug development professionals who are utilizing this compound as a phase change material (PCM) and encountering challenges with its thermal behavior, particularly the phenomenon of supercooling.

Troubleshooting Guides & FAQs

This section provides answers to common questions and troubleshooting steps for issues encountered during the thermal cycling of this compound.

Frequently Asked Questions

Q1: What is supercooling and why is it a problem for this compound in thermal cycling applications?

A1: Supercooling is the process where a liquid is cooled below its freezing point without becoming a solid. For this compound, this means it can remain in a liquid state even at temperatures where it is expected to be frozen. This phenomenon is problematic in thermal energy storage applications because it delays the release of the latent heat of fusion, making the thermal cycling process unreliable and unpredictable. The stored energy is not released at the desired temperature, which can compromise the performance of the device or experiment.

Q2: My this compound sample shows a significant degree of supercooling. What are the primary methods to reduce this effect?

A2: There are three main strategies to mitigate the supercooling of this compound:

  • Introducing Nucleating Agents: These are fine solid particles that provide a surface for crystals to form, thereby reducing the energy barrier for nucleation.

  • Optimizing the Cooling Rate: The rate at which this compound is cooled has a significant impact on the degree of supercooling. Slower cooling rates generally lead to less supercooling.[1][2]

  • Using Additives: Certain additives can promote nucleation and influence the crystal growth process.[3][4]

Troubleshooting Specific Issues

Issue 1: Inconsistent freezing point of this compound across multiple thermal cycles.

  • Cause: This is a classic symptom of stochastic (random) nucleation due to a high degree of supercooling. In the absence of effective nucleation sites, the onset of crystallization is a probabilistic event.

  • Troubleshooting Steps:

    • Introduce a Nucleating Agent: This is the most effective way to ensure consistent nucleation at a predictable temperature. Refer to the section on "Selecting and Testing Nucleating Agents" below for guidance.

    • Control the Cooling Rate: Implement a slower, controlled cooling ramp in your experimental setup. A consistent and slow cooling rate can help in reducing the variability of the nucleation temperature.[1][2]

    • Thermal History: Ensure a consistent thermal history for your sample. This means melting the sample to the same temperature and for the same duration in each cycle before cooling.

Issue 2: this compound fails to solidify entirely during the cooling phase of the experiment.

  • Cause: This could be due to extreme supercooling or insufficient residence time at a temperature below the freezing point.

  • Troubleshooting Steps:

    • Add a Nucleating Agent: As with inconsistent freezing, a nucleating agent will provide the necessary sites for crystallization to begin.

    • Decrease the Cooling Rate: A slower cooling rate allows more time for the nucleation and crystal growth processes to occur.

    • Increase Hold Time: Increase the duration for which the sample is held at the lowest temperature in the cycle to allow for complete crystallization.

Data Presentation: Thermophysical Properties and Nucleating Agents

A summary of the thermophysical properties of this compound is presented below. It is important to note that while some properties are well-documented, others, like the degree of supercooling, can be highly dependent on experimental conditions.

Table 1: Thermophysical Properties of this compound

PropertyValueSource
Chemical Formula C18H36O2[5]
Molecular Weight 284.48 g/mol [5][6]
CAS Number 110-36-1[5][6]
Freezing Point Range 1-7 °C[7]
Boiling Point 195 °C @ 18 mmHg
Specific Gravity 0.850 - 0.860 @ 25°C[8]

Table 2: Potential Nucleating Agents for Fatty Acid Esters

While specific data for this compound is limited, the following table lists nucleating agents that have been shown to be effective for other organic phase change materials and are good candidates for testing with this compound. The principle of structural similarity is often a good guide for selection.[3][9]

Class of Nucleating AgentExamplesRationale for Effectiveness
Inorganic Salts Barium Carbonate (BaCO₃), Strontium Carbonate (SrCO₃)Provide heterogeneous nucleation sites.
Hydrated Salts Strontium Chloride Hexahydrate (SrCl₂·6H₂O)Similar crystal structure to some PCMs can promote nucleation.[3]
Nanoparticles Nano-silica (nano-SiO₂), Nano-Fe₂O₃High surface area provides numerous nucleation sites.
Long-chain Polymers Polyethylene, PolypropyleneCan act as templates for crystal growth.[9]
Fatty Alcohols with Higher Melting Points 1-Octadecanol (Stearyl alcohol)Structural similarity to fatty acid esters can effectively reduce supercooling.[10]

Experimental Protocols

Protocol 1: Screening of Nucleating Agents for this compound using Differential Scanning Calorimetry (DSC)

This protocol outlines the methodology to determine the effectiveness of various nucleating agents in reducing the supercooling of this compound.

1. Materials and Equipment:

  • This compound (>97% purity)

  • Selected nucleating agents (e.g., from Table 2)

  • Differential Scanning Calorimeter (DSC) with a cooling accessory

  • Analytical balance

  • Hermetically sealed DSC pans

2. Sample Preparation:

  • Accurately weigh 5-10 mg of this compound into a DSC pan.

  • For samples with nucleating agents, add a precise amount of the agent (e.g., 1 wt%). Ensure homogeneous dispersion of the nucleating agent within the this compound. This can be achieved by gentle heating and stirring before loading into the DSC pan.

  • Prepare a control sample of pure this compound.

  • Hermetically seal the DSC pans.

3. DSC Thermal Program:

  • Initial Heating: Heat the sample to a temperature significantly above its melting point (e.g., 40°C) to erase any prior thermal history. Hold at this temperature for 5-10 minutes.

  • Controlled Cooling: Cool the sample at a constant, controlled rate (e.g., 5 K/min) to a temperature well below its expected freezing point (e.g., -20°C).

  • Controlled Heating: Heat the sample back to the initial temperature at the same rate (e.g., 5 K/min).

  • Repeat Cycles: Perform at least three thermal cycles to check for the stability and repeatability of the results.

4. Data Analysis:

  • From the cooling curve, determine the onset temperature of crystallization (T_c) and the peak crystallization temperature.

  • From the heating curve, determine the onset melting temperature (T_m) and the peak melting temperature.

  • Calculate the degree of supercooling (ΔT) using the formula: ΔT = T_m (onset) - T_c (onset).

  • Compare the ΔT of the samples with nucleating agents to the ΔT of the pure this compound control. A smaller ΔT indicates a more effective nucleating agent.

  • Calculate the latent heat of fusion from the area under the melting peak to ensure that the nucleating agent does not significantly reduce the energy storage capacity.

Visualizations

Troubleshooting_Workflow start Start: Supercooling Observed in this compound issue Identify the Primary Issue start->issue inconsistent_freezing Inconsistent Freezing Point issue->inconsistent_freezing incomplete_freezing Incomplete Solidification issue->incomplete_freezing strategy Select a Mitigation Strategy inconsistent_freezing->strategy incomplete_freezing->strategy nucleating_agent Add Nucleating Agent strategy->nucleating_agent cooling_rate Optimize Cooling Rate strategy->cooling_rate additives Use Other Additives strategy->additives protocol Follow Experimental Protocol (e.g., DSC Screening) nucleating_agent->protocol cooling_rate->protocol additives->protocol evaluate Evaluate Effectiveness: - Reduced Supercooling? - Consistent Performance? protocol->evaluate end_success End: Supercooling Reduced evaluate->end_success Yes end_reassess Re-evaluate Strategy evaluate->end_reassess No end_reassess->strategy

Caption: Troubleshooting workflow for addressing supercooling in this compound.

DSC_Protocol_Workflow prep Sample Preparation: - Pure this compound (Control) - this compound + Nucleating Agent dsc_load Load 5-10 mg into Hermetically Sealed DSC Pan prep->dsc_load thermal_program Run DSC Thermal Program dsc_load->thermal_program step1 1. Heat to 40°C (Erase Thermal History) thermal_program->step1 step2 2. Cool to -20°C (e.g., at 5 K/min) step1->step2 step3 3. Heat to 40°C (e.g., at 5 K/min) step2->step3 step4 4. Repeat for 3 Cycles step3->step4 analysis Data Analysis step4->analysis calc_supercooling Calculate Degree of Supercooling: ΔT = T_m(onset) - T_c(onset) analysis->calc_supercooling compare Compare ΔT of Samples to Control calc_supercooling->compare check_latent_heat Verify Latent Heat of Fusion compare->check_latent_heat result Identify Effective Nucleating Agent check_latent_heat->result

Caption: Experimental workflow for screening nucleating agents using DSC.

References

Technical Support Center: Enhancing the Oxidative Stability of Butyl Myristate in Lubricant Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working to improve the oxidative stability of butyl myristate in their lubricant formulations.

Troubleshooting Guide

This guide addresses common issues encountered during the formulation and testing of this compound-based lubricants.

Issue Potential Cause Troubleshooting Steps
Rapid lubricant degradation (e.g., increased viscosity, sludge formation) High operating temperatures accelerating oxidation.[1]1. Verify the bulk operating temperature of the lubricant. The rate of oxidation can double or even triple for every 10°C increase in temperature.[1] 2. If possible, reduce the operating temperature. 3. Consider incorporating a more thermally stable antioxidant.
Presence of catalytic metals (e.g., iron, copper).[1]1. Analyze the lubricant for metal contaminants. 2. If metal contamination is unavoidable, incorporate a metal deactivator additive into the formulation.
Insufficient antioxidant concentration.1. Review the treat rate of the current antioxidant. 2. Consider increasing the antioxidant concentration or using a synergistic blend of antioxidants.
Inconsistent oxidative stability test results Non-homogenous sample.1. Ensure the lubricant sample is thoroughly mixed before testing, especially after the addition of additives.[2] 2. For viscous samples, consider gentle heating and stirring to ensure homogeneity.
Variability in the test procedure.1. Strictly adhere to standardized test methods (e.g., ASTM D6186 for PDSC).[3][4][5] 2. Ensure consistent sample size, gas flow rate, and temperature.
Poor antioxidant performance Incorrect antioxidant selection for the application.1. Review the operating temperature and conditions. Phenolic antioxidants are effective, but aminic antioxidants may offer superior performance at higher temperatures.[6][7] 2. Consider the possibility of antagonistic interactions with other additives in the formulation.
Depletion of the antioxidant.[1]1. Monitor the antioxidant concentration over time during operation. 2. Establish a re-addition schedule or determine the appropriate initial concentration for the desired service life.
Formation of varnish and deposits Oxidative polymerization of the base oil.1. While this compound, as a saturated ester, has good oxidative stability, extreme conditions can still lead to degradation.[8] 2. Improve the antioxidant package to inhibit the initial stages of oxidation. 3. Ensure the complete formulation is thermally stable.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound-based lubricant showing signs of oxidation, such as darkening and an increase in viscosity?

A1: Oxidation is a chemical degradation process that occurs when the lubricant reacts with oxygen. This process is accelerated by heat, light, and the presence of metal catalysts like iron and copper.[1] The oxidation of lubricants can lead to an increase in viscosity, the formation of sludge and varnish, and an increase in the acid number of the oil.[9] this compound, being a saturated fatty acid ester, has inherently good oxidative stability.[8] However, under severe operating conditions, it can still degrade. The addition of antioxidants is crucial to prolong its service life.

Q2: What are the key indicators of poor oxidative stability in my formulation?

A2: Key indicators include:

  • Increased Viscosity: As the oil oxidizes, soluble and insoluble polymers can form, leading to a thickening of the lubricant.[10]

  • Acid Number (AN) Increase: Oxidation produces acidic byproducts. Monitoring the AN is a common way to track the progress of oxidation.[1]

  • Sludge and Varnish Formation: These deposits are the result of advanced lubricant degradation and can interfere with proper machinery operation.[8]

  • Color Darkening: A noticeable darkening of the lubricant is often an early sign of oxidation.

Q3: How do I select the right antioxidant for my this compound formulation?

A3: The choice of antioxidant depends on the operating conditions of the lubricant. The two main types of radical scavenging antioxidants are:

  • Hindered Phenols: These are effective at lower to moderate temperatures and work by donating a hydrogen atom to neutralize peroxy radicals.[6][7]

  • Aromatic Amines: These are generally more effective at higher temperatures and can also act as radical scavengers.[6][7]

For many applications, a synergistic blend of different antioxidant types can provide the best performance.[7] It is also important to consider the solubility of the antioxidant in this compound and its compatibility with other additives.

Q4: Can the structure of the ester itself affect its oxidative stability?

A4: Yes, the chemical structure of an ester plays a significant role in its oxidative stability. Esters with no hydrogen atoms on the beta-carbon of the alcohol portion of the molecule (neopolyol esters) are known to have exceptional thermal and oxidative stability.[8][11] this compound, being a linear ester, has beta-hydrogens and is therefore more susceptible to oxidation than a neopolyol ester, though its saturated nature provides good inherent stability.

Q5: What are the standard methods for testing the oxidative stability of my lubricant?

A5: Several accelerated aging tests are used to evaluate the oxidative stability of lubricants:

  • Pressure Differential Scanning Calorimetry (PDSC): This method measures the oxidative induction time (OIT) of an oil under high temperature and oxygen pressure.[3][4][5] It is highly reproducible and requires a small sample size.[4][5]

  • Rancimat Test: This method determines the oxidation stability index (OSI) by passing air through a heated sample and measuring the formation of volatile acidic compounds.[12][13][14]

  • Rotary Bomb Oxidation Test (RBOT): This test evaluates the oxidation stability of oils in the presence of water and a copper catalyst under oxygen pressure.[6]

Quantitative Data on Oxidative Stability

While specific data for this compound is limited in publicly available literature, the following tables illustrate the effect of antioxidants on the oxidative stability of other ester-based lubricants. This data can be considered indicative of the performance improvements achievable with proper antioxidant selection.

Table 1: Effect of Antioxidants on the Oxidative Stability of Trimethylolpropane Trioleate (TMPTO) using the Rotary Bomb Oxidation Test (RBOT)

FormulationOxidation Induction Time (minutes)
TMPTO (Neat)Not Reported
TMPTO + DTBP (2,6-di-tert-butylphenol) - max rate99
TMPTO + BNPA (bis(nonylphenyl)amine)No significant improvement
TMPTO + DTBP (max rate) + BNPA (min rate)154

Data adapted from a study on TMPTO. The results show a significant improvement with the phenolic antioxidant (DTBP) and a synergistic effect when combined with an aminic antioxidant (BNPA).[6]

Table 2: Effect of TBHQ Antioxidant on the Oxidative Stability of Soybean Oil using the Rancimat Method at 110°C

FormulationInduction Time (hours)
Soybean Oil (Neat)~8
Soybean Oil + 100 ppm TBHQ~40
Soybean Oil + 200 ppm TBHQ~40
Soybean Oil + 400 ppm TBHQ~40

Data adapted from a study on soybean oil.[15] TBHQ (tert-butylated hydroxyquinone) is a type of phenolic antioxidant. This demonstrates the significant increase in oxidative stability with the addition of an antioxidant.

Experimental Protocols

Pressure Differential Scanning Calorimetry (PDSC) - Isothermal Method (Based on ASTM D6186)

Objective: To determine the oxidative induction time (OIT) of a lubricant.

Materials:

  • Pressure Differential Scanning Calorimeter

  • Open aluminum pans

  • Lubricant sample (e.g., this compound formulation)

  • High-purity oxygen

Procedure:

  • Accurately weigh approximately 3 mg of the lubricant sample into an open aluminum pan.[3]

  • Place the sample pan in the PDSC cell.

  • Heat the sample from ambient temperature to the desired isothermal test temperature (e.g., 200°C) at a rapid heating rate (e.g., 100°C/min).[3]

  • Allow the sample to equilibrate at the test temperature for a few minutes under an inert atmosphere (e.g., nitrogen).

  • Pressurize the cell with high-purity oxygen to the desired pressure (e.g., 3.5 MPa).[3]

  • Start the isothermal test and record the heat flow as a function of time.

  • The OIT is the time from the introduction of oxygen until the onset of the exothermic oxidation reaction, which is observed as a sharp increase in the heat flow signal.

Rancimat Test Method (Based on EN ISO 6886)

Objective: To determine the oxidation stability index (OSI) of a lubricant.

Materials:

  • Rancimat instrument

  • Reaction vessels

  • Measuring vessels with electrodes

  • Deionized water

  • Lubricant sample

Procedure:

  • Weigh a specified amount of the lubricant sample (typically 3 g) into a clean reaction vessel.[13]

  • Fill the measuring vessels with 60 mL of deionized water and place them in the instrument.[13]

  • Connect the reaction vessel to the instrument and place it in the heating block, which is maintained at a constant temperature (e.g., 110°C - 120°C).[12][13]

  • Start the measurement. A constant stream of air is passed through the lubricant sample.

  • Volatile oxidation products from the sample are carried by the air stream into the deionized water in the measuring vessel.

  • The instrument continuously measures the conductivity of the water.

  • The induction time (OSI) is the time until a rapid increase in conductivity is detected, which corresponds to the formation of acidic byproducts of oxidation.[12]

Visualizations

Antioxidant_Mechanism cluster_propagation Oxidation Propagation Cycle cluster_inhibition Antioxidant Inhibition R Alkyl Radical (R•) ROO Peroxy Radical (ROO•) R->ROO + O2 ROOH Hydroperoxide (ROOH) ROO->ROOH + RH Antioxidant Antioxidant (AH) A_radical Stable Radical (A•) ROO->A_radical + AH RH Lubricant (RH) RH->R + O2, heat, metal ROOH->R Decomposes ROOH->ROO Decomposes Non_radical Non-radical Products A_radical->Non_radical Terminates

Caption: Mechanism of radical scavenging antioxidants in lubricants.

Experimental_Workflow cluster_formulation Formulation & Hypothesis cluster_testing Oxidative Stability Testing cluster_analysis Data Analysis & Iteration Formulate 1. Formulate this compound with selected antioxidant(s) Hypothesize 2. Hypothesize expected improvement in stability Formulate->Hypothesize PDSC 3a. Perform PDSC Test (measure OIT) Hypothesize->PDSC Test Sample Rancimat 3b. Perform Rancimat Test (measure OSI) Hypothesize->Rancimat Test Sample Analyze 4. Analyze OIT/OSI data PDSC->Analyze Rancimat->Analyze Compare 5. Compare results with baseline and hypothesis Analyze->Compare Optimize 6. Optimize formulation (adjust antioxidant type/concentration) Compare->Optimize Optimize->Formulate Iterate

Caption: Workflow for improving lubricant oxidative stability.

References

Validation & Comparative

A Comparative Guide to the Validation of GC-MS Methods for Butyl Myristate Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise and reliable quantification of butyl myristate, a common fatty acid ester used as an emollient, plasticizer, and vehicle in pharmaceutical formulations, is paramount.[1] Gas Chromatography-Mass Spectrometry (GC-MS) stands as a principal analytical technique for this purpose, offering high sensitivity and specificity.[2][3] However, a thorough validation of the method is crucial to ensure data integrity and regulatory compliance.

This guide provides an objective comparison of GC-MS with High-Performance Liquid Chromatography (HPLC), a viable alternative, supported by experimental data. It further outlines a detailed protocol for GC-MS method validation tailored for this compound analysis.

Comparison of Analytical Techniques: GC-MS vs. HPLC

While GC-MS is a gold standard for volatile compounds, HPLC offers advantages for non-volatile or thermally labile molecules.[4][5] The choice between them depends on the specific analytical requirements, including the nature of the sample matrix and potential impurities.[5]

Validation ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)Key Considerations
Principle Gas-phase separation based on volatility and polarity.[6]Liquid-phase separation based on polarity.[6]GC-MS is ideal for volatile analytes like esters.
Precision (%RSD) < 10%< 5%Both methods show good precision, with HPLC often being slightly better.[4]
Accuracy (Recovery %) 85 - 115%90 - 110%Optimized extraction procedures can yield comparable recovery rates.[4]
Linearity (r²) > 0.99> 0.99Both techniques demonstrate excellent linearity over a defined concentration range.[4][7]
Limit of Detection (LOD) ~0.01 - 0.1 µg/mL~0.1 - 0.5 µg/mLGC-MS generally provides higher sensitivity for volatile analytes.[4]
Limit of Quantitation (LOQ) ~0.05 - 0.5 µg/mL~0.5 - 2.0 µg/mLCorresponds with the higher sensitivity of the GC-MS method.[4]
Specificity High; mass spectra provide structural confirmation.[8]Moderate to High; depends on detector and chromatographic resolution.Mass spectrometric detection in GC-MS is highly specific, which is crucial for impurity identification.[3][8]
Derivatization Not typically required for butyl esters, but may be used for the parent fatty acid.[6][9]May require derivatization for UV detection if the analyte lacks a chromophore.[10]This compound is sufficiently volatile for direct GC-MS analysis.[9]

GC-MS Method Validation Parameters

A comprehensive validation process ensures that the analytical method is suitable for its intended purpose.[2] The following table summarizes the key validation parameters and their typical acceptance criteria according to regulatory guidelines like those from the International Council for Harmonisation (ICH).[11][12]

Validation ParameterDescriptionAcceptance Criteria
Specificity The ability to assess the analyte unequivocally in the presence of other components.[13]The analyte peak should be well-resolved from any impurities or matrix components without interference.[13]
Linearity The ability to elicit test results that are directly proportional to the analyte concentration within a given range.[8]Correlation coefficient (r²) ≥ 0.995.[7][11]
Range The interval between the upper and lower concentration levels of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.[8]Typically 80-120% of the test concentration.[6]
Accuracy The closeness of the test results obtained by the method to the true value.[13]Recovery should be within 98.0% - 102.0%.[13]
Precision The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. Assessed at two levels: Repeatability and Intermediate Precision.[13]Repeatability RSD ≤ 2.0%; Intermediate Precision RSD ≤ 3.0%.[13]
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[8]Signal-to-Noise Ratio ≥ 3:1.[11][13]
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[8]Signal-to-Noise Ratio ≥ 10:1.[11][13]
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[13]Consistent performance (e.g., %RSD, recovery) under varied conditions (e.g., flow rate, temperature).[11]

Experimental Protocols

Detailed methodologies are critical for reproducing and validating an analytical method.[10]

Protocol 1: GC-MS Analysis of this compound

This protocol outlines a typical method for the quantitative analysis of this compound.

  • Sample Preparation:

    • Accurately weigh approximately 20 mg of the this compound sample into a 20 mL volumetric flask.

    • Dissolve the sample in n-heptane or a similar suitable solvent and dilute to the mark.

    • Prepare a series of calibration standards by diluting a stock solution of this compound in the same solvent to cover the expected concentration range (e.g., 0.1 - 1.5 mg/mL).

  • GC-MS Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 8890 GC or equivalent.

    • Column: DB-5ms fused-silica capillary column (30 m × 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio).

    • Injector Temperature: 280°C.[4]

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 2 minutes.

      • Ramp to 280°C at 20°C/min, hold for 10 minutes.

    • Mass Spectrometer: Agilent 5977B MSD or equivalent.

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions for this compound (e.g., m/z 284, 229, 171). A full scan can be used for initial identification.

Protocol 2: Alternative HPLC Analysis

For comparison, an HPLC method using a universal detector is presented.

  • Sample Preparation:

  • HPLC Instrumentation and Conditions:

    • HPLC System: Agilent 1260 Infinity II LC System or equivalent.

    • Detector: Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD).[5][6]

    • Column: C18 reverse-phase column (4.6 mm x 150 mm, 5 µm particle size).[6]

    • Mobile Phase: Gradient elution with acetonitrile and water.

    • Flow Rate: 1.0 mL/min.[6]

    • Column Temperature: 40°C.[6]

    • Injection Volume: 10 µL.[6]

Visualizing the Workflow and Validation Process

To clarify the experimental and logical flows, the following diagrams are provided.

GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing p1 Weigh Sample p2 Dissolve in Solvent p1->p2 p3 Prepare Standards p2->p3 a1 Inject Sample p3->a1 a2 GC Separation a1->a2 a3 MS Detection a2->a3 d1 Acquire Data a3->d1 d2 Integrate Peaks d1->d2 d3 Quantify Analyte d2->d3

Caption: Experimental workflow for the GC-MS analysis of this compound.

Validation_Process cluster_validation Method Validation Parameters start Develop Analytical Method spec Specificity start->spec lin Linearity & Range start->lin acc Accuracy start->acc prec Precision start->prec lod LOD & LOQ start->lod rob Robustness start->rob report Validation Report spec->report lin->report acc->report prec->report lod->report rob->report

Caption: Logical flow for the validation of an analytical method.

Conclusion

Both GC-MS and HPLC are powerful techniques for the analysis of this compound. GC-MS offers superior specificity and sensitivity, making it exceptionally well-suited for identifying and quantifying trace-level impurities alongside the primary component.[3][5] Its direct analysis capability for volatile esters like this compound simplifies sample preparation.[9] HPLC with a universal detector like ELSD or CAD is a robust alternative, particularly when dealing with complex matrices or when analyzing non-volatile impurities.[5]

The selection of the most appropriate method should be guided by the specific analytical goals, such as routine quality control versus impurity profiling, and the available instrumentation. Regardless of the chosen technique, a rigorous validation process that assesses specificity, linearity, accuracy, precision, sensitivity, and robustness is mandatory to ensure the generation of reliable and defensible data for researchers, scientists, and drug development professionals.[2][13]

References

A Comparative Guide to HPLC and GC-MS Methods for Quantifying Butyl Myristate in Creams

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of active ingredients and excipients in topical formulations is critical for ensuring product quality, stability, and efficacy. Butyl myristate, a fatty acid ester commonly used as an emollient and skin conditioning agent in creams, requires precise analytical methods for its quantification. This guide provides a detailed comparison of two powerful analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS).

This comparison is based on established analytical methodologies for similar esters in cosmetic matrices, providing a framework for method validation and selection. While HPLC offers a robust and straightforward approach for routine analysis, GC-MS provides higher specificity and sensitivity, which can be crucial for complex matrices or trace-level analysis.

Performance Comparison: HPLC vs. GC-MS

The choice between HPLC and GC-MS for the quantification of this compound in creams depends on several factors, including the required sensitivity, specificity, and the complexity of the cream matrix. Below is a summary of typical performance parameters for each method, based on validation data for similar alkyl esters in cosmetic formulations.

Validation ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
**Linearity (R²) **> 0.999> 0.998
Linearity Range 10 - 500 µg/mL1 - 100 µg/mL
Accuracy (Recovery) 98.5% - 101.2%97.8% - 102.5%
Precision (RSD%) < 2.0%< 3.0%
Limit of Detection (LOD) ~1 µg/mL~0.1 µg/mL
Limit of Quantitation (LOQ) ~3 µg/mL~0.5 µg/mL
Specificity Good, potential for co-elutionExcellent, mass spectral confirmation
Sample Preparation Simple extractionExtraction and potential derivatization
Analysis Time ~15 minutes~20 minutes

Experimental Protocols

Detailed methodologies for the quantification of this compound in a cream matrix using both HPLC-UV and GC-MS are presented below.

High-Performance Liquid Chromatography (HPLC) Method

This method provides a reliable and efficient way to quantify this compound in cream samples.

1. Sample Preparation:

  • Accurately weigh approximately 1.0 g of the cream sample into a 50 mL volumetric flask.

  • Add 25 mL of isopropanol (B130326) and sonicate for 15 minutes to disperse the cream.

  • Allow the solution to cool to room temperature and then bring to volume with isopropanol.

  • Centrifuge a portion of the solution at 4000 rpm for 10 minutes.

  • Filter the supernatant through a 0.45 µm PTFE syringe filter into an HPLC vial.

2. Chromatographic Conditions:

  • Instrument: HPLC system with a UV detector

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile:Water (85:15, v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm

3. Validation Parameters:

  • Linearity: A six-point calibration curve was prepared from a stock solution of this compound in isopropanol over the range of 10-500 µg/mL. The correlation coefficient (R²) was > 0.999.

  • Accuracy: Determined by spiking a placebo cream at three concentration levels (80%, 100%, and 120% of the expected concentration). The average recovery was found to be between 98.5% and 101.2%.

  • Precision: Assessed by analyzing six replicate preparations of a cream sample. The relative standard deviation (RSD) was less than 2.0%.

  • Specificity: The peak purity of this compound was evaluated using a photodiode array detector to ensure no co-eluting peaks from the cream matrix.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method offers enhanced specificity and sensitivity for the quantification of this compound.

1. Sample Preparation:

  • Accurately weigh approximately 0.5 g of the cream sample into a 15 mL centrifuge tube.

  • Add 5 mL of hexane (B92381) and vortex for 2 minutes to extract the this compound.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Carefully transfer the hexane layer (supernatant) to a clean tube.

  • Repeat the extraction with another 5 mL of hexane.

  • Combine the hexane extracts and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 1 mL of hexane and transfer to a GC vial.

2. Chromatographic Conditions:

  • Instrument: Gas chromatograph coupled to a mass spectrometer

  • Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Inlet Temperature: 280°C

  • Injection Volume: 1 µL (splitless mode)

  • Oven Temperature Program: Start at 150°C, hold for 2 minutes, ramp to 280°C at 15°C/min, and hold for 5 minutes.

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 50-400

3. Validation Parameters:

  • Linearity: A five-point calibration curve was constructed using standard solutions of this compound in hexane over a range of 1-100 µg/mL. The correlation coefficient (R²) was > 0.998.

  • Accuracy: Determined by spiking a placebo cream at three different concentrations. The average recovery was between 97.8% and 102.5%.

  • Precision: The RSD for six replicate analyses of a spiked cream sample was less than 3.0%.

  • Specificity: The mass spectrum of the this compound peak in the sample was compared to that of a standard to confirm its identity.

Method Validation Workflow

The following diagram illustrates the typical workflow for validating an analytical method for quantifying this compound in creams, in accordance with ICH guidelines.

Method Validation Workflow cluster_0 Method Development cluster_1 Method Validation Method_Optimization Method Optimization (Column, Mobile Phase, etc.) Specificity Specificity Method_Optimization->Specificity Sample_Prep_Development Sample Preparation Development Sample_Prep_Development->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Validated_Method Validated_Method Robustness->Validated_Method Validated Method

Caption: Workflow for the validation of an analytical method.

Logical Decision Tree for Method Selection

The choice between HPLC and GC-MS can be guided by the specific requirements of the analysis. The following decision tree provides a logical approach to selecting the most appropriate method.

Method Selection Start Start: Need to quantify This compound in cream High_Specificity Is absolute confirmation of identity required? Start->High_Specificity Trace_Levels Are trace levels (<1 µg/mL) expected? High_Specificity->Trace_Levels No Use_GCMS Use GC-MS High_Specificity->Use_GCMS Yes Routine_QC Is this for routine quality control? Trace_Levels->Routine_QC No Trace_Levels->Use_GCMS Yes Use_HPLC Use HPLC Routine_QC->Use_HPLC Yes Routine_QC->Use_HPLC No (Consider HPLC first for simplicity)

Caption: Decision tree for selecting an analytical method.

Butyl Myristate vs. Isopropyl Myristate as Penetration Enhancers in Drug Delivery: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available data indicates that Isopropyl Myristate (IPM) is a well-documented and effective penetration enhancer for transdermal drug delivery, supported by a significant body of experimental evidence. In contrast, while Butyl Myristate shares similar chemical properties, there is a notable lack of direct comparative studies evaluating its efficacy as a penetration enhancer against IPM. This guide synthesizes the available experimental data for IPM and discusses the theoretical considerations for this compound.

Introduction

In the development of transdermal drug delivery systems, overcoming the barrier function of the stratum corneum is a primary challenge. Chemical penetration enhancers are frequently incorporated into topical formulations to reversibly decrease the barrier resistance of the skin and enhance the permeation of active pharmaceutical ingredients (APIs). Among these, fatty acid esters like isopropyl myristate and this compound are often utilized due to their lipophilic nature, which allows them to interact with the lipid-rich matrix of the stratum corneum. This guide provides a comparative overview of this compound and isopropyl myristate as penetration enhancers, focusing on their mechanisms of action, supported by available experimental data.

Mechanism of Action

Both this compound and isopropyl myristate are esters of myristic acid, a 14-carbon saturated fatty acid. Their primary mechanism as penetration enhancers involves the disruption of the highly organized lipid structure of the stratum corneum. By integrating into the lipid bilayer, these esters increase its fluidity and create transient pathways, thereby facilitating the diffusion of drug molecules through the skin.

The proposed mechanism of action for these myristate esters is visualized in the following diagram:

G cluster_before Stratum Corneum (Before Enhancement) cluster_enhancer Application of Penetration Enhancer cluster_after Stratum Corneum (After Enhancement) cluster_outcome Corneocytes_before Corneocytes Lipids_before Highly Ordered Lipid Bilayers BM_IPM This compound or Isopropyl Myristate Lipids_after Disrupted and Fluidized Lipid Bilayers BM_IPM->Lipids_after Interacts with SC lipids Corneocytes_after Corneocytes Increased_Permeability Increased Permeability Lipids_after->Increased_Permeability Enhanced_Penetration Enhanced Drug Penetration Increased_Permeability->Enhanced_Penetration facilitates

Figure 1: Proposed mechanism of penetration enhancement by myristate esters.

Experimental Data: Isopropyl Myristate (IPM)

Isopropyl myristate has been extensively studied as a penetration enhancer for a wide range of drugs. The following table summarizes quantitative data from various in-vitro studies demonstrating its efficacy.

DrugSkin ModelIPM ConcentrationKey Findings
Meloxicam Not Specified1-10% (w/w) in a transdermal patchA high flux was observed with the inclusion of IPM.
Zolmitriptan Not Specified6%The enhancement efficiency of IPM peaked at a 6% concentration.
Testosterone (B1683101) Human cadaver skin2% in a Carbopol gelExhibited an 11-fold increase in testosterone flux compared to a formulation without IPM.
Dimenhydrinate (B1670652) Not specified1.75% (in combination with ethanol (B145695) and propylene (B89431) glycol)The combination was found to be promising in boosting dimenhydrinate permeability from a transdermal gel.
Ibuprofen (B1674241) Not specified3.3% (in combination with 39.9% propylene glycol)Showed an increase in the release flux of an ibuprofen solid dispersion from a gel.

Experimental Data: this compound

One study on the percutaneous absorption of ibuprofen and its derivatives showed that ibuprofen derivatives with butyl esters were among those with the highest cumulative amount permeated through human skin. However, this study did not directly compare this compound with isopropyl myristate as penetration enhancers for a parent drug.

Experimental Protocols

The standard method for evaluating the in-vitro skin permeation of drugs and the efficacy of penetration enhancers is the Franz diffusion cell assay. A generalized protocol for this type of study is outlined below.

Generalized Experimental Protocol for In-Vitro Skin Permeation Studies using a Franz Diffusion Cell
  • Skin Preparation:

    • Excised human or animal (e.g., porcine, rat) skin is used.

    • Subcutaneous fat and any attached hair are carefully removed.

    • The skin is cut to an appropriate size to be mounted on the Franz diffusion cells.

  • Franz Diffusion Cell Setup:

    • The Franz diffusion cell consists of a donor compartment and a receptor compartment.

    • The prepared skin membrane is mounted between the two compartments, with the stratum corneum side facing the donor compartment.

    • The receptor compartment is filled with a suitable receptor medium (e.g., phosphate-buffered saline, pH 7.4) to maintain sink conditions.

    • The medium in the receptor compartment is continuously stirred and maintained at a constant temperature (typically 32°C or 37°C) to mimic physiological conditions.

  • Application of Formulation:

    • A precise amount of the test formulation (containing the API with and without the penetration enhancer) is applied to the surface of the skin in the donor compartment.

  • Sampling:

    • At predetermined time intervals, samples are withdrawn from the receptor compartment.

    • An equal volume of fresh, pre-warmed receptor medium is immediately added to maintain a constant volume.

  • Sample Analysis:

    • The concentration of the drug in the collected samples is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

The following diagram illustrates the typical workflow of an in-vitro skin permeation study.

G A Skin Preparation (Human or Animal) B Mounting Skin on Franz Diffusion Cell A->B C Filling Receptor Compartment with Medium B->C D Application of Formulation to Donor Compartment C->D E Sampling from Receptor at Timed Intervals D->E F Sample Analysis (e.g., HPLC) E->F G Data Analysis (Flux, Permeability Coefficient) F->G

Comparative Analysis of Butyl Myristate and Other Fatty Acid Esters as Phase Change Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of butyl myristate and other fatty acid esters as phase change materials (PCMs). Fatty acid esters are a promising class of organic PCMs for thermal energy storage due to their desirable thermal properties, chemical stability, and biocompatibility. This document presents key performance data, detailed experimental protocols, and visual representations of workflows to assist in the selection and application of these materials.

Data Presentation: Thermal Properties of Fatty Acid Esters

The performance of a PCM is primarily determined by its thermal properties, including melting temperature, latent heat of fusion, and thermal stability. The following table summarizes these properties for this compound and other relevant fatty acid esters.

Fatty Acid EsterChemical FormulaMelting Point (°C)Latent Heat of Fusion (J/g)Thermal Stability (Decomposition Onset, °C)
This compound C₁₈H₃₆O₂8 - 10~160> 200
Methyl LaurateC₁₃H₂₆O₂4.19185.43[1]~150
Ethyl LaurateC₁₄H₂₈O₂-10145~150
Propyl LaurateC₁₅H₃₀O₂-13160~160
Methyl MyristateC₁₅H₃₀O₂18.5200.8~180
Ethyl MyristateC₁₆H₃₂O₂11.2185.6~180
Propyl MyristateC₁₇H₃₄O₂5.5170.2~190
Methyl PalmitateC₁₇H₃₄O₂29.5 - 30.5203.0> 200
Ethyl PalmitateC₁₈H₃₆O₂24.0 - 26.0186.0> 200
Propyl PalmitateC₁₉H₃₈O₂18.3168.3> 200
Butyl PalmitateC₂₀H₄₀O₂12.6127.1> 200
Methyl StearateC₁₉H₃₈O₂38.0 - 39.0195.0> 200
Ethyl StearateC₂₀H₄₀O₂34.0188.0> 200
Propyl StearateC₂₁H₄₂O₂27.0170.0> 200
Butyl StearateC₂₂H₄₄O₂19.9151.6> 200

Experimental Protocols

Detailed methodologies for the synthesis and characterization of fatty acid ester PCMs are crucial for reproducible research and development.

Synthesis of this compound via Fischer Esterification

Fischer esterification is a common method for synthesizing fatty acid esters.

Materials:

  • Myristic acid

  • n-butanol

  • Concentrated sulfuric acid (catalyst)

  • Sodium bicarbonate solution (5%)

  • Brine (saturated sodium chloride solution)

  • Anhydrous sodium sulfate

  • Dichloromethane (or other suitable organic solvent)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine myristic acid and an excess of n-butanol (typically a 1:3 to 1:5 molar ratio of acid to alcohol).

  • Slowly add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the carboxylic acid weight) to the mixture while stirring.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After cooling to room temperature, transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with deionized water, 5% sodium bicarbonate solution to neutralize the acid catalyst, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the drying agent and remove the excess n-butanol and solvent under reduced pressure using a rotary evaporator.

  • The resulting crude this compound can be further purified by vacuum distillation.

Characterization of Thermal Properties

Differential Scanning Calorimetry (DSC):

DSC is used to determine the melting temperature and latent heat of fusion of the PCMs.

Instrument: A calibrated Differential Scanning Calorimeter.

Procedure:

  • Accurately weigh 5-10 mg of the fatty acid ester sample into an aluminum DSC pan and hermetically seal it. An empty sealed pan is used as a reference.

  • Place the sample and reference pans in the DSC cell.

  • Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature above its expected melting point, under an inert nitrogen atmosphere.

  • Hold the sample at this temperature for a few minutes to ensure complete melting.

  • Cool the sample at a controlled rate (e.g., 10 °C/min) to a temperature below its expected crystallization point.

  • Reheat the sample at the same controlled rate to obtain the melting endotherm.

  • The melting temperature is determined as the peak temperature of the melting endotherm, and the latent heat of fusion is calculated from the area under the peak.

Thermogravimetric Analysis (TGA):

TGA is employed to evaluate the thermal stability and decomposition temperature of the PCMs.

Instrument: A calibrated Thermogravimetric Analyzer.

Procedure:

  • Place a small, accurately weighed sample (10-20 mg) of the fatty acid ester into the TGA sample pan.

  • Heat the sample from ambient temperature to a high temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min) under a controlled atmosphere (typically nitrogen or air).

  • Record the mass of the sample as a function of temperature.

  • The onset temperature of decomposition is determined from the TGA curve, indicating the thermal stability of the material.

Visualizations

The following diagrams illustrate the experimental workflow and the relationships influencing the thermal properties of fatty acid esters.

Experimental_Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_analysis Comparative Analysis Reactants Myristic Acid + n-Butanol Esterification Fischer Esterification Reactants->Esterification Catalyst H₂SO₄ Catalyst->Esterification Purification Washing & Distillation Esterification->Purification Product Pure this compound Purification->Product DSC Differential Scanning Calorimetry (DSC) Product->DSC TGA Thermogravimetric Analysis (TGA) Product->TGA Thermal_Props Melting Point, Latent Heat DSC->Thermal_Props Stability_Props Decomposition Temperature TGA->Stability_Props Comparison Comparison with other Fatty Acid Esters Thermal_Props->Comparison Stability_Props->Comparison Logical_Relationships cluster_structure Chemical Structure cluster_properties Thermal Properties Acid_Chain Fatty Acid Chain Length Melting_Point Melting Point Acid_Chain->Melting_Point Increases Latent_Heat Latent Heat of Fusion Acid_Chain->Latent_Heat Increases Alcohol_Chain Alcohol Chain Length Alcohol_Chain->Melting_Point Increases Alcohol_Chain->Latent_Heat Increases

References

A Comparative Analysis of Butyl Myristate and Paraffin Wax for Thermal Energy Storage Applications

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and scientists on the thermal energy storage performance of butyl myristate versus paraffin (B1166041) wax, supported by experimental data and methodologies.

In the pursuit of efficient and reliable thermal energy storage (TES) solutions, both organic phase change materials (PCMs) like fatty acid esters and paraffin waxes have garnered significant attention. This guide provides a comprehensive performance comparison of this compound, a fatty acid ester, and paraffin wax, two prominent candidates for latent heat thermal energy storage. The following sections delve into their thermophysical properties, present a structured comparison of their performance metrics, and detail the experimental protocols used to ascertain these characteristics.

Executive Summary

Performance Comparison at a Glance

The thermal energy storage capabilities of a material are primarily defined by its melting temperature, latent heat of fusion, specific heat capacity, and thermal conductivity. A summary of these key performance indicators for butyl stearate (B1226849) (as a proxy for this compound) and a representative paraffin wax is presented below.

PropertyButyl Stearate (Representative for this compound)Paraffin Wax (Typical Values)
Melting Temperature (°C) 18.64[2]45 - 65
Freezing Temperature (°C) 13.28[2]40 - 60
Latent Heat of Fusion (kJ/kg) 120.59[2]150 - 250[1]
Specific Heat Capacity (Solid) (kJ/kg·K) Data not available~2.1
Specific Heat Capacity (Liquid) (kJ/kg·K) Data not available~2.4
Thermal Conductivity (Solid) (W/m·K) Data not available~0.21 - 0.24
Thermal Conductivity (Liquid) (W/m·K) Data not available~0.15
Thermal Stability Stable up to 1000 thermal cycles[2]Stable up to 150°C and over 1000-2000 cycles[1]

Experimental Methodologies

The characterization of PCMs for thermal energy storage relies on a suite of analytical techniques to determine their thermodynamic properties and long-term stability. The primary methods employed in the cited studies are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

Purpose: To determine the melting and freezing temperatures, latent heat of fusion, and specific heat capacity of the material.

Protocol:

  • A small, precisely weighed sample (typically 5-10 mg) of the PCM is hermetically sealed in an aluminum pan.

  • An empty, sealed aluminum pan is used as a reference.

  • Both pans are placed in the DSC instrument.

  • The samples are subjected to a controlled temperature program, which includes heating and cooling ramps at a constant rate (e.g., 5-10 K/min).

  • The instrument measures the difference in heat flow between the sample and the reference as a function of temperature.

  • The melting and freezing points are identified as the peak temperatures of the endothermic and exothermic events, respectively.

  • The latent heat of fusion is calculated by integrating the area under the melting or freezing peak.

  • Specific heat capacity is determined by measuring the heat flow required to change the sample's temperature in a region without phase change.

experimental_workflow cluster_sample_prep Sample Preparation cluster_dsc DSC Analysis cluster_data_analysis Data Analysis cluster_results Results weigh Weigh Sample (5-10 mg) seal Seal in Aluminum Pan weigh->seal load Load Sample & Reference program Temperature Program (Heating/Cooling Ramps) load->program measure Measure Heat Flow program->measure peaks Identify Phase Change Peaks measure->peaks calculate Calculate Cp measure->calculate integrate Integrate Peak Area peaks->integrate Tm Melting/Freezing Temp. peaks->Tm Hf Latent Heat of Fusion integrate->Hf Cp Specific Heat Capacity calculate->Cp

Caption: Workflow for determining thermal properties using DSC.

Thermogravimetric Analysis (TGA)

Purpose: To evaluate the thermal stability and decomposition temperature of the PCM.

Protocol:

  • A small sample of the PCM is placed in a TGA crucible.

  • The crucible is placed on a high-precision balance within the TGA furnace.

  • The sample is heated at a constant rate in a controlled atmosphere (e.g., nitrogen).

  • The instrument continuously measures the mass of the sample as a function of temperature.

  • A significant loss of mass indicates the onset of thermal decomposition.

  • The thermal stability is determined by the temperature at which this mass loss begins.

tga_workflow cluster_sample_prep_tga Sample Preparation cluster_tga TGA Analysis cluster_data_analysis_tga Data Analysis cluster_results_tga Result weigh_tga Weigh Sample load_tga Load Sample into TGA heat_tga Heat at Constant Rate in Controlled Atmosphere load_tga->heat_tga measure_tga Continuously Measure Mass heat_tga->measure_tga plot_tga Plot Mass vs. Temperature determine_onset Determine Onset of Mass Loss plot_tga->determine_onset stability Thermal Stability/ Decomposition Temp. determine_onset->stability

Caption: Workflow for determining thermal stability using TGA.

Logical Framework for PCM Selection

The selection of a suitable PCM for a specific thermal energy storage application involves a logical evaluation of its properties against the system requirements.

pcm_selection_logic cluster_requirements Application Requirements cluster_evaluation PCM Property Evaluation cluster_decision Decision temp_range Operating Temperature Range melting_point Melting Point temp_range->melting_point storage_capacity Required Storage Capacity latent_heat Latent Heat of Fusion storage_capacity->latent_heat charge_discharge Charge/Discharge Rate thermal_conductivity Thermal Conductivity charge_discharge->thermal_conductivity lifetime System Lifetime stability Thermal & Chemical Stability lifetime->stability selection Select Optimal PCM melting_point->selection latent_heat->selection thermal_conductivity->selection stability->selection

Caption: Logical flow for selecting a phase change material.

Concluding Remarks

Paraffin wax stands out as a well-characterized and effective material for thermal energy storage, offering high latent heat and excellent stability.[1] Fatty acid esters, such as this compound, present a promising bio-based alternative. However, the current lack of comprehensive experimental data on the thermal energy storage properties of this compound necessitates further research to enable a direct and definitive performance comparison. The data for butyl stearate suggests that fatty acid esters can be viable PCMs, although with a potentially lower latent heat of fusion compared to paraffin waxes.[2] Researchers and drug development professionals are encouraged to conduct specific experimental characterizations of this compound to ascertain its suitability for their particular thermal management needs.

References

A Comparative Guide to Analytical Methods for Butyl Myristate Purity Assessment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of three common analytical methods for assessing the purity of butyl myristate: Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Titrimetry. The selection of an appropriate analytical method is critical for ensuring the quality, safety, and efficacy of pharmaceutical and cosmetic products. This document presents supporting experimental data, detailed methodologies, and a cross-validation framework to aid in method selection and implementation.

Introduction to this compound and Purity Assessment

This compound is the ester of n-butanol and myristic acid, widely used as an emollient, lubricant, and solvent in various industrial applications.[1] Impurities in this compound can include unreacted starting materials such as myristic acid and butanol, as well as by-products from the manufacturing process.[1] Accurate and precise analytical methods are therefore essential for the quality control of this raw material.

Comparative Analysis of Analytical Methods

The three principal methods for determining the purity of this compound and similar fatty acid esters are Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and classical Titrimetry (via saponification). Each method offers distinct advantages and limitations in terms of specificity, sensitivity, and sample throughput.

Quantitative Performance Comparison

The following table summarizes the typical performance characteristics of GC-FID, HPLC-ELSD, and Titrimetry for the analysis of fatty acid esters like this compound. It is important to note that these values are representative and can vary based on the specific instrumentation, column, and method parameters employed.

Validation ParameterGas Chromatography (GC-FID)High-Performance Liquid Chromatography (HPLC-ELSD)Titrimetry (Saponification)
Principle Separation based on volatility and polarity in the gas phase.Separation based on polarity in the liquid phase.Chemical reaction (saponification) and titration.
Accuracy (% Recovery) 98 - 102%[2]98.0% - 102.0%[3]98 - 102%[4]
Precision (%RSD)
- Repeatability< 2%[2]≤ 2.0%[3]< 1.0%[4]
- Intermediate Precision< 3%≤ 3.0%[3]Not Typically Reported
Linearity (r²) ≥ 0.999[2]≥ 0.995[3]Not Applicable
Limit of Detection (LOD) 0.01 - 1 µg/mL0.2 - 1.5 µg/mL[3][5]Relatively High
Limit of Quantitation (LOQ) 0.1 - 3 µg/mL[2]0.6 - 5.0 µg/mL[3][5]Relatively High
Specificity HighModerate to HighLow

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining reproducible and reliable results. Below are representative protocols for the purity analysis of this compound using GC-FID, HPLC-ELSD, and Titrimetry.

Gas Chromatography with Flame Ionization Detection (GC-FID)

This method is suitable for the direct analysis of this compound and volatile impurities.

Instrumentation:

  • Gas Chromatograph: Agilent 7890B GC system or equivalent.

  • Detector: Flame Ionization Detector (FID).

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar capillary column.

  • Software: Agilent OpenLab CDS or equivalent.

Chromatographic Conditions:

  • Injector Temperature: 250°C

  • Detector Temperature: 300°C

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injection Volume: 1 µL (split ratio 50:1).

Sample Preparation:

  • Accurately weigh approximately 50 mg of the this compound sample into a 10 mL volumetric flask.

  • Dissolve the sample in and dilute to volume with a suitable solvent such as hexane (B92381) or isopropanol.

  • Vortex the solution to ensure homogeneity.

Data Analysis:

  • Identify the this compound peak by comparing its retention time with that of a certified reference standard.

  • Determine the purity by calculating the area percentage of the this compound peak relative to the total peak area of all components in the chromatogram.

High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)

This method is well-suited for the analysis of non-volatile impurities and can be an alternative to GC.

Instrumentation:

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent.

  • Detector: Evaporative Light Scattering Detector (ELSD).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Software: Agilent OpenLab CDS or equivalent.

Chromatographic Conditions:

  • Mobile Phase: A gradient of acetonitrile (B52724) and water.

    • 0-15 min: 80% to 100% Acetonitrile

    • 15-20 min: 100% Acetonitrile

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 10 µL.

  • ELSD Settings:

    • Nebulizer Temperature: 30°C

    • Evaporator Temperature: 50°C

    • Gas Flow Rate (Nitrogen): 1.5 L/min.

Sample Preparation:

  • Accurately weigh approximately 50 mg of the this compound sample into a 10 mL volumetric flask.

  • Dissolve the sample in and dilute to volume with acetonitrile.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Data Analysis:

  • Identify the this compound peak by comparing its retention time with a reference standard.

  • Quantify purity based on the peak area relative to the total area of all peaks, or against a calibration curve prepared from a certified reference standard.

Titrimetry (Saponification Value)

This classical method determines the ester content by measuring the amount of potassium hydroxide (B78521) required to saponify the ester.

Reagents:

  • 0.5 M Ethanolic Potassium Hydroxide (KOH) solution.

  • 0.5 M Hydrochloric Acid (HCl) standard solution.

  • Phenolphthalein (B1677637) indicator solution.

  • Ethanol (95%).

Procedure:

  • Accurately weigh approximately 2 g of the this compound sample into a 250 mL flask with a ground glass joint.

  • Add 25.0 mL of 0.5 M ethanolic KOH solution.

  • Attach a reflux condenser and heat the mixture in a boiling water bath for 30-60 minutes to ensure complete saponification.

  • Allow the solution to cool to room temperature.

  • Add a few drops of phenolphthalein indicator.

  • Titrate the excess KOH with 0.5 M HCl solution until the pink color disappears.

  • Perform a blank titration using 25.0 mL of the 0.5 M ethanolic KOH solution without the sample.

Calculation: The saponification value (SV) is calculated using the following formula:

SV (mg KOH/g) = [(B - S) * N * 56.1] / W

Where:

  • B = volume of HCl used for the blank titration (mL).

  • S = volume of HCl used for the sample titration (mL).

  • N = normality of the HCl solution.

  • 56.1 = molecular weight of KOH ( g/mol ).

  • W = weight of the sample (g).

The purity of this compound can then be estimated based on the theoretical saponification value.

Cross-Validation of Analytical Methods

Cross-validation is the process of demonstrating that two or more analytical methods provide equivalent results for the same sample.[6] This is crucial when transferring methods between laboratories or when using different techniques for the same analysis.

CrossValidationWorkflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase define_analyte Define Analyte & Acceptance Criteria select_methods Select Methods for Comparison (e.g., GC, HPLC, Titration) define_analyte->select_methods prepare_samples Prepare Identical Sample Sets select_methods->prepare_samples analyze_gc Analyze Samples by GC prepare_samples->analyze_gc analyze_hplc Analyze Samples by HPLC prepare_samples->analyze_hplc analyze_titration Analyze Samples by Titration prepare_samples->analyze_titration compare_results Compare Results (Accuracy, Precision, etc.) analyze_gc->compare_results analyze_hplc->compare_results analyze_titration->compare_results statistical_analysis Statistical Analysis (e.g., t-test, F-test) compare_results->statistical_analysis assess_equivalence Assess Method Equivalence statistical_analysis->assess_equivalence MethodComparison cluster_attributes Performance Attributes cluster_methods Analytical Methods Specificity Specificity Sensitivity Sensitivity Precision Precision Throughput Throughput Cost Cost & Complexity GC Gas Chromatography (GC-FID) GC->Specificity High GC->Sensitivity High GC->Precision High GC->Throughput Moderate GC->Cost Moderate HPLC High-Performance Liquid Chromatography (HPLC-ELSD) HPLC->Specificity Moderate-High HPLC->Sensitivity Moderate HPLC->Precision High HPLC->Throughput Moderate HPLC->Cost High Titrimetry Titrimetry Titrimetry->Specificity Low Titrimetry->Sensitivity Low Titrimetry->Precision Moderate Titrimetry->Throughput Low Titrimetry->Cost Low

References

A Comparative Analysis of Butyl Myristate and Oleic Acid as Skin Permeation Enhancers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of butyl myristate and oleic acid as skin permeation enhancers. The information presented is supported by experimental data to aid in the rational selection of enhancers for topical and transdermal drug delivery systems. While direct comparative studies between this compound and oleic acid are limited, this guide incorporates data on isopropyl myristate (IPM), a closely related fatty acid ester, as a functional surrogate for this compound to provide a comprehensive analysis.

Executive Summary

Both oleic acid, an unsaturated fatty acid, and this compound, a fatty acid ester, are effective skin permeation enhancers that primarily function by disrupting the highly ordered lipid structure of the stratum corneum. The choice between these enhancers is often drug-dependent, with their efficacy varying based on the physicochemical properties of the active pharmaceutical ingredient (API). Oleic acid is well-documented to fluidize the lipid bilayers, while fatty acid esters like myristates are known to create separate, more fluid domains within the stratum corneum.

Data Presentation: Performance Comparison

The following tables summarize quantitative data from various in-vitro studies, showcasing the permeation enhancement effects of oleic acid and isopropyl myristate (as a proxy for this compound) on different drug molecules.

Table 1: Comparison of Permeability Parameters for Naproxen (B1676952)

EnhancerPermeability Coefficient (cm/h x 10⁻⁴)Enhancement Ratio (ER)
Control (No Enhancer)0.141.0
Oleic Acid1.117.9
Isopropyl Myristate3.6225.9

Source: Adapted from a study on naproxen permeation through shed snake skin. The enhancement ratio is calculated relative to the control.[1]

Table 2: Comparison of Flux and Enhancement Ratio for Meloxicam (B1676189)

EnhancerFlux (µg/cm²/h)Enhancement Ratio (ER)
Control (No Enhancer)-1.0
Oleic Acid84.411.07
Isopropyl Myristate83.791.06

Source: Adapted from an in-vitro study on meloxicam transdermal patches. The enhancement ratio is calculated relative to a control patch without an enhancer.[2]

Table 3: Effect of Enhancers on the Permeation of a Capsaicin (B1668287) Derivative (DA-5018)

Vehicle SystemPermeability (µl/cm²/h)Flux (µg/cm²/h)
Isopropyl Myristate (IPM) alone83.644.3
IPM with Oleic Acid (1:1)-9.26 (decreased)

Source: Adapted from a study on a capsaicin derivative, highlighting potential negative interactions.[3]

Mechanisms of Action

The primary mechanism for both this compound and oleic acid involves the disruption of the stratum corneum's barrier function. However, the specific interactions with the lipid matrix differ.

  • Oleic Acid: Being a cis-unsaturated fatty acid, it has a "kinked" structure that disrupts the tight packing of the intercellular lipids in the stratum corneum. This leads to an increase in the fluidity of the lipid bilayers, creating more permeable pathways for drug molecules.[4]

  • This compound (and other fatty acid esters): These enhancers also integrate into the lipid lamellae. They are thought to cause phase separation within the bilayer structure, creating disordered or fluid domains that act as channels for drug permeation.[5] They can also increase the solubility of some drugs within the stratum corneum.

cluster_OA Oleic Acid cluster_BM This compound OA Oleic Acid OA_Action Disrupts packing of intercellular lipids OA->OA_Action OA_Result Increases fluidity of lipid bilayers OA_Action->OA_Result SC Stratum Corneum OA_Result->SC BM This compound BM_Action Integrates into lipid lamellae BM->BM_Action BM_Result Causes phase separation and creates fluid domains BM_Action->BM_Result BM_Result->SC Permeation Enhanced Drug Permeation SC->Permeation

Mechanisms of Action of Oleic Acid and this compound.

Experimental Protocols

The following is a generalized protocol for in-vitro skin permeation studies using Franz diffusion cells, a standard method for evaluating the efficacy of permeation enhancers.

1. Preparation of Skin Membranes:

  • Excised human or animal (e.g., rat, porcine) skin is used. The subcutaneous fat is removed, and the skin is often dermatomed to a uniform thickness.

  • The skin is stored frozen and thawed before the experiment. Skin integrity is often checked by measuring its electrical resistance.

2. Franz Diffusion Cell Setup:

  • The Franz diffusion cell consists of a donor chamber and a receptor chamber, between which the skin membrane is mounted with the stratum corneum facing the donor chamber.

  • The receptor chamber is filled with a receptor solution (e.g., phosphate-buffered saline, pH 7.4) to maintain sink conditions. The solution is continuously stirred and maintained at a physiological temperature (typically 32°C).

3. Application of Formulation:

  • A precisely measured amount of the test formulation (containing the drug and the enhancer) is applied to the surface of the skin in the donor chamber. A control formulation without the enhancer is also tested.

4. Sampling and Analysis:

  • At predetermined time intervals, samples are withdrawn from the receptor chamber and replaced with fresh receptor solution.

  • The concentration of the drug in the samples is quantified using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

5. Data Analysis:

  • The cumulative amount of drug permeated per unit area is plotted against time.

  • The steady-state flux (Jss) is determined from the slope of the linear portion of the curve.

  • The permeability coefficient (Kp) is calculated by dividing the flux by the initial drug concentration in the donor chamber.

  • The enhancement ratio (ER) is calculated by dividing the flux of the formulation with the enhancer by the flux of the control formulation.

A Prepare Skin Membrane B Mount Skin in Franz Diffusion Cell A->B C Fill Receptor Chamber with Buffer B->C D Apply Formulation to Donor Chamber C->D E Maintain Temperature (32°C) and Stirring D->E F Withdraw Samples from Receptor at Intervals E->F G Analyze Drug Concentration (HPLC) F->G H Calculate Flux and Enhancement Ratio G->H

In-Vitro Skin Permeation Experimental Workflow.

Conclusion

Both this compound and oleic acid are valuable tools in the formulation of transdermal drug delivery systems. The experimental data suggests that the relative efficacy of these enhancers is highly dependent on the specific drug molecule being delivered. For instance, isopropyl myristate showed significantly higher enhancement for naproxen, while its effect was comparable to oleic acid for meloxicam. It is crucial for formulation scientists to conduct drug-specific in-vitro permeation studies to determine the optimal enhancer for their particular application. The choice may also be influenced by other formulation considerations such as solubility, stability, and potential for skin irritation.

References

In Vitro Skin Permeation: A Comparative Analysis of Butyl Myristate and Ethyl Oleate as Penetration Enhancers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the development of topical and transdermal drug delivery systems, the choice of a chemical penetration enhancer is critical to ensure optimal delivery of the active pharmaceutical ingredient (API) through the skin barrier. Among the various classes of enhancers, fatty acid esters such as butyl myristate and ethyl oleate (B1233923) are frequently employed due to their efficacy and favorable safety profiles. This guide provides an objective comparison of the in vitro skin permeation performance of this compound versus ethyl oleate, supported by experimental data and detailed methodologies.

Mechanism of Action

Both this compound and ethyl oleate primarily enhance skin permeation by disrupting the highly ordered structure of the stratum corneum, the outermost layer of the skin. They achieve this by inserting themselves into the lipid bilayers, thereby increasing the fluidity of the lipid matrix and creating pathways for the drug to diffuse through. This disruption is a reversible process, allowing the skin to regain its barrier function after the enhancer is no longer present.

Quantitative Data Comparison

To illustrate the comparative performance of this compound and ethyl oleate, the following tables summarize hypothetical in vitro skin permeation data for a model lipophilic API. These values are representative of what might be observed in a typical Franz diffusion cell experiment.

Table 1: Permeation Parameters of a Model Lipophilic API

ParameterFormulation with this compoundFormulation with Ethyl OleateControl (without enhancer)
Steady-State Flux (Jss) (µg/cm²/h) 15.812.53.2
Permeability Coefficient (Kp) (cm/h x 10⁻³) 7.96.251.6
Enhancement Ratio (ER) 4.943.911.0
Lag Time (h) 1.51.82.5

Table 2: Cumulative Permeation of a Model Lipophilic API over 24 Hours

Time (h)Cumulative Amount Permeated (µg/cm²) - this compoundCumulative Amount Permeated (µg/cm²) - Ethyl OleateCumulative Amount Permeated (µg/cm²) - Control
2 10.58.21.5
4 35.228.95.8
8 98.681.416.3
12 162.1134.227.1
24 379.2300.076.8

Experimental Protocols

The following is a detailed methodology for a typical in vitro skin permeation study using Franz diffusion cells, which would be suitable for comparing the effects of this compound and ethyl oleate.

In Vitro Skin Permeation Study using Franz Diffusion Cells

1. Skin Membrane Preparation:

  • Full-thickness human or porcine skin is commonly used.

  • The subcutaneous fat is carefully removed, and the skin is cut into sections of appropriate size to fit the Franz diffusion cells.

  • The skin sections are stored at -20°C until use.

2. Franz Diffusion Cell Setup:

  • The Franz diffusion cell consists of a donor compartment and a receptor compartment, with the skin membrane mounted between them.

  • The receptor compartment is filled with a suitable receptor medium (e.g., phosphate-buffered saline, pH 7.4), which is continuously stirred and maintained at 32°C ± 1°C to mimic physiological conditions.[1]

  • The effective diffusion area of the cell should be accurately measured.

3. Dosing and Sampling:

  • A finite dose of the formulation (e.g., a cream or gel containing the API and either this compound or ethyl oleate) is applied to the stratum corneum side of the skin in the donor compartment.

  • At predetermined time intervals (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), samples are withdrawn from the receptor compartment.

  • An equal volume of fresh, pre-warmed receptor medium is added to the receptor compartment after each sampling to maintain sink conditions.

4. Sample Analysis:

  • The concentration of the API in the collected samples is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

5. Data Analysis:

  • The cumulative amount of API permeated per unit area is plotted against time.

  • The steady-state flux (Jss) is determined from the slope of the linear portion of the curve.

  • The permeability coefficient (Kp) is calculated using the equation: Kp = Jss / C, where C is the initial concentration of the API in the donor compartment.

  • The enhancement ratio (ER) is calculated by dividing the Jss of the formulation with the enhancer by the Jss of the control formulation (without the enhancer).

  • The lag time is determined by extrapolating the linear portion of the cumulative amount permeated versus time plot to the x-axis.

Visualizations

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Receptor Solution E Fill Receptor Chamber A->E B Prepare Skin Membrane D Mount Skin in Franz Cell B->D C Prepare API Formulation F Apply Formulation to Donor Chamber C->F D->E E->F G Maintain Temperature (32°C) and Stirring F->G H Collect Samples at Time Intervals G->H I Quantify API Concentration (HPLC) H->I J Calculate Permeation Parameters I->J K Compare Formulations J->K

Caption: Experimental workflow for an in vitro skin permeation study.

G cluster_SC Stratum Corneum SC_lipids Organized Lipid Bilayers Disrupted_lipids Disrupted and Fluidized Lipid Bilayers SC_lipids->Disrupted_lipids Disruption Enhancer Penetration Enhancer (this compound or Ethyl Oleate) Enhancer->SC_lipids Interaction Permeation Enhanced Permeation Disrupted_lipids->Permeation API API API->Disrupted_lipids Increased Diffusion

Caption: Mechanism of action of fatty acid ester penetration enhancers.

Conclusion

Based on the representative data, both this compound and ethyl oleate are effective at enhancing the in vitro skin permeation of a lipophilic API compared to a control formulation without an enhancer. In this hypothetical scenario, this compound demonstrated a slightly higher enhancement ratio and a shorter lag time, suggesting it may be a more efficient permeation enhancer for this particular API. However, the choice of enhancer will ultimately depend on various factors, including the physicochemical properties of the API, the desired permeation profile, and the overall formulation composition. The detailed experimental protocol provided herein offers a robust framework for conducting comparative in vitro skin permeation studies to guide the selection of the most appropriate penetration enhancer for a given topical or transdermal product.

References

Comparative Thermal Stability of Butyl Myristate and Other Long-Chain Esters: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the thermal stability of long-chain esters like butyl myristate is critical for applications ranging from drug formulation and delivery to the manufacturing of specialty materials. This guide provides a comparative analysis of the thermal stability of long-chain esters, supported by experimental data and detailed methodologies.

The thermal stability of an ester is intrinsically linked to its molecular structure, particularly the length of its fatty acid and alcohol chains. Generally, esters with longer aliphatic chains exhibit greater thermal resistance. This increased stability is attributed to stronger intermolecular van der Waals forces, which require more energy to overcome. The primary method for evaluating the thermal stability of these compounds is Thermogravimetric Analysis (TGA), which measures the change in a sample's mass as it is heated at a controlled rate. The onset temperature of decomposition, determined from the TGA curve, is a key indicator of thermal stability.

Comparative Thermal Stability Data

Ester of NeopentylpolyolFatty Acid ChainOnset of Weight Loss (°C) under Helium
Pelargonic Acid EsterC9:0210
Lauric Acid EsterC12:0Not Specified
Myristic Acid EsterC14:0Not Specified in source
Oleic Acid EsterC18:1Not Specified in source
Erucic Acid EsterC22:1374

Note: This data is for neopentylpolyol esters and serves to illustrate the trend of increasing thermal stability with longer acyl chain length. Specific TGA data for this compound was not available in the reviewed literature. A separate source indicates that butyl stearate (B1226849) is resistant to oxidation and shows no significant degradation when exposed to a temperature of 205°C for 3 hours[1].

Experimental Protocols

The following are detailed methodologies for the key experimental techniques used to assess the thermal stability of long-chain esters.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal decomposition profile and onset temperature of decomposition for long-chain esters.

Instrumentation: A thermogravimetric analyzer.

Methodology:

  • Sample Preparation: A small sample of the ester (typically 5-10 mg) is accurately weighed and placed in an inert crucible (e.g., alumina (B75360) or platinum).

  • Atmosphere: The furnace is purged with an inert gas, such as nitrogen or helium, at a constant flow rate (e.g., 50 mL/min) to prevent oxidative degradation.

  • Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).

  • Data Acquisition: The mass of the sample is continuously monitored as a function of temperature.

  • Data Analysis: The resulting TGA curve (mass vs. temperature) and its first derivative (DTG curve) are analyzed. The onset temperature of decomposition is typically determined as the temperature at which a significant mass loss begins.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with thermal transitions, such as melting and crystallization, of long-chain esters.

Instrumentation: A differential scanning calorimeter.

Methodology:

  • Sample Preparation: A small, accurately weighed sample of the ester (typically 5-10 mg) is hermetically sealed in an aluminum pan. An empty, sealed pan is used as a reference.

  • Instrument Calibration: The DSC instrument is calibrated for temperature and enthalpy using a certified indium standard.

  • Atmosphere: An inert gas, typically nitrogen, is purged through the sample chamber at a constant flow rate (e.g., 50 mL/min).

  • Temperature Program:

    • The sample is first heated to a temperature above its melting point to erase any prior thermal history.

    • The sample is then cooled at a controlled rate (e.g., 10°C/min) to a temperature below its crystallization point.

    • Finally, a second heating scan is performed at a controlled rate (e.g., 10°C/min) to a temperature above its melting point. The data from this second heating scan is typically used for analysis.

  • Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to determine the melting point (Tm), crystallization temperature (Tc), and the enthalpy of fusion (ΔHf).

Thermal Decomposition Pathway of this compound

The primary thermal decomposition pathway for esters that contain a β-hydrogen on the alcohol moiety, such as this compound, is a concerted, intramolecular elimination reaction known as the Ei (Elimination internal) mechanism. This pericyclic reaction proceeds through a six-membered cyclic transition state, resulting in the formation of a carboxylic acid and an alkene. This type of elimination is a syn-elimination, where the abstracted hydrogen and the leaving group are on the same side of the molecule.

Caption: Thermal decomposition of this compound via Ei mechanism.

The following diagram illustrates the experimental workflow for determining the thermal stability of a long-chain ester using Thermogravimetric Analysis (TGA).

TGA_Workflow start Start sample_prep Sample Preparation (5-10 mg of ester in crucible) start->sample_prep tga_instrument Place Sample in TGA Instrument sample_prep->tga_instrument set_params Set Experimental Parameters (Heating Rate, Temp. Range, Inert Gas Flow) tga_instrument->set_params run_analysis Run TGA Analysis (Heating at a constant rate) set_params->run_analysis data_acq Data Acquisition (Mass vs. Temperature) run_analysis->data_acq data_analysis Data Analysis (Generate TGA/DTG curves) data_acq->data_analysis det_onset Determine Onset Decomposition Temperature data_analysis->det_onset end End det_onset->end

Caption: Experimental workflow for Thermogravimetric Analysis (TGA).

References

Head-to-head comparison of different synthesis routes for butyl myristate

Author: BenchChem Technical Support Team. Date: December 2025

Butyl myristate, an ester of myristic acid and butanol, is a valuable compound in the pharmaceutical and cosmetic industries, primarily utilized for its emollient and moisturizing properties. The synthesis of this ester can be achieved through several routes, broadly categorized as chemical and enzymatic methods. This guide provides a detailed head-to-head comparison of the most common synthesis pathways, supported by experimental data to aid researchers, scientists, and drug development professionals in selecting the optimal method for their applications.

Comparative Analysis of Synthesis Routes

The selection of a synthesis route for this compound depends on various factors, including desired yield, purity, reaction conditions, and environmental impact. Below is a summary of quantitative data for two primary methods: acid-catalyzed esterification and lipase-catalyzed esterification.

ParameterAcid-Catalyzed EsterificationLipase-Catalyzed Esterification
Catalyst p-Toluenesulfonic acid (p-TSA)Immobilized Lipase (B570770) (e.g., from Candida antarctica)
Reactants Myristic Acid, n-ButanolMyristic Acid, n-Butanol
Molar Ratio (Acid:Alcohol) 1:1.6 to 1:41:1 to 1:15
Catalyst Loading ~5 wt% of butanol1-10 wt% of substrates
Temperature 105-120°C40-60°C[1]
Reaction Time 2.5 - 5 hours2 - 24 hours[2]
Yield >90% (with water removal)[3][4]>90%[1][2]
Solvent Toluene or solvent-freen-Hexane or solvent-free
Key Advantages Lower catalyst cost, potentially faster reaction times.[2]High specificity (fewer byproducts), mild reaction conditions, environmentally friendly, reusable catalyst.[1][2]
Key Disadvantages Harsh reaction conditions, use of corrosive acids, potential for side reactions and colored impurities, complex purification.[1][5]Higher initial enzyme cost, potentially longer reaction times.[1]

Experimental Protocols

Acid-Catalyzed Esterification (Fischer-Speier Esterification)

This method involves the direct reaction of myristic acid with butanol in the presence of an acid catalyst. The removal of water, a byproduct, is crucial to drive the reaction towards the formation of the ester.

Materials:

  • Myristic Acid

  • n-Butanol

  • p-Toluenesulfonic acid (p-TSA)

  • Toluene (optional, as solvent and for azeotropic water removal)

  • 5% Sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Dean-Stark apparatus (if using toluene) or setup for distillation

Procedure:

  • In a round-bottom flask equipped with a reflux condenser (and a Dean-Stark trap if using toluene), combine myristic acid and n-butanol. A molar ratio of 1:3 (myristic acid to n-butanol) is typically employed.

  • Add the acid catalyst, p-toluenesulfonic acid, at a concentration of approximately 5% by weight of the butanol.[4]

  • Heat the reaction mixture to reflux (approximately 105-120°C) with vigorous stirring.[6]

  • If using a Dean-Stark trap, continuously remove the water-toluene azeotrope to drive the reaction to completion. If not using a solvent, the water can be removed by distillation.

  • Monitor the reaction progress by techniques such as thin-layer chromatography (TLC) or by measuring the acid value of the reaction mixture. The reaction is typically complete within 2.5 to 5 hours.

  • Upon completion, cool the mixture to room temperature.

  • Wash the reaction mixture with a 5% sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with distilled water until the aqueous layer is neutral.[5]

  • Dry the organic phase over anhydrous sodium sulfate.

  • Remove the solvent (and excess butanol) under reduced pressure using a rotary evaporator.

  • The crude this compound can be further purified by vacuum distillation to obtain a high-purity product.

Lipase-Catalyzed Esterification

Enzymatic synthesis offers a greener alternative, utilizing lipases as biocatalysts under milder conditions. Immobilized lipases are often preferred for their stability and reusability.

Materials:

  • Myristic Acid

  • n-Butanol

  • Immobilized Lipase (e.g., Novozym 435 from Candida antarctica)

  • n-Hexane (optional, as solvent)

Procedure:

  • In a temperature-controlled reaction vessel, combine equimolar amounts of myristic acid and n-butanol. A solvent-free system can be used, or a non-polar organic solvent like n-hexane can be added.[5]

  • Add the immobilized lipase, typically at a loading of 1-10% by weight of the total substrates.[5]

  • Incubate the mixture at the optimal temperature for the enzyme, generally between 40-60°C, with constant agitation (e.g., 200 rpm).[1][5]

  • The reaction progress can be monitored by analyzing aliquots for the decrease in myristic acid concentration using gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • Once the desired conversion is achieved (typically after 2-24 hours), stop the reaction by separating the immobilized enzyme by filtration.[2]

  • The immobilized lipase can be washed with the solvent (if used) and dried for reuse in subsequent batches.

  • If a solvent was used, remove it under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • The product is often of high purity due to the specificity of the enzyme, but can be further purified by vacuum distillation if required.

Visualizing the Synthesis Workflows

To better illustrate the distinct processes, the following diagrams outline the experimental workflows for both chemical and enzymatic synthesis of this compound.

Acid-Catalyzed Esterification Workflow cluster_reaction Reaction Setup cluster_workup Work-up and Purification reactants Mix Myristic Acid, n-Butanol, and p-TSA heat Heat to Reflux (105-120°C) with Stirring reactants->heat water_removal Continuously Remove Water (e.g., Dean-Stark) heat->water_removal cool Cool to Room Temperature water_removal->cool neutralize Neutralize with NaHCO3 Solution cool->neutralize wash Wash with Water neutralize->wash dry Dry with Anhydrous Na2SO4 wash->dry evaporate Evaporate Solvent and Excess Butanol dry->evaporate distill Vacuum Distillation evaporate->distill product product distill->product Pure this compound

Caption: Workflow for Acid-Catalyzed Synthesis of this compound.

Lipase-Catalyzed Esterification Workflow cluster_reaction Enzymatic Reaction cluster_separation Product and Catalyst Separation reactants Combine Myristic Acid, n-Butanol, and Immobilized Lipase incubate Incubate at 40-60°C with Agitation reactants->incubate filter Filter to Separate Immobilized Lipase incubate->filter enzyme_recycle Wash and Dry Lipase for Reuse filter->enzyme_recycle evaporate Evaporate Solvent (if used) filter->evaporate product product evaporate->product High-Purity this compound

Caption: Workflow for Lipase-Catalyzed Synthesis of this compound.

References

Benchmarking Butyl Myristate: A Comparative Guide to its Lubricant Properties Against Commercial Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate lubricants is critical for a myriad of applications, from equipment maintenance to formulation excipients. This guide provides a comparative analysis of butyl myristate, a fatty acid ester with potential as a bio-based lubricant, against two widely used commercial lubricants: Mobil 1 5W-30, a synthetic engine oil, and Shell Tellus S2 MX 68, a hydraulic fluid. This document summarizes their key physical and chemical properties and outlines a standard experimental protocol for lubricant performance testing.

While interest in sustainable and bio-derived compounds such as this compound is growing, a significant gap exists in the publicly available, standardized tribological data for this compound. This guide presents the available data to offer a preliminary comparison and highlights the need for further experimental investigation to fully characterize the performance of this compound as a lubricant.

Comparative Data of Lubricant Properties

The following table summarizes the available physical and chemical properties of this compound, Mobil 1 5W-30, and Shell Tellus S2 MX 68. It is important to note the absence of standardized wear performance data for this compound and Shell Tellus S2 MX 68, which prevents a direct, quantitative comparison of their anti-wear capabilities with Mobil 1 5W-30 based on the ASTM D4172 test.

PropertyThis compoundMobil 1 5W-30Shell Tellus S2 MX 68Test Method
Chemical Type Fatty Acid EsterSynthetic HydrocarbonMineral Oil-
Kinematic Viscosity @ 40°C (cSt) Not Available62.2[1]68ASTM D445
Kinematic Viscosity @ 100°C (cSt) Not Available10.8[1]8.9ASTM D445
Flash Point (°C) 158.33242[1]230ASTM D92
Pour Point (°C) Not Available-42-24ASTM D97
Density @ 15.6°C (g/cm³) ~0.8550.8478[1]~0.884ASTM D4052
Wear Scar Diameter (mm) Not Available~0.5 (Modified Test)Not AvailableASTM D4172

Note: The wear scar diameter for Mobil 1 5W-30 is sourced from a comparative study of multiple SAE 5W-30 oils using a modified ASTM D4172 test. The exact value can vary based on specific product formulation and test conditions.

Experimental Protocols: Anti-Wear Characteristics

To provide a framework for future comparative studies, the detailed methodology for a key experiment in lubricant performance, the ASTM D4172 Four-Ball Wear Test, is provided below.

ASTM D4172: Wear Preventive Characteristics of Lubricating Fluid (Four-Ball Method)

This test method is a standard procedure for evaluating the anti-wear properties of fluid lubricants in sliding contact.

Objective: To determine the relative wear preventive characteristics of a lubricant.

Apparatus:

  • Four-Ball Wear Test Machine

  • Steel Balls (AISI E-52100 steel, 12.7 mm diameter)

  • Microscope for measuring wear scars

Procedure:

  • Three steel balls are clamped together in a test cup to form a cradle.

  • The test lubricant is added to the cup, completely immersing the three stationary balls.

  • A fourth steel ball is placed in a chuck and brought into contact with the three stationary balls.

  • A specified load is applied to the top ball (e.g., 147 N or 392 N).

  • The test lubricant is heated to a specified temperature (e.g., 75°C).

  • The top ball is rotated at a constant speed (typically 1200 rpm) for a set duration (usually 60 minutes).

  • After the test, the three lower balls are removed, cleaned, and the diameter of the circular wear scars is measured under a microscope.

  • The average wear scar diameter is calculated and reported. A smaller wear scar diameter indicates better anti-wear properties of the lubricant.

Visualization of Experimental Workflow

The following diagram illustrates the experimental workflow for the ASTM D4172 Four-Ball Wear Test.

ASTM_D4172_Workflow cluster_prep Preparation cluster_test Testing Procedure cluster_analysis Analysis A Clean Steel Balls B Assemble 3 Balls in Test Cup A->B C Add Test Lubricant B->C D Mount 4th Ball in Chuck C->D E Apply Load D->E F Heat Lubricant E->F G Rotate Top Ball (e.g., 1200 rpm for 60 min) F->G H Remove & Clean Lower 3 Balls G->H I Measure Wear Scar Diameters H->I J Calculate Average Wear Scar Diameter I->J

References

A Comparative Guide to Validated Methods for the Analysis of Butyl Myristate Impurities

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of raw materials and finished products is paramount. Butyl myristate, a common emollient and solvent in cosmetics and pharmaceuticals, can contain impurities that may affect product quality, stability, and safety. This guide provides a detailed comparison of two primary analytical techniques for the identification and quantification of impurities in this compound: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

Potential Impurities in this compound

The manufacturing process of this compound, which involves the esterification of myristic acid with butyl alcohol, can result in several process-related impurities. The most common impurities include:

  • Unreacted Starting Materials: Myristic acid and Butyl alcohol.

  • By-products: Di-butyl ether (from the dehydration of butanol).

  • Related Esters: Esters formed from other fatty acids present in the myristic acid raw material (e.g., butyl palmitate, butyl stearate).

A safety assessment of this compound has indicated that minor impurities may include fatty acids (like myristic acid) at a maximum of 0.5% and unsaponifiable material (mostly hydrocarbons) at a maximum of 0.2%.[1]

Comparative Analysis of Analytical Methods

Both GC-MS and HPLC are powerful chromatographic techniques capable of separating and quantifying impurities in this compound. The choice between them depends on the specific analytical requirements, including the nature of the impurities, required sensitivity, and available instrumentation.

Method Performance Comparison

The following table summarizes the key performance parameters for GC-MS and HPLC methods, based on data from the analysis of similar long-chain esters.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)
Principle Separation based on volatility and polarity in the gas phase.Separation based on polarity in the liquid phase.[2]
Typical Impurities Detected Volatile and semi-volatile compounds such as residual alcohols, other fatty acid esters.Non-volatile impurities like unreacted fatty acids and other high molecular weight compounds.[3]
Derivatization May be required for non-volatile impurities to increase volatility (e.g., esterification of free fatty acids).[4]Generally not required for the primary expected impurities.[2]
Limit of Detection (LOD) Typically in the low ppm to ppb range.Dependent on the detector; can be in the low ppm range.[5]
Limit of Quantitation (LOQ) Typically in the low ppm range.Dependent on the detector; can be in the ppm range.[5]
Accuracy (% Recovery) Generally high (e.g., 95-105%).Generally high (e.g., 98.0% - 102.0%).[2]
Precision (% RSD) High, with RSD values typically <5%.High, with RSD values for repeatability often ≤ 2.0%.[2]
Analysis Time Typically faster for volatile compounds.[3]Can have longer run times compared to GC.[3]

Experimental Protocols

Detailed methodologies for the analysis of impurities in this compound using GC-MS and HPLC are presented below. These protocols are based on established methods for similar ester compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This method is suitable for the analysis of volatile and semi-volatile impurities in this compound.

1. Sample Preparation:

  • Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.

  • Dissolve the sample in a suitable solvent such as hexane (B92381) or dichloromethane (B109758) and dilute to the mark.

  • If analysis of free fatty acids is required, a derivatization step (e.g., methylation to form fatty acid methyl esters - FAMEs) may be necessary to improve volatility.[4]

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Column: DB-5ms fused-silica capillary column (30 m x 0.25 mm, 0.25 µm film thickness) or similar.

  • Injector: Split/splitless injector at 280°C.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp 1: 10°C/min to 200°C.

    • Ramp 2: 5°C/min to 300°C, hold for 10 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-550.

High-Performance Liquid Chromatography (HPLC) Protocol

This method is well-suited for the analysis of non-volatile impurities, particularly unreacted myristic acid.

1. Sample Preparation:

  • Accurately weigh approximately 50 mg of the this compound sample into a 50 mL volumetric flask.

  • Dissolve and dilute to volume with a suitable solvent mixture, such as acetonitrile (B52724) and isopropanol.[2]

2. HPLC Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a UV or Evaporative Light Scattering Detector (ELSD).

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[2]

  • Mobile Phase: A gradient elution with acetonitrile and water is commonly used.[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.[2]

  • Detector:

    • UV Detector: Set at a wavelength suitable for the impurities of interest (e.g., 210 nm for fatty acids).

    • ELSD: Suitable for non-chromophoric impurities.

Visualizing the Workflow

To better illustrate the analytical processes, the following diagrams outline the experimental workflows for both GC-MS and HPLC analysis of this compound impurities.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh this compound dissolve Dissolve in Solvent weigh->dissolve derivatize Derivatization (Optional) dissolve->derivatize inject Inject into GC derivatize->inject separate Separation in Column inject->separate detect MS Detection separate->detect chromatogram Generate Chromatogram detect->chromatogram identify Identify Impurities (Mass Spectra) chromatogram->identify quantify Quantify Impurities identify->quantify

GC-MS workflow for this compound impurity analysis.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh this compound dissolve Dissolve in Mobile Phase weigh->dissolve inject Inject into HPLC dissolve->inject separate Separation in C18 Column inject->separate detect UV or ELSD Detection separate->detect chromatogram Generate Chromatogram detect->chromatogram identify Identify Impurities (Retention Time) chromatogram->identify quantify Quantify Impurities identify->quantify

HPLC workflow for this compound impurity analysis.

Method Selection Logic

The selection of the most appropriate analytical method depends on the target impurities and the desired analytical outcome. The following decision tree illustrates the logical process for choosing between GC-MS and HPLC.

Method_Selection start Analyze this compound Impurities impurity_type Primary Impurity Type? start->impurity_type volatile Volatile / Semi-Volatile (e.g., Residual Solvents, Other Esters) impurity_type->volatile non_volatile Non-Volatile (e.g., Free Fatty Acids) impurity_type->non_volatile gcms Use GC-MS volatile->gcms hplc Use HPLC non_volatile->hplc

Decision tree for selecting an analytical method.

Conclusion

Both GC-MS and HPLC are validated and reliable methods for the analysis of impurities in this compound. GC-MS offers excellent sensitivity and specificity for volatile and semi-volatile impurities, providing structural information for confident identification.[6] HPLC is a versatile technique, particularly advantageous for non-volatile and thermally labile compounds, and often requires less sample preparation.[3][7] A comprehensive purity assessment of this compound may benefit from the use of both techniques to cover the full range of potential impurities. The choice of method should be guided by the specific impurities of interest and the validation requirements of the intended application.

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling Butyl Myristate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides immediate and essential safety and logistical information for the use of Butyl Myristate in a laboratory setting, ensuring a secure environment and procedural clarity.

Chemical Identifier:

  • Name: this compound

  • CAS Number: 110-36-1

  • Chemical Formula: C18H36O2

Hazard Summary: this compound is classified as a skin irritant.[1][2] Undiluted this compound has been shown to be moderately irritating in animal tests.[3] It is crucial to avoid direct contact with skin and eyes.

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to prevent exposure and ensure personal safety.

PPE CategoryItemSpecifications and Remarks
Eye and Face Protection Safety GlassesMust be worn with side shields to protect against splashes.
Face ShieldRecommended for tasks with a higher risk of splashing, in addition to safety glasses.[1]
Hand Protection Chemical-Resistant GlovesProtective gloves are required.[1] Butyl rubber gloves are highly recommended as they offer superior resistance to esters.[4][5][6][7]
Skin and Body Protection Protective ClothingA lab coat or other protective clothing should be worn to prevent skin contact.[1][8]
Protective BootsRecommended if the situation requires.[1]
Respiratory Protection Vapor RespiratorRequired if vapor or aerosol will be generated.[1] Handling should be performed in a well-ventilated place, and a local exhaust system should be used if necessary.[1]

Operational Plan: Handling, Storage, and Disposal

Handling:

  • Ensure work is conducted in a well-ventilated area, preferably in a chemical fume hood.[1]

  • Install a safety shower and eye bath in the vicinity of the handling area.[1]

  • Avoid contact with skin, eyes, and clothing.[1]

  • Prevent the generation of vapor or mist.[1]

  • Wash hands and face thoroughly after handling.[1]

Storage:

  • Store in a cool, dry, well-ventilated area.

  • Keep containers tightly closed when not in use.

  • Store away from incompatible materials such as strong oxidizing agents and strong bases.[9]

Spill Management:

  • In case of a spill, absorb the material with a suitable absorbent (e.g., rag, dry sand, earth, sawdust).[1]

  • For large spills, contain the spill by bunding.[1]

  • Collect the adhered or collected material promptly and dispose of it in accordance with appropriate laws and regulations.[1]

Disposal Plan:

  • Disposal of this compound must be in accordance with all federal, state, and local regulations.[1]

  • Where possible, recycling is a preferred option.

  • Chemical incineration with an afterburner and scrubber system is a possible disposal method.[1]

  • Consult your local or regional authorities for specific guidance on disposal.[1]

First Aid Measures

  • If on Skin: Remove all contaminated clothing immediately. Wash the affected area gently with plenty of soap and water. If skin irritation occurs, seek medical advice or attention.[1]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice or attention.[1]

  • If Inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If you feel unwell, get medical advice or attention.[1]

  • If Swallowed: Rinse mouth. If you feel unwell, get medical advice or attention.[1]

A rescuer should wear appropriate personal protective equipment, such as rubber gloves and air-tight goggles, when administering first aid.[1]

Experimental Workflow for Handling this compound

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling & Use cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response A Assess Risks & Review SDS B Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Ensure Proper Ventilation (Fume Hood) B->C D Dispense this compound C->D E Perform Experimental Procedure D->E J Spill Occurs D->J F Decontaminate Work Area E->F K Skin/Eye Contact E->K G Dispose of Waste (Consult Regulations) F->G H Remove & Dispose of PPE G->H I Wash Hands Thoroughly H->I L Absorb & Contain Spill J->L M Administer First Aid K->M L->G

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Butyl Myristate
Reactant of Route 2
Reactant of Route 2
Butyl Myristate

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。